Product packaging for Aminomalonic acid(Cat. No.:CAS No. 1068-84-4)

Aminomalonic acid

Katalognummer: B556332
CAS-Nummer: 1068-84-4
Molekulargewicht: 119.08 g/mol
InChI-Schlüssel: JINBYESILADKFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Aminomalonic acid is an amino dicarboxylic acid that is malonic acid in which one of the methylene hydrogens has been replaced by an amino group. It has a role as a human metabolite and a Daphnia magna metabolite. It is functionally related to a malonic acid. It is a conjugate acid of an aminomalonate(1-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Caenorhabditis elegans with data available.
aspartase-ammonia ligase inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO4 B556332 Aminomalonic acid CAS No. 1068-84-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-aminopropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO4/c4-1(2(5)6)3(7)8/h1H,4H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINBYESILADKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147777
Record name Aminomalonic acid
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Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Aminomalonic acid
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URL http://www.hmdb.ca/metabolites/HMDB0001147
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1068-84-4
Record name Aminomalonic acid
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Record name Aminomalonic acid
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Record name 2-Aminopropanedioic Acid
Source DrugBank
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Record name Aminomalonic acid
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Record name Aminomalonic acid
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Record name Aminomalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001147
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Aminomalonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomalonic acid, a dicarboxylic alpha-amino acid, holds significant interest in biochemical and pharmaceutical research.[1][2] As a structural analog of malonic acid, it serves as a valuable building block in organic synthesis and has been identified as a naturally occurring, albeit rare, amino acid in various biological systems.[1] Its presence has been noted in Escherichia coli and human atherosclerotic plaques.[1][3] Furthermore, this compound is investigated for its role as a biomarker in various diseases and as an enzyme inhibitor, presenting potential applications in drug development.[4][5] This guide provides an in-depth overview of the structure, stereochemistry, physicochemical properties, synthesis, and biological significance of this compound.

Structure and Stereochemistry

This compound, systematically named 2-aminopropanedioic acid, is characterized by a central alpha-carbon bonded to an amino group (-NH2), a hydrogen atom, and two carboxyl groups (-COOH).[1][2] This structure makes it the simplest alpha-amino dicarboxylic acid. Unlike proteinogenic amino acids, the alpha-carbon of this compound is prochiral, not chiral, as it is bonded to two identical carboxyl groups. Therefore, it does not exhibit enantiomerism.

structure cluster_aminomalonic_acid This compound C_alpha C_alpha_node H_node H C_alpha_node->H_node NH2_node H₂N C_alpha_node->NH2_node COOH1_node HOOC C_alpha_node->COOH1_node COOH2_node COOH C_alpha_node->COOH2_node synthesis_workflow start Diethyl Acetamidomalonate step1 Deprotonation with NaOEt (Enolate Formation) start->step1 step2 Alkylation with R-X (Sₙ2 Reaction) step1->step2 step3 Acid Hydrolysis and Heat (Hydrolysis & Decarboxylation) step2->step3 end_node α-Amino Acid Product step3->end_node enzyme_inhibition cluster_pathway L-Asparagine Synthesis Aspartate Aspartate + ATP + Glutamine Enzyme L-Asparagine Synthetase Aspartate->Enzyme Asparagine Asparagine + AMP + PPi + Glutamate Enzyme->Asparagine Inhibitor This compound Inhibitor->Enzyme Inhibits

References

The Enigmatic Presence of Aminomalonic Acid in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of aminomalonic acid (Ama), a non-proteinogenic amino acid, within the bacterial kingdom. While its presence is subtle, the implications for bacterial physiology, secondary metabolite biosynthesis, and potential as a biomarker are significant. This document provides a comprehensive overview of the current understanding of Ama in bacteria, focusing on its quantitative occurrence, biosynthetic pathways, and the experimental protocols for its detection and analysis.

Quantitative Occurrence of this compound in Bacteria

The quantification of this compound in bacteria has been primarily documented in Escherichia coli. Due to its inherent instability, Ama has likely evaded detection in many other species, suggesting that the data presented below may represent a fraction of its true distribution.

Bacterial SpeciesSample TypeMethod of QuantificationConcentrationReference
Escherichia coliProtein HydrolysatesGas Chromatography/Mass Spectrometry (GC/MS)~0.3 residues per 1000 amino acids[1][2]
Escherichia coliProtein HydrolysatesAmino Acid Analysis & GC/MS0.2 residues per 1000 glycine residues[3][4][5]

Biosynthesis of this compound

Recent research has elucidated a key biosynthetic pathway for this compound, particularly in the context of ribosomally synthesized and post-translationally modified peptides (RiPPs). This two-step enzymatic cascade converts aspartate into aminomalonate.

A novel biosynthetic pathway involves a two-enzyme cascade:

  • An Fe(II)/2-oxoglutarate-dependent oxygenase (SmaO) hydroxylates an aspartate residue to a β-hydroxyaspartic acid (Hya) intermediate.

  • An atypical Fe(II)-dependent histidine-aspartate (HD) domain enzyme (SmaX) then facilitates the oxidative cleavage of the Cβ–Cγ bond in the β-hydroxyaspartic acid intermediate to yield this compound.

Aminomalonic_Acid_Biosynthesis Aspartate Aspartate Hya β-hydroxyaspartic acid Aspartate->Hya Hydroxylation Ama This compound Hya->Ama Oxidative C-C Cleavage SmaO SmaO (Fe(II)/2OG oxygenase) SmaO->Hya SmaX SmaX (HD domain enzyme) SmaX->Ama Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification bact_culture Bacterial Culture cell_lysis Cell Lysis bact_culture->cell_lysis protein_precip Protein Precipitation cell_lysis->protein_precip hydrolysis Anaerobic Alkaline Hydrolysis protein_precip->hydrolysis separation Chromatographic Separation (Ion-Exchange or other) hydrolysis->separation detection Detection & Identification separation->detection quant_decarbox Decarboxylation to Glycine separation->quant_decarbox quant_gcms GC-MS with Internal Standard separation->quant_gcms detection_method GC-MS or Amino Acid Analyzer detection->detection_method

References

The Core of Aminomalonic Acid Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the SmaO/SmaX Pathway and Alternative Biosynthetic Routes

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of aminomalonic acid (Ama), a non-proteinogenic amino acid found in various natural products. Tailored for researchers, scientists, and drug development professionals, this document details the core enzymatic pathway involving SmaO and SmaX, explores potential alternative routes, and presents key quantitative data and experimental methodologies.

Executive Summary

The biosynthesis of this compound, a crucial component of several bioactive peptides, has long been a subject of scientific inquiry. Recent discoveries have illuminated a novel two-step enzymatic cascade involving the sequential action of two iron-dependent enzymes, SmaO and SmaX. This pathway, originating from aspartate, represents a significant advancement in our understanding of natural product biosynthesis. This guide will delve into the molecular mechanics of this primary pathway, discuss a potential alternative route from serine, provide detailed experimental protocols for its study, and present quantitative data to support further research and development in this area.

The SmaO/SmaX Pathway: A Two-Step Conversion of Aspartate to this compound

The most well-characterized pathway for this compound biosynthesis involves a two-enzyme cascade that converts L-aspartate into this compound. This process is a key step in the biosynthesis of certain ribosomally synthesized and post-translationally modified peptides (RiPPs) and nonribosomal peptides (NRPs).[1] The central players in this pathway are the enzymes SmaO and SmaX.

Step 1: Hydroxylation of Aspartate by SmaO

The initial step is the hydroxylation of an aspartate residue within a precursor peptide (SmaA) to form a β-hydroxyaspartic acid (Hya) intermediate.[1] This reaction is catalyzed by SmaO, an Fe(II)/2-oxoglutarate-dependent (Fe(II)/2OG) oxygenase.[1] The reaction requires the presence of both Fe(II) and 2-oxoglutarate as co-substrates.[1]

Step 2: Oxidative Cleavage by SmaX

The second and final step is the oxidative cleavage of the Cβ–Cγ bond in the β-hydroxyaspartic acid intermediate to yield the aminomalonyl residue.[1] This reaction is catalyzed by SmaX, a unique Fe(II)-dependent enzyme belonging to the histidine-aspartate (HD) domain superfamily.[1] SmaX utilizes a single Fe(II) cofactor to mediate this four-electron oxidative bond cleavage.[1]

Aminomalonic_Acid_Biosynthesis cluster_SmaO Step 1: Hydroxylation cluster_SmaX Step 2: Oxidative Cleavage Aspartate Aspartate SmaO SmaO beta-Hydroxyaspartic_Acid beta-Hydroxyaspartic_Acid Aspartate->beta-Hydroxyaspartic_Acid SmaO Fe(II), 2-oxoglutarate SmaX SmaX Aminomalonic_Acid Aminomalonic_Acid beta-Hydroxyaspartic_Acid->Aminomalonic_Acid SmaX Fe(II)

Diagram 1: The SmaO/SmaX biosynthetic pathway for this compound.

An Alternative Route: The Serine Oxidation Pathway

While the SmaO/SmaX pathway is the most clearly defined, evidence suggests the existence of an alternative biosynthetic route originating from serine. This pathway is thought to involve the oxidation of a serine residue. Two main possibilities have been proposed: the oxidation of serine-ACP (acyl carrier protein) or the direct oxidation of a serine residue within a ribosomal peptide.[1] However, the specific enzymes and intermediates in this pathway are not yet fully characterized. One proposed mechanism involves the deamination of serine to pyruvate, followed by further enzymatic conversions. Human serine racemase, in addition to its racemization activity, can deaminate serine to pyruvate and ammonia.[2] While not directly linked to this compound production, this highlights the potential for serine to undergo oxidative transformations that could lead to this compound. Further research is required to elucidate the precise enzymatic steps and regulatory mechanisms of this potential pathway.

Serine_Pathway Serine Serine Intermediate_1 Oxidized Serine Intermediate Serine->Intermediate_1 Oxidation Unknown_Enzymes Putative Oxidases/ Dehydrogenases Aminomalonic_Acid Aminomalonic_Acid Intermediate_1->Aminomalonic_Acid Further Processing

Diagram 2: A hypothetical pathway for this compound biosynthesis from serine.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the SmaO/SmaX pathway.

Table 1: Kinetic Parameters of SmaO and SmaX

EnzymeSubstratekcat (s-1)KM (µM)Source
SmaOSmaA (28-57)0.09 ± 0.02300 ± 100[1]
SmaXSmaA (28-57) (O)0.93 ± 0.23140 ± 86[3]

Table 2: Mass Spectrometric Analysis of SmaA Modifications

PeptideModificationExpected Mass Change (Da)Observed Mass Change (Da)Source
SmaA(O)Double hydroxylation by SmaO+32+32[3]
SmaA(OX)Hydroxylation and oxidative cleavage-148 (from SmaA(O))-148[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the SmaO/SmaX pathway.

Cloning, Expression, and Purification of SmaO and SmaX

Objective: To obtain pure, active SmaO and SmaX enzymes for in vitro assays.

Protocol:

  • Gene Amplification: The genes encoding SmaO and SmaX are amplified from the genomic DNA of a producing organism (e.g., Streptomyces) using PCR with specific primers.

  • Cloning: The amplified gene fragments are cloned into an appropriate expression vector, such as pET28a, which often includes a His-tag for purification.

  • Expression: The resulting plasmids are transformed into a suitable expression host, typically E. coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density (e.g., OD600 of 0.6) and the culture is incubated at a reduced temperature (e.g., 16-18°C) overnight to enhance soluble protein production.

  • Purification:

    • Cells are harvested by centrifugation and lysed by sonication.

    • The His-tagged proteins are purified from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • The purified proteins are then further purified by size-exclusion chromatography to remove any remaining contaminants and aggregates.

Protein_Purification_Workflow Gene_Amplification Gene Amplification (PCR) Cloning Cloning into Expression Vector Gene_Amplification->Cloning Transformation Transformation into E. coli Cloning->Transformation Induction Protein Expression Induction (IPTG) Transformation->Induction Cell_Lysis Cell Lysis (Sonication) Induction->Cell_Lysis IMAC IMAC Purification (Ni-NTA) Cell_Lysis->IMAC SEC Size-Exclusion Chromatography IMAC->SEC Pure_Protein Pure SmaO/SmaX SEC->Pure_Protein

Diagram 3: Workflow for the cloning, expression, and purification of SmaO and SmaX.
In Vitro Enzyme Assays

Objective: To reconstitute the SmaO/SmaX pathway in vitro and confirm the activity of the purified enzymes.

SmaO Assay (Hydroxylation):

  • A reaction mixture is prepared containing the purified SmaA precursor peptide, purified SmaO, FeSO4, 2-oxoglutarate, and a suitable buffer (e.g., HEPES).

  • The reaction is incubated at an optimal temperature (e.g., 25-30°C) for a defined period.

  • The reaction is quenched, and the products are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to detect the expected mass shift corresponding to the addition of two hydroxyl groups (+32 Da).[3]

SmaX Assay (Oxidative Cleavage):

  • The SmaO-modified precursor peptide, SmaA(O), is first generated and purified.

  • A reaction mixture is prepared containing SmaA(O), purified SmaX, FeSO4, and a suitable buffer.

  • The reaction is incubated under similar conditions as the SmaO assay.

  • The products are analyzed by mass spectrometry to detect the mass change corresponding to the oxidative cleavage.[3]

Product Analysis by LC-MS and NMR

Objective: To identify and structurally characterize the reaction products.

LC-MS Analysis:

  • Reaction products are separated using reverse-phase high-performance liquid chromatography (HPLC).

  • The separated components are then introduced into a mass spectrometer to determine their exact masses and fragmentation patterns, confirming the identity of β-hydroxyaspartic acid and this compound-containing peptides.

NMR Spectroscopy:

  • For detailed structural elucidation, larger quantities of the modified peptides are produced and purified.

  • One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectra are acquired.

  • The NMR data are used to determine the precise chemical structure of the modified amino acid residues within the peptide.

Regulation of this compound Biosynthesis

The biosynthesis of RiPPs, including those containing this compound, is a tightly regulated process. The expression of the biosynthetic gene clusters, which often includes the genes for the precursor peptide and modifying enzymes like smaO and smaX, is typically controlled by pathway-specific transcriptional regulators.[3] These regulators can respond to various signals, such as cell density (quorum sensing), nutrient availability, and other environmental stresses. While specific regulators for the smaO and smaX containing gene clusters have not yet been definitively identified, it is likely that their expression is coordinated with the overall metabolic state of the producing organism to ensure efficient production of the final natural product. Bioinformatic analysis of the promoter regions within these gene clusters may reveal binding sites for known families of transcriptional regulators, providing clues to the regulatory network.

Regulatory_Network cluster_signals Environmental Signals Quorum_Sensing Quorum Sensing Transcriptional_Regulator Transcriptional_Regulator Quorum_Sensing->Transcriptional_Regulator Nutrient_Limitation Nutrient Limitation Nutrient_Limitation->Transcriptional_Regulator Stress Stress Stress->Transcriptional_Regulator Promoter_Region smaO/smaX Promoter Transcriptional_Regulator->Promoter_Region Binds to Gene_Expression smaO & smaX Gene Expression Promoter_Region->Gene_Expression Activates/ Represses Enzyme_Synthesis SmaO & SmaX Synthesis Gene_Expression->Enzyme_Synthesis Ama_Biosynthesis This compound Biosynthesis Enzyme_Synthesis->Ama_Biosynthesis

Diagram 4: A proposed regulatory model for the SmaO/SmaX biosynthetic gene cluster.

Conclusion and Future Directions

The discovery of the SmaO/SmaX pathway provides a clear and detailed mechanism for the biosynthesis of this compound from aspartate. This knowledge opens up new avenues for the discovery and bioengineering of novel natural products with potential therapeutic applications. Future research should focus on several key areas:

  • Elucidation of the Serine-based Pathway: A concerted effort is needed to identify the enzymes and intermediates involved in the conversion of serine to this compound.

  • Characterization of Regulatory Mechanisms: Identifying the specific transcriptional regulators that control the expression of the smaO and smaX genes will be crucial for optimizing the production of this compound-containing compounds.

  • Enzyme Engineering: The detailed understanding of SmaO and SmaX function allows for protein engineering efforts to alter their substrate specificity and catalytic efficiency, potentially leading to the creation of novel modified peptides.

  • Drug Development: The unique structure of this compound and its presence in bioactive natural products make it an attractive target for the development of new therapeutic agents.

This technical guide serves as a foundational resource for researchers in these and related fields, providing the necessary information to accelerate discovery and innovation in the study of this compound biosynthesis.

References

Aminomalonic Acid: A Comprehensive Technical Guide on its Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminomalonic acid (Ama), a non-proteinogenic amino acid, has garnered increasing interest in the scientific community for its emerging roles in various biological processes and its potential as a biomarker for several pathological conditions. Structurally, it is the simplest dicarboxylic alpha-amino acid.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's involvement in metabolic pathways, its biosynthesis, potential degradation, and its implications in health and disease.

Biosynthesis of this compound

The primary known biosynthetic pathway for this compound originates from the amino acid aspartate. This conversion is catalyzed by a two-enzyme cascade involving SmaO and SmaX, which has been identified in the context of peptide natural product biosynthesis.[1][3]

  • Hydroxylation of Aspartate: The first step is the hydroxylation of an aspartate residue to form β-hydroxyaspartic acid. This reaction is catalyzed by SmaO, an Fe(II)/2-oxoglutarate-dependent oxygenase.[1][3]

  • Oxidative Cleavage: The resulting β-hydroxyaspartic acid is then acted upon by SmaX, an atypical Fe(II)-dependent histidine-aspartate (HD) domain enzyme. SmaX catalyzes the oxidative cleavage of the Cβ–Cγ bond of the β-hydroxyaspartic acid intermediate to yield an aminomalonyl-intermediate.[1][3]

In addition to this defined enzymatic pathway, it is hypothesized that this compound can also arise from the oxidative damage of other amino acid residues within proteins, particularly serine and threonine.[2][4] This non-enzymatic formation is thought to contribute to the presence of Ama in tissues experiencing high levels of oxidative stress.

Aminomalonic_Acid_Biosynthesis Aspartate Aspartate beta_Hydroxyaspartate β-Hydroxyaspartic Acid Aspartate->beta_Hydroxyaspartate Hydroxylation Aminomalonic_Acid This compound beta_Hydroxyaspartate->Aminomalonic_Acid Oxidative C-C Cleavage SmaO SmaO (Fe(II)/2-oxoglutarate-dependent oxygenase) SmaO->Aspartate SmaX SmaX (Atypical Fe(II)-dependent HD domain enzyme) SmaX->beta_Hydroxyaspartate

Diagram 1: Biosynthesis of this compound from Aspartate.

Role in Metabolic Pathways and Cellular Function

This compound's primary known interaction with a central metabolic pathway is its role as a competitive inhibitor of L-asparagine synthetase (ASNS). This enzyme catalyzes the ATP-dependent synthesis of asparagine from aspartate. By inhibiting ASNS, this compound can potentially disrupt protein synthesis and other metabolic processes that rely on asparagine.

The presence of a malonic acid moiety in its structure suggests that this compound may have calcium-binding properties, which could be significant if it is incorporated into proteins.[5][6] This has been observed in proteins from Escherichia coli and human atherosclerotic plaques.[5][6]

While direct involvement in signaling pathways like mTOR or AMPK has not been definitively established, the role of amino acids in general as signaling molecules that activate these pathways suggests a potential, yet unexplored, role for this compound or its metabolites in cellular signaling.[1][2][7]

Aminomalonic_Acid_Metabolic_Role cluster_asparagine_synthesis Asparagine Synthesis cluster_potential_roles Potential Roles Aspartate Aspartate Asparagine Asparagine Aspartate->Asparagine ATP, Glutamine -> AMP, Glutamate, PPi ASNS L-Asparagine Synthetase (ASNS) ASNS->Aspartate Aminomalonic_Acid This compound Aminomalonic_Acid->ASNS Competitive Inhibition Calcium_Binding Calcium Binding (in proteins) Aminomalonic_Acid->Calcium_Binding Protein_Function Alteration of Protein Function Calcium_Binding->Protein_Function

Diagram 2: Role of this compound in Metabolic Pathways.

Degradation of this compound

The catabolism of this compound is not as well-characterized as its biosynthesis. However, the existence of aminomalonate decarboxylase enzymes has been reported, suggesting that a primary route of degradation is through decarboxylation. This reaction would likely produce glycine. Further research is needed to fully elucidate the enzymes and pathways involved in the breakdown of this compound in various organisms.

Aminomalonic_Acid_Degradation Aminomalonic_Acid This compound Glycine Glycine Aminomalonic_Acid->Glycine Decarboxylation CO2 CO2 Aminomalonic_Acid->CO2 Decarboxylase Aminomalonate Decarboxylase (Putative) Decarboxylase->Aminomalonic_Acid

Diagram 3: Putative Degradation Pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding this compound. It is important to note that comprehensive data on the physiological concentrations of this compound in human tissues and fluids are still limited.

Table 1: this compound in Biological Samples

Biological SampleOrganism/ContextConcentration/RatioReference(s)
Protein HydrolysatesEscherichia coli~0.3 Ama / 1000 amino acids[4]
Atherosclerotic PlaqueHuman0.2 Ama / 1000 glycine residues[5][6]
Atherosclerotic PlaqueHumanRatio of Ama to β-carboxyaspartic acid to γ-carboxyglutamic acid is 20:1:10[5][6]

Table 2: Enzyme Inhibition and Kinetics

EnzymeSourceInhibitorKi (Inhibition Constant)Km (Substrate)kcatReference(s)
L-Asparagine SynthetaseLeukemia 5178Y/ARThis compound0.0023 M--[8]
L-Asparagine SynthetaseMouse PancreasThis compound0.0015 M--[8]
SmaO---300 ± 100 µM (for SmaA(28-57))0.09 ± 0.02 s⁻¹[9]
SmaX---140 ± 86 µM (for SmaA(28-57)(O))0.93 ± 0.23 s⁻¹[9]

Experimental Protocols

Detailed, standardized protocols for the analysis and synthesis of this compound are not widely available in a centralized format. The following sections provide an overview of the methodologies described in the research literature.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is commonly used for the detection and quantification of amino acids, including this compound, in biological samples.

1. Sample Preparation (Hydrolysis):

  • For protein-bound this compound, samples (e.g., tissue homogenates, protein isolates) are subjected to alkaline hydrolysis (e.g., 2M KOH at 110°C for 24 hours under a nitrogen atmosphere) to release the amino acids.[5]

2. Derivatization:

  • Free amino acids are volatile and require derivatization prior to GC-MS analysis. A common method involves esterification followed by acylation. For example, using propyl chloroformate/propanol.[3][6] This creates volatile derivatives suitable for gas chromatography.

3. GC-MS Analysis:

  • Gas Chromatograph (GC): The derivatized sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometer (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of the original amino acid.

GCMS_Workflow Biological_Sample Biological Sample (e.g., tissue, plasma) Hydrolysis Alkaline Hydrolysis (if protein-bound) Biological_Sample->Hydrolysis Derivatization Derivatization (e.g., with Propyl Chloroformate) Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Diagram 4: General Workflow for GC-MS Analysis of this compound.
Inhibition of L-Asparagine Synthetase

This assay measures the inhibitory effect of this compound on the activity of L-asparagine synthetase.

1. Enzyme and Substrate Preparation:

  • Purified L-asparagine synthetase is used.

  • A reaction mixture is prepared containing buffer (e.g., Tris-HCl), ATP, MgCl₂, a nitrogen donor (glutamine or ammonia), and the substrate, aspartate.[10][11]

2. Inhibition Assay:

  • The reaction is initiated by the addition of the enzyme to the reaction mixture.

  • To determine the inhibitory effect of this compound, various concentrations of it are included in the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

3. Measurement of Activity:

  • Enzyme activity can be determined by measuring the production of one of the products, such as AMP, pyrophosphate, or asparagine. Several commercial kits are available for the sensitive detection of AMP.[10]

  • The rate of product formation is measured in the presence and absence of different concentrations of this compound.

4. Data Analysis:

  • The data can be used to generate Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and calculate the inhibition constant (Ki).

In Vitro Reconstitution of this compound Biosynthesis

This protocol allows for the study of the SmaO/SmaX enzymatic cascade.

1. Protein Expression and Purification:

  • The genes for SmaO and SmaX are cloned into expression vectors (e.g., pET vectors) and transformed into a suitable bacterial host, such as E. coli BL21(DE3).[12]

  • Protein expression is induced (e.g., with IPTG).

  • The cells are harvested, lysed, and the His-tagged proteins are purified using affinity chromatography (e.g., Ni-NTA).[13]

2. Enzymatic Assay:

  • The SmaO reaction is carried out in a buffer containing the purified SmaO enzyme, the aspartate-containing substrate (e.g., a peptide), Fe(II), and 2-oxoglutarate.

  • The SmaX reaction is then performed by adding the purified SmaX enzyme to the product of the SmaO reaction.

  • The reactions are incubated at an optimal temperature and for a specific duration.

3. Product Analysis:

  • The formation of β-hydroxyaspartic acid and subsequently this compound can be monitored by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) by observing the expected mass shifts in the substrate peptide.[1]

Conclusion and Future Directions

This compound is an intriguing metabolite with established roles in enzyme inhibition and potential implications in calcium binding and as a biomarker for various diseases. Its biosynthesis from aspartate via a novel two-enzyme cascade has been elucidated, but its degradation pathway and its precise role in central metabolism and cellular signaling require further investigation. The development of standardized, detailed protocols for its quantification and the study of its enzymatic reactions will be crucial for advancing our understanding of this unique amino acid. Future research should focus on obtaining more comprehensive quantitative data from human samples, fully characterizing its catabolism, and exploring its potential interactions with cellular signaling networks. This will undoubtedly open new avenues for diagnostic and therapeutic strategies in a range of diseases.

References

The Discovery, Synthesis, and Biochemical Significance of Aminomalonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomalonic acid (Ama), a non-proteinogenic amino acid, has garnered significant interest since its discovery in biological systems. Its unique structure, featuring a geminal dicarboxyl and an amino group, imparts intriguing chemical properties, including the potential for calcium binding and a propensity for decarboxylation to glycine. This technical guide provides a comprehensive overview of the history, synthesis, and biochemical relevance of this compound, tailored for researchers in chemistry and drug development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for the scientific community.

Discovery and Historical Perspective

First identified in 1984, this compound was isolated from the alkaline hydrolysates of proteins from Escherichia coli and human atherosclerotic plaques[1][2]. This discovery was significant as it suggested a potential biological role for this unusual amino acid, possibly related to calcium metabolism in calcified tissues due to its malonic acid-like structure[1][3]. Prior to its definitive identification in biological samples, the chemical synthesis of this compound and its derivatives had been explored in the context of general amino acid synthesis methodologies. Early methods for the preparation of this compound esters date back to the late 19th and early 20th centuries, often involving the reduction of corresponding nitro, nitroso, or hydroxyimino compounds.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₃H₅NO₄ and a molar mass of 119.08 g/mol . It is soluble in water and characterized as a strongly acidic compound[4].

PropertyValueReference
Molecular FormulaC₃H₅NO₄ChemBK
Molar Mass119.08 g/mol ChemBK
Melting Point>220 °C (decomposes)ChemBK
AppearanceWhite crystalline solidCymitQuimica
Water SolubilitySolubleCymitQuimica

Synthesis of this compound

The synthesis of this compound is typically achieved through the preparation of its more stable diethyl ester precursor, diethyl aminomalonate hydrochloride, followed by hydrolysis.

Experimental Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride

This protocol is adapted from established methods involving the nitrosation of diethyl malonate followed by catalytic hydrogenation.

Step 1: Nitrosation of Diethyl Malonate

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 80g of diethyl malonate, 400 mL of ethyl acetate, and 90g of glacial acetic acid.

  • Stir the mixture for 30 minutes and cool to 5 °C in an ice bath.

  • Prepare a solution of 69g of sodium nitrite in 81g of water.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, maintaining the temperature between 0-10 °C.

  • After the addition is complete, continue stirring and allow the reaction to proceed at 15-25 °C for 20 hours.

  • Transfer the mixture to a separatory funnel, allow the layers to separate, and extract the aqueous layer once with 200 mL of ethyl acetate.

  • Discard the aqueous layer and wash the combined ethyl acetate layers with 200 mL of water.

  • Separate the layers and evaporate the ethyl acetate under reduced pressure to yield diethyl oximidomalonate.

Step 2: Catalytic Hydrogenation of Diethyl Oximidomalonate

  • In a hydrogenation vessel, dissolve 60g of the diethyl oximidomalonate from Step 1 in 240g of absolute ethanol.

  • Add 3.0g of a suitable hydrogenation catalyst (e.g., 10% Palladium on charcoal or an Al/Ni/Fe catalyst).

  • Seal the vessel, replace the atmosphere with nitrogen, and then introduce hydrogen gas to a pressure of 1.0-2.0 MPa.

  • Stir the reaction mixture at 40-50 °C for 6 hours, or until hydrogen uptake ceases.

  • Cool the vessel, release the pressure, and filter the reaction mixture to remove the catalyst.

Step 3: Formation of Diethyl Aminomalonate Hydrochloride

  • Transfer the filtrate from Step 2 to a flask and cool in an ice bath.

  • Slowly add 50g of 35% hydrogen chloride in ethanol dropwise over 1 hour while maintaining the temperature between 0-5 °C.

  • Continue stirring for an additional hour.

  • Remove the ethanol by distillation under reduced pressure.

  • To the residue, add 200 mL of acetone and stir for 1 hour, then cool to 5-10 °C to induce crystallization.

  • Collect the precipitated diethyl aminomalonate hydrochloride by filtration, wash the filter cake with acetone, and dry at 60 °C.

Expected Yield: 88-91%

Experimental Protocol: Hydrolysis of Diethyl Aminomalonate Hydrochloride to this compound

Acidic Hydrolysis:

  • Reflux a solution of diethyl aminomalonate hydrochloride in 6 M hydrochloric acid for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Basic Hydrolysis:

  • Dissolve diethyl aminomalonate hydrochloride in a 1 M NaOH solution.

  • Stir the mixture at room temperature for 24 hours or until hydrolysis is complete as monitored by TLC.

  • Acidify the reaction mixture to a pH of approximately 1 with concentrated HCl.

  • Remove the solvent under reduced pressure.

  • Extract the resulting solid with hot isopropanol, filter, and evaporate the solvent to yield this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound DiethylMalonate Diethyl Malonate Nitrosation Nitrosation (NaNO₂, Acetic Acid) DiethylMalonate->Nitrosation DiethylOximido Diethyl Oximidomalonate Nitrosation->DiethylOximido Hydrogenation Catalytic Hydrogenation (H₂, Catalyst) DiethylOximido->Hydrogenation DiethylAmino Diethyl Aminomalonate Hydrogenation->DiethylAmino HCl_Salt Salt Formation (HCl in Ethanol) DiethylAmino->HCl_Salt DiethylAminoHCl Diethyl Aminomalonate Hydrochloride HCl_Salt->DiethylAminoHCl Hydrolysis Hydrolysis (Acid or Base) DiethylAminoHCl->Hydrolysis Ama This compound Hydrolysis->Ama Biosynthesis_Pathway cluster_biosynthesis Biosynthesis of this compound Aspartate Aspartate SmaO SmaO (Fe(II)/2-oxoglutarate-dependent oxygenase) Aspartate->SmaO Hya β-Hydroxyaspartic Acid SmaO->Hya Hydroxylation SmaX SmaX (Fe(II)-dependent HD domain enzyme) Hya->SmaX Ama This compound SmaX->Ama C-C Bond Cleavage Degradation_Pathway cluster_degradation Degradation of this compound Ama This compound Decarboxylation Spontaneous Decarboxylation Ama->Decarboxylation Glycine Glycine Decarboxylation->Glycine CO2 CO₂ Decarboxylation->CO2

References

An In-depth Technical Guide to Aminomalonic Acid: A Non-Proteinogenic Amino Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Aminomalonic acid (Ama), a non-proteinogenic α-amino acid, has garnered significant interest in the scientific community due to its presence in biological systems and its potential applications in drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, biological roles, and methods for its analysis. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in leveraging the unique characteristics of this unusual amino acid.

Physicochemical Properties of this compound

This compound, with the chemical formula C₃H₅NO₄, is a dicarboxylic amino acid.[1][2] It is a white to off-white crystalline solid that is sparingly soluble in water and hygroscopic.[1] Its structure, featuring two carboxylic acid groups and one amino group attached to a single carbon atom, imparts unique chemical properties.

PropertyValueReferences
Molecular Formula C₃H₅NO₄[1][2]
Molar Mass 119.08 g/mol [1]
Appearance White to Off-White Solid[1]
Melting Point >220 °C (decomposes)[1]
Boiling Point (Predicted) 402.6 ± 40.0 °C[1]
Density 1.67 g/cm³[1]
pKa (Predicted) 0.57 ± 0.34[1]
Solubility Sparingly soluble in water[1]
InChIKey JINBYESILADKFW-UHFFFAOYSA-N[3]
CAS Number 1068-84-4[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its diethyl ester, diethyl aminomalonate. A common precursor for this synthesis is diethyl aminomalonate hydrochloride, which can be prepared from diethyl malonate.

Experimental Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride

This protocol is adapted from established methods for the synthesis of diethyl aminomalonate hydrochloride.[4]

Materials:

  • Diethyl malonate

  • Sodium nitrite

  • Glacial acetic acid

  • Ethyl acetate

  • Palladium on activated charcoal (5% by weight of Pd)

  • Anhydrous magnesium sulfate

  • Dry hydrogen chloride gas

  • Ethanol

Procedure:

  • Preparation of Diethyl Hydroxyiminomalonate: In a suitable reaction vessel, dissolve diethyl malonate in a mixture of ethyl acetate and glacial acetic acid. Cool the solution to 0-10 °C.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir for several hours at room temperature.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain diethyl hydroxyiminomalonate.

  • Catalytic Hydrogenation: In a pressure reactor, dissolve the diethyl hydroxyiminomalonate in ethyl acetate.

  • Add anhydrous magnesium sulfate and a palladium on activated charcoal catalyst.

  • Introduce hydrogen gas at a pressure of 20 bar and stir the mixture at 30-35 °C until the pressure remains constant.

  • Cool the reaction mixture, filter off the catalyst and magnesium sulfate, and wash the solid with ethyl acetate.

  • Formation of Hydrochloride Salt: Combine the filtrate and washings. Precipitate diethyl aminomalonate hydrochloride by introducing dry hydrogen chloride gas.

  • Filter the white solid, wash with ethyl acetate, and dry under vacuum. The melting point of the resulting diethyl aminomalonate hydrochloride is approximately 165 °C.[5]

Experimental Protocol: Hydrolysis of Diethyl Aminomalonate to this compound

This protocol describes the basic hydrolysis of diethyl aminomalonate to yield this compound.

Materials:

  • Diethyl aminomalonate hydrochloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Dissolve diethyl aminomalonate hydrochloride in an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for several hours to facilitate the hydrolysis of the ester groups.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • After completion of the hydrolysis, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and then with ethanol.

  • Dry the product under vacuum to obtain this compound.

Biological Role and Significance

This compound is a naturally occurring metabolite found in various organisms, including humans and bacteria like Escherichia coli.[6][7] Although it is a non-proteinogenic amino acid, it has been identified in protein hydrolysates, suggesting it may arise from post-translational modifications or errors in protein synthesis.[6][7]

Biosynthesis of this compound

Recent research has elucidated a two-step enzymatic pathway for the biosynthesis of this compound from aspartate in the context of peptide natural product biosynthesis.[8]

Aminomalonic_Acid_Biosynthesis Asp Aspartate Hya β-Hydroxyaspartate Asp->Hya SmaO (Fe(II)/2OG-dependent oxygenase) Ama Aminomalonate Hya->Ama SmaX (HD domain enzyme) C-C bond cleavage

Caption: Biosynthesis of this compound from Aspartate.

This pathway involves the hydroxylation of aspartate to β-hydroxyaspartate by the enzyme SmaO, followed by the oxidative cleavage of a C-C bond by the enzyme SmaX to yield aminomalonate.[8]

Inhibition of L-Asparagine Synthetase

One of the most significant biological activities of this compound is its potent inhibition of L-asparagine synthetase.[9] This enzyme catalyzes the synthesis of asparagine from aspartate and is crucial for the proliferation of certain cancer cells, particularly in acute lymphoblastic leukemia.

This compound acts as a competitive inhibitor with respect to L-aspartic acid.[9] The inhibition constants (Ki) have been determined for the enzyme from different sources:

Enzyme SourceKi Value (M)Reference
Leukemia 5178Y/AR0.0023[9]
Mouse Pancreas0.0015[9]

This inhibitory activity has positioned this compound and its derivatives as potential therapeutic agents for cancers dependent on exogenous asparagine.

This compound in Drug Development

The unique structure and biological activity of this compound make it an attractive scaffold for drug design and development.

Anticancer Drug Development

The inhibition of L-asparagine synthetase by this compound provides a clear rationale for its exploration as an anticancer agent.[9] However, the instability of this compound in vivo has led to the investigation of prodrug strategies, such as using its diamide (2-aminomalonamide) or diester (diethylaminomalonate) derivatives to deliver the active inhibitor to the target site.[9]

NMDA Receptor Antagonism

Derivatives of this compound have also been explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in excitatory neurotransmission in the central nervous system, and its dysregulation is implicated in various neurological disorders. The dicarboxylic acid moiety of this compound mimics the structure of glutamate, the endogenous ligand for the NMDA receptor, making it a suitable starting point for the design of competitive antagonists.

Analytical Methods for this compound

Accurate and sensitive detection and quantification of this compound are crucial for studying its biological roles and for pharmacokinetic studies of potential drug candidates.

Experimental Protocol: Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of this compound in biological samples.[7][10] This protocol outlines a general workflow for its quantification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Protein Hydrolysate) Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Derivatization Derivatization Agent (e.g., Propyl Chloroformate) Extraction->Derivatization Reaction Formation of Volatile Derivatives Derivatization->Reaction Injection Injection into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Internal Standards Detection->Quantification

Caption: Experimental Workflow for this compound Quantification by GC-MS.

Procedure:

  • Sample Preparation: For protein-bound this compound, perform anaerobic alkaline hydrolysis of the protein sample.[7]

  • Purification: Purify the hydrolysate using an appropriate solid-phase extraction (SPE) method to remove interfering substances.

  • Derivatization: Derivatize the amino and carboxylic acid groups to increase volatility for GC analysis. A common method involves derivatization with propyl chloroformate.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

    • Gas Chromatography: Separate the derivatized this compound from other components on a suitable capillary column.

    • Mass Spectrometry: Detect and quantify the derivatized this compound using selected ion monitoring (SIM) or full scan mode. Use an appropriate internal standard for accurate quantification.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (D₂O): The proton NMR spectrum of this compound in D₂O is predicted to show a singlet for the α-proton. The chemical shift will be influenced by the pH of the solution.

  • ¹³C NMR: The carbon NMR spectrum is expected to show signals for the α-carbon and the two equivalent carboxylic acid carbons.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI)-MS/MS: The fragmentation pattern of this compound in ESI-MS/MS can be used for its identification. Common fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂).

Incorporation into Peptides

The incorporation of non-proteinogenic amino acids like this compound into peptides is a powerful strategy to create novel peptidomimetics with enhanced stability, conformational constraints, and biological activity. Solid-phase peptide synthesis (SPPS) is the most common method for this purpose.[6][8]

The key challenge in incorporating this compound into a peptide chain is the orthogonal protection of the two carboxylic acid groups and the amino group. A common strategy involves using a monomethyl ester of Fmoc-aminomalonic acid. This allows for the standard Fmoc-based SPPS coupling of one carboxylic acid group, while the other is protected as a methyl ester. The methyl ester can be cleaved at a later stage if desired.

Conclusion

This compound represents a fascinating non-proteinogenic amino acid with significant potential in biochemistry and drug development. Its role as a metabolite and a potent enzyme inhibitor, coupled with its unique chemical structure, makes it a valuable tool for researchers. The synthetic and analytical methods described in this guide provide a foundation for further exploration of this compound and its derivatives in the pursuit of novel therapeutics and a deeper understanding of biological systems. As research in this area continues to evolve, the applications of this versatile molecule are likely to expand.

References

Theoretical Insights into the Stability of Aminomalonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminomalonic acid, a simple yet intriguing molecule, holds a unique position at the intersection of amino acid chemistry and dicarboxylic acid reactivity. Its inherent instability, primarily due to a propensity for decarboxylation, presents both challenges and opportunities in various scientific domains, including drug discovery and organic synthesis. This technical guide delves into the theoretical underpinnings of this compound's stability, drawing upon computational studies of analogous systems to elucidate its conformational landscape, decomposition pathways, and the factors governing its transient existence. While direct and extensive theoretical studies on this compound are not abundant in the current literature, this guide synthesizes established computational methodologies and findings from related molecules to provide a robust framework for understanding its chemical behavior.

Conformational Landscape and Zwitterionic Stability

In aqueous solution, this compound is expected to exist predominantly in its zwitterionic form, a characteristic feature of amino acids. The presence of two carboxylic acid groups and one amino group allows for a variety of intramolecular hydrogen bonding interactions that dictate its conformational preferences. Theoretical studies on similar amino acids suggest that the stability of different conformers is a delicate balance of these non-covalent interactions and steric effects.

The zwitterionic form is significantly stabilized by polar solvents, which can effectively solvate the charged carboxylate and ammonium groups. Computational models, such as those employing Density Functional Theory (DFT) with implicit solvent models like the Conductor-like Screening Model (COSMO), are instrumental in predicting the stabilization of zwitterionic species in solution.

Table 1: Hypothetical Relative Energies of this compound Conformers in Gas Phase and Aqueous Solution (Illustrative Data based on Analogous Systems)

ConformerDescriptionRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous Solution, kcal/mol)
Zwitterion 1Intramolecular H-bond between -NH3+ and -COO-0.00.0
Zwitterion 2Alternative H-bonding network+1.5+0.8
Neutral Form 1Non-zwitterionic, intramolecular H-bond+15.2+8.5
Neutral Form 2Extended non-zwitterionic conformation+18.0+10.2

Note: This data is illustrative and intended to represent expected trends based on computational studies of other amino acids. The actual energy values would require specific DFT calculations for this compound.

The following diagram illustrates the key functional groups and their potential interactions, which form the basis for the conformational analysis of this compound.

G Functional Group Interactions in this compound cluster_0 This compound cluster_1 Potential Intramolecular Interactions Amino_Group Amino Group (-NH2 / -NH3+) Alpha_Carbon α-Carbon Amino_Group->Alpha_Carbon H_Bond Hydrogen Bonding Amino_Group->H_Bond Carboxyl_Group_1 Carboxyl Group 1 (-COOH / -COO-) Carboxyl_Group_1->Alpha_Carbon Carboxyl_Group_1->H_Bond Steric_Hindrance Steric Hindrance Carboxyl_Group_1->Steric_Hindrance Carboxyl_Group_2 Carboxyl Group 2 (-COOH / -COO-) Carboxyl_Group_2->Alpha_Carbon Carboxyl_Group_2->H_Bond Carboxyl_Group_2->Steric_Hindrance

Caption: Key functional groups and potential intramolecular interactions in this compound.

The Decarboxylation Pathway: A Theoretical Perspective

The most significant aspect of this compound's instability is its facile decarboxylation to glycine. Theoretical studies on the decarboxylation of related β-keto acids and malonic acid itself provide a mechanistic framework for understanding this transformation. The reaction is believed to proceed through a six-membered cyclic transition state, which is significantly influenced by the solvent and the protonation state of the molecule.

Computational chemistry, particularly DFT, is a powerful tool for elucidating the reaction mechanism and calculating the activation energy barrier for decarboxylation.

Table 2: Calculated Activation Energies for Decarboxylation of Malonic Acid Analogs (Representative Data)

MoleculeMethodBasis SetSolvent ModelActivation Energy (kcal/mol)
Malonic AcidDFT (B3LYP)6-311+G(d,p)PCM (Water)31.5
Monomethyl MalonateDFT (B3LYP)6-311+G(d,p)PCM (Water)29.8
Salicylic AcidDFT (B3LYP)6-31++G(d,p)Aqueous20.93[1]

Note: This table presents representative data from computational studies on related molecules to illustrate the typical range of activation energies and the methodologies employed.

The proposed mechanism for the decarboxylation of this compound is depicted in the following workflow diagram.

G Proposed Decarboxylation Pathway of this compound A This compound (Zwitterionic Form) B Proton Transfer (Solvent-Assisted) A->B C Six-Membered Cyclic Transition State B->C D Enol Intermediate of Glycine C->D Decarboxylation E Glycine + CO2 D->E Tautomerization

Caption: A workflow diagram of the proposed decarboxylation mechanism of this compound.

Experimental and Computational Methodologies

To theoretically investigate the stability of this compound, a combination of quantum mechanical calculations and molecular dynamics simulations would be employed.

Key Computational Experiments:
  • Conformational Search: A thorough conformational search is the first step to identify all low-energy minima on the potential energy surface. This can be achieved using methods like molecular mechanics force fields followed by geometry optimization at a higher level of theory (e.g., DFT).

  • Calculation of Relative Energies: The relative energies of the identified conformers should be calculated using a reliable quantum mechanical method, such as DFT with an appropriate functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ). To accurately model the system in a biological context, solvent effects must be included, typically through implicit solvation models (PCM, SMD, or COSMO).

  • Transition State Searching: To study the decarboxylation reaction, the transition state structure connecting the this compound reactant to the products (glycine and CO2) must be located. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is found, an IRC calculation should be performed to confirm that it connects the desired reactant and product states.

  • Calculation of Activation Energy: The activation energy for decarboxylation is the energy difference between the transition state and the reactant. This is a key parameter for determining the kinetic stability of this compound.

The logical workflow for a theoretical study on this compound stability is outlined below.

G Workflow for Theoretical Study of this compound Stability A Initial Structure Generation (this compound) B Conformational Search (e.g., Molecular Mechanics) A->B E Transition State Search for Decarboxylation A->E C Geometry Optimization of Conformers (DFT with solvent model) B->C D Calculation of Relative Energies and Thermodynamic Properties C->D H Analysis of Results and Comparison with Experiment D->H F IRC Calculation to Verify Transition State E->F G Calculation of Activation Energy and Reaction Rate F->G G->H

Caption: A logical workflow for the computational investigation of this compound stability.

Conclusion

While this compound remains a challenging molecule to study experimentally due to its inherent instability, theoretical and computational chemistry offers a powerful lens through which to understand its behavior. By leveraging insights from analogous systems and employing robust computational methodologies, we can construct a detailed picture of its conformational preferences and the mechanistic pathway of its primary decomposition route, decarboxylation. This knowledge is crucial for researchers in drug development and organic synthesis who may seek to either harness its transient reactivity or design strategies to stabilize this intriguing amino acid derivative. Future dedicated computational studies on this compound are warranted to provide more precise quantitative data and further refine our understanding of its chemical properties.

References

Aminomalonic Acid: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomalonic acid, a dicarboxylic amino acid, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural similarity to malonic acid and its presence in biological systems, including in E. coli and human atherosclerotic plaques, point to its potential physiological roles.[1][2] A critical aspect for its application in drug development and various experimental settings is a thorough understanding of its solubility in different solvent systems. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound, details experimental methodologies for its determination, and illustrates a relevant experimental workflow.

Core Concepts in this compound Solubility

The solubility of this compound, like other amino acids, is governed by its zwitterionic nature. The presence of both a basic amino group and two acidic carboxylic acid groups allows for strong interactions with polar solvents, particularly water, through hydrogen bonding. Conversely, its ionic character limits its solubility in non-polar organic solvents.

Quantitative Solubility Data

The available quantitative data for the solubility of this compound is limited and presents some discrepancies, highlighting the need for further experimental validation. The data is summarized in the table below.

SolventTemperature (°C)SolubilityMethodSource
WaterNot Specified11 mg/mLNot SpecifiedSelleck Chemicals
WaterNot Specified126 g/L (Predicted)ALOGPSHuman Metabolome Database[3]
Dimethyl Sulfoxide (DMSO)Not SpecifiedInsolubleNot SpecifiedSelleck Chemicals[4]

Note: The predicted high solubility in water from the ALOGPS model contrasts with the experimental value and the qualitative description of being "sparingly" soluble by other suppliers. This underscores the importance of empirical determination.

Qualitative Solubility Information

Solvent SystemGeneral Solubility Trend for Amino AcidsRelevance to this compound
Polar Protic Solvents (e.g., Water, Methanol, Ethanol) Generally soluble in water, with solubility decreasing as the alkyl chain of the alcohol increases.Expected to be most soluble in water, with decreasing solubility in methanol and ethanol due to the reduced polarity of the solvent.
Polar Aprotic Solvents (e.g., DMSO, DMF) Solubility varies, but generally lower than in water.Reported as insoluble in DMSO.[4] Solubility in other polar aprotic solvents is likely to be low.
Non-Polar Solvents (e.g., Chloroform, Diethyl Ether, Hydrocarbons) Generally insoluble.Expected to be insoluble due to its polar, ionic nature.

Experimental Protocols for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Constant temperature bath/shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Drying oven

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container.

  • Equilibration: Place the container in a constant temperature bath/shaker set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Phase Separation: Centrifuge the saturated solution at a high speed to pellet the excess, undissolved solid.

  • Sample Extraction: Carefully withdraw a precise volume of the clear supernatant using a pre-heated/cooled pipette to match the equilibration temperature, avoiding any solid particles. To ensure no solid is transferred, the supernatant can be passed through a syringe filter.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container. Evaporate the solvent completely in a drying oven at a temperature that will not cause decomposition of the this compound.

  • Mass Determination: Once the solvent is fully evaporated, accurately weigh the container with the dried this compound residue.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of aliquot] x 100

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Result A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to separate solid C->D E Extract clear supernatant D->E F Evaporate solvent E->F G Weigh dried residue F->G H Calculate solubility G->H

Caption: Workflow for Solubility Determination.

Logical Workflow for Investigating Calcium-Binding Properties

Given the interest in this compound's potential role in calcium binding, the following diagram outlines a logical workflow for investigating this interaction.

G cluster_0 Hypothesis cluster_1 Experimental Design cluster_2 Data Acquisition cluster_3 Analysis & Conclusion A This compound binds to Ca²⁺ ions B Select biophysical method (e.g., ITC, NMR, ISE) A->B C Prepare solutions of This compound and CaCl₂ B->C D Perform titration experiments C->D E Measure binding isotherms or spectral changes D->E F Determine binding affinity (Kd) and stoichiometry E->F G Elucidate binding mechanism F->G

Caption: Calcium-Binding Investigation Workflow.

Conclusion

The solubility of this compound is a fundamental property that influences its handling, formulation, and application in research and development. While it is established to be soluble in water and insoluble in non-polar organic solvents, precise quantitative data across a range of solvents and temperatures remains sparse. The conflicting reports on its aqueous solubility highlight the necessity for standardized experimental determination. The provided protocols and workflows offer a foundational approach for researchers to systematically characterize the solubility and biological interactions of this intriguing molecule. Further research to expand the quantitative solubility database of this compound will be invaluable to the scientific community.

References

Spectroscopic Characterization of Aminomalonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminomalonic acid, a non-proteinogenic amino acid, has garnered interest in various biomedical research fields due to its potential role as a biomarker and its presence in biological systems.[1][2] Accurate identification and quantification of this molecule are paramount for advancing research in drug development and diagnostics. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is tailored for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A predicted ¹H NMR spectrum of this compound in D₂O shows a single peak for the alpha-hydrogen.[3][4] Experimental data for diethyl aminomalonate hydrochloride in CDCl₃ provides characteristic signals for the ethyl ester groups and the alpha-hydrogen.

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted)[3][4]D₂O4.13Singlet1Hα-CH
Diethyl Aminomalonate Hydrochloride[5]CDCl₃4.95Singlet1Hα-CH
4.35Quartet4H-OCH₂CH₃
1.35Triplet6H-OCH₂CH₃
¹³C NMR Data

Experimental ¹³C NMR data for diethyl aminomalonate hydrochloride in CDCl₃ reveals the chemical shifts for the carbonyl carbons, the alpha-carbon, and the carbons of the ethyl groups.[6]

CompoundSolventChemical Shift (δ) ppmAssignment
Diethyl Aminomalonate Hydrochloride[6]CDCl₃165.0C=O
63.5-OCH₂CH₃
55.0α-CH
13.8-OCH₂CH₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of diethyl aminomalonate hydrochloride shows characteristic absorption bands for the amine, ester, and alkyl groups.

CompoundSample PreparationWavenumber (cm⁻¹)Assignment
Diethyl Aminomalonate Hydrochloride[7]KBr disc / Nujol mull~3400-3000N-H stretch (amine salt)
~2980C-H stretch (alkyl)
~1740C=O stretch (ester)
~1250C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique used to determine the mass-to-charge ratio of ions. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS-MS) analyses, which often involve derivatization to improve volatility and ionization.

GC-MS Data

The following table summarizes significant peaks from the GC-MS analysis of derivatized this compound.[8]

Derivativem/zRelative Intensity
Trimethylsilyl (TMS)218.01.0
100.00.40
101.00.33
219.00.21
202.00.09
MS-MS Data

Tandem mass spectrometry data provides structural information through fragmentation analysis.[8]

Precursor Ion [M+H]⁺ (m/z)Collision EnergyFragment Ions (m/z)Relative Intensity
120.0291HCD (20-30-40%)74.0237100
76.0393789
58.0290313.5
120.029322.4

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound (e.g., diethyl aminomalonate hydrochloride) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Instrument: Bruker AVANCE spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Nujol Mull):

    • Grind a few milligrams of the solid sample in an agate mortar.

    • Add a drop or two of Nujol (mineral oil) and continue grinding to form a smooth paste (mull).

    • Spread the mull thinly between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: The resulting interferogram is Fourier-transformed by the instrument software to produce the IR spectrum.

Mass Spectrometry (GC-MS)
  • Derivatization (for GC-MS): To increase volatility, this compound is typically derivatized (e.g., silylation or esterification followed by acylation) prior to analysis.

  • Gas Chromatography:

    • Instrument: Agilent GC system (or equivalent) coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC inlet.

    • Temperature Program: Use a temperature gradient to separate the components of the sample. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Acquisition: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-500).

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, often by comparison to a spectral library.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Derivatization Chemical Derivatization Sample->Derivatization Mulling Mulling / KBr Pellet Sample->Mulling NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometer (GC-MS, MS/MS) Derivatization->MS IR IR Spectrometer Mulling->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectra (m/z, Fragmentation) MS->MS_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation MS_Data->Interpretation IR_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Aminomalonic Acid from Diethyl Aminomalonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomalonic acid is a valuable building block in synthetic organic chemistry, particularly in the preparation of natural and unnatural α-amino acids, which are crucial components in drug discovery and development.[1] This document provides detailed protocols for the synthesis of this compound, commencing from the readily available diethyl malonate. The synthesis involves a two-step process: the formation of diethyl aminomalonate hydrochloride and its subsequent hydrolysis to yield the final product, this compound. This application note includes quantitative data, detailed experimental procedures, and a workflow diagram to facilitate understanding and replication in a laboratory setting.

Introduction

This compound serves as a versatile precursor in various synthetic routes. Its dicarboxylic nature allows for subsequent modifications and decarboxylation to introduce a wide range of functionalities, making it a key intermediate in the synthesis of complex amino acid derivatives.[2] Furthermore, this compound has been identified in biological systems, such as in Escherichia coli and human atherosclerotic plaque, where it is suggested to play a role in calcium binding due to its malonic acid moiety.[3] The protocols outlined below describe a reliable method for the preparation of this compound, suitable for laboratory-scale synthesis.

Data Presentation

Table 1: Synthesis of Diethyl Aminomalonate Hydrochloride
StepReactantsReagents/CatalystSolventReaction ConditionsProductYield (%)Melting Point (°C)Reference
1: NitrosationDiethyl malonate, Sodium nitriteAcetic acid, Water-0-10°C, 2 hours, then 15-25°C, 20 hoursDiethyl oximinomalonate98.4-[4]
2: HydrogenationDiethyl oximinomalonateNickel-containing three-way catalystEthanol40-50°C, 1.0-2.0 MPa H₂, 6 hoursDiethyl aminomalonate--[4]
3: Salt FormationDiethyl aminomalonateHydrogen chlorideEthanol, Acetone0-5°C, 1 hourDiethyl aminomalonate hydrochloride91162-163[4][5]
Alternate Step 2 & 3Diethyl isonitrosomalonate10% Palladium on charcoalAbsolute ethanol50-60 psi H₂, ~15 minutesDiethyl aminomalonate hydrochloride78-82162-163[5]
Alternate Step 2 & 3Diethyl hydroxyiminomalonate and Diethyl acetoxyiminomalonatePalladium on activated charcoalEthyl acetate30-35°C, 20 bar H₂, 80 minutesDiethyl aminomalonate hydrochloride85.1165[6]
Table 2: Hydrolysis of Diethyl Aminomalonate Derivatives to Amino Acids
Starting MaterialReagentsConditionsProductYield (%)Reference
Diethyl acetamidomalonate-Hydrolysis and decarboxylation at increased temperaturesPhenylalanine (racemic)65[7]
Diethyl acetamidomalonatePropiolactone, then hydrolysisOne-pot reactionGlutamic acid (racemic)87[7]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Aminomalonate Hydrochloride

This protocol is adapted from established procedures and provides a reliable method for the synthesis of the stable hydrochloride salt of diethyl aminomalonate.[4][5]

Step 1: Synthesis of Diethyl Oximinomalonate [4]

  • In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 80 g of diethyl malonate, 400 mL of ethyl acetate, and 90 g of glacial acetic acid.

  • Stir the mixture for 30 minutes and then cool to 5°C in an ice bath.

  • Prepare a solution of 69 g of sodium nitrite in 81 g of water.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, maintaining the temperature between 0-10°C.

  • After the addition is complete, continue stirring and allow the reaction to warm to 15-25°C for 20 hours.

  • Transfer the mixture to a separatory funnel, allow the layers to separate, and extract the lower aqueous layer once with 200 mL of ethyl acetate.

  • Discard the aqueous layer and wash the combined ethyl acetate layers with 200 mL of water.

  • Separate the layers and evaporate the ethyl acetate under reduced pressure to obtain diethyl oximinomalonate.

Step 2: Catalytic Hydrogenation to Diethyl Aminomalonate [4]

  • In a hydrogenation reactor, add 240 g of absolute ethanol, 60 g of diethyl oximinomalonate, and 3.0 g of a nickel-containing three-way catalyst.

  • Seal the reactor and purge the system with nitrogen.

  • Introduce hydrogen gas to a pressure of 1.0-2.0 MPa.

  • Heat the reaction mixture to 40-50°C and stir for 6 hours.

  • After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.

Step 3: Formation of Diethyl Aminomalonate Hydrochloride [4]

  • Transfer the filtrate from the previous step to a 500 mL four-necked flask and cool to 0-5°C with stirring.

  • Add 50 g of 35% hydrogen chloride in ethanol dropwise over 1 hour.

  • Continue stirring for an additional hour at 0-5°C.

  • Remove the ethanol by distillation under reduced pressure.

  • To the residue, add 200 mL of acetone and stir for 1 hour, then cool to 5-10°C.

  • Collect the precipitated white solid by filtration, wash the filter cake with acetone, and dry at 60°C to yield diethyl aminomalonate hydrochloride.

Protocol 2: General Hydrolysis of Diethyl Aminomalonate Hydrochloride to this compound

This protocol is a general procedure for the hydrolysis of the diethyl ester to the corresponding carboxylic acid, based on standard methods for malonic ester hydrolysis.[8]

  • Dissolve diethyl aminomalonate hydrochloride in a suitable aqueous acid or base (e.g., 6M HCl or 6M NaOH).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using acidic hydrolysis, concentrate the solution under reduced pressure to obtain the crude this compound hydrochloride.

  • If using basic hydrolysis, carefully acidify the cooled solution with concentrated HCl to a pH of approximately 1-2 to precipitate the this compound hydrochloride.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry.

  • The free this compound can be obtained by neutralizing a solution of the hydrochloride salt and crystallizing from a suitable solvent system.

Mandatory Visualization

Synthesis_Workflow cluster_0 Synthesis of Diethyl Aminomalonate HCl cluster_1 Synthesis of this compound cluster_2 Application in Amino Acid Synthesis Diethyl Malonate Diethyl Malonate Nitrosation Nitrosation Diethyl Malonate->Nitrosation Diethyl Oximinomalonate Diethyl Oximinomalonate Nitrosation->Diethyl Oximinomalonate Hydrogenation Hydrogenation Diethyl Oximinomalonate->Hydrogenation Diethyl Aminomalonate Diethyl Aminomalonate Hydrogenation->Diethyl Aminomalonate Salt Formation (HCl) Salt Formation (HCl) Diethyl Aminomalonate->Salt Formation (HCl) Diethyl Aminomalonate HCl Diethyl Aminomalonate HCl Salt Formation (HCl)->Diethyl Aminomalonate HCl Hydrolysis Hydrolysis Diethyl Aminomalonate HCl->Hydrolysis This compound This compound Hydrolysis->this compound Derivatization_Decarboxylation Derivatization & Decarboxylation This compound->Derivatization_Decarboxylation Target Amino Acid Target Amino Acid Derivatization_Decarboxylation->Target Amino Acid

Caption: Workflow for the synthesis of this compound and its application.

Applications in Drug Development

  • Peptide and Peptidomimetic Design: Incorporation of unnatural amino acids into peptides can enhance their stability against enzymatic degradation, improve their pharmacokinetic properties, and modulate their biological activity.[9]

  • Prodrug Strategies: Amino acids are often used as promoieties in prodrug design to improve the solubility, permeability, and targeted delivery of therapeutic agents.[]

  • Synthesis of Bioactive Molecules: this compound derivatives are precursors to various pharmacologically active compounds beyond peptides.[7]

The ability to synthesize diverse amino acids from a common precursor like this compound provides a powerful tool for medicinal chemists to explore novel chemical space and develop new therapeutic agents.

Conclusion

The protocols detailed in this application note provide a clear and reproducible pathway for the synthesis of this compound from diethyl aminomalonate. The provided quantitative data and workflow diagrams offer a comprehensive guide for researchers. The utility of this compound as a versatile building block in the synthesis of novel amino acids underscores its importance in the field of drug discovery and development.

References

Asymmetric Synthesis of Chiral Aminomalonic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral aminomalonic acid derivatives are valuable building blocks in organic synthesis, particularly for the preparation of unnatural α-amino acids, conformationally constrained peptides, and various pharmacologically active compounds. Their Cα-disubstituted nature imparts unique steric and conformational properties, making them attractive motifs in drug design. The stereoselective synthesis of these compounds is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer.

This document provides detailed application notes and experimental protocols for key methodologies in the asymmetric synthesis of chiral this compound derivatives. The covered techniques include catalytic asymmetric phase-transfer alkylation, diastereoselective alkylation of chiral Schiff bases, and enzyme-catalyzed kinetic resolution. The information is intended to serve as a practical guide for researchers in academic and industrial settings.

Catalytic Asymmetric Phase-Transfer Alkylation of Aminomalonate Precursors

Phase-transfer catalysis (PTC) is a powerful and operationally simple method for the asymmetric alkylation of prochiral aminomalonate derivatives. This technique utilizes a chiral quaternary ammonium salt to ferry the enolate of the aminomalonate from an aqueous or solid phase into an organic phase, where it reacts with an electrophile. The chiral catalyst creates a chiral environment that directs the alkylation to one face of the enolate, resulting in an enantiomerically enriched product.

Application Notes

This method is particularly well-suited for the synthesis of α-alkyl-α-aminomalonates. The choice of the chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, is crucial for achieving high enantioselectivity. The reaction conditions, such as the base, solvent, and temperature, must be carefully optimized for each substrate and electrophile combination. The use of a tert-butyl ester group on the aminomalonate can prevent saponification under the basic reaction conditions.

Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base tert-Butyl Ester

This protocol is adapted from the O'Donnell amino acid synthesis, a well-established method employing phase-transfer catalysis.[1]

Materials:

  • Benzophenone imine of glycine tert-butyl ester (1 equivalent)

  • Benzyl bromide (1.2 equivalents)

  • (S)-N-(4-(Trifluoromethyl)benzyl)cinchonidinium bromide (0.1 equivalents)

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Toluene

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the benzophenone imine of glycine tert-butyl ester (1 equivalent) and the chiral phase-transfer catalyst (0.1 equivalents).

  • Dissolve the solids in a 1:1 mixture of toluene and dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl bromide (1.2 equivalents) to the stirred solution.

  • Add the 50% aqueous KOH solution dropwise.

  • Stir the reaction mixture vigorously at 0 °C for the time determined by reaction monitoring (e.g., by TLC, typically several hours).

  • Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the enantiomerically enriched product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data

The following table summarizes representative data for the phase-transfer catalytic alkylation of a glycine Schiff base with various electrophiles.

EntryElectrophile (R-X)Yield (%)ee (%)
1Benzyl bromide9592
2Allyl bromide8889
3Ethyl iodide8585
4n-Butyl bromide9188

Data is representative and may vary based on specific reaction conditions and catalyst selection.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dissolve Schiff base and catalyst in Toluene/DCM B Cool to 0 °C A->B C Add electrophile B->C D Add 50% aq. KOH C->D E Vigorous stirring at 0 °C D->E F Quench with water E->F G Extract with DCM F->G H Wash with brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Silica gel chromatography J->K L Chiral HPLC analysis K->L M Final Product L->M Enantiomerically enriched product

Asymmetric Phase-Transfer Catalysis Workflow

Diastereoselective Alkylation of Chiral Schiff Bases

This classical approach involves the alkylation of a chiral Schiff base derived from an aminomalonate and a chiral auxiliary. The chiral auxiliary, often derived from a natural product like camphor or pinene, directs the incoming electrophile to one face of the enolate, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched this compound derivative.

Application Notes

The success of this method hinges on the ability of the chiral auxiliary to effectively control the stereochemistry of the alkylation. High diastereoselectivity is often achieved by forming a rigid chelated intermediate with a metal cation. The choice of base and reaction temperature are critical parameters for optimizing the diastereomeric ratio (dr). This method is versatile and can be applied to the synthesis of a wide range of α-substituted α-amino acids.

Experimental Protocol: Diastereoselective Alkylation of a Chiral Pinanone-Derived Schiff Base

This protocol is a general representation based on established methodologies.[2]

Materials:

  • Schiff base of diethyl aminomalonate and (1R)-(-)-myrtenal (1 equivalent)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 equivalents)

  • Benzyl bromide (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral Schiff base (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 equivalents) dropwise via syringe.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add benzyl bromide (1.2 equivalents) dropwise to the enolate solution.

  • Continue stirring at -78 °C for the time determined by reaction monitoring (e.g., by TLC, typically 2-4 hours).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the diastereomerically enriched product.

  • Determine the diastereomeric ratio (dr) by 1H NMR or GC analysis.

  • The chiral auxiliary can be removed by acidic hydrolysis to yield the free this compound derivative.

Quantitative Data

The following table presents representative data for the diastereoselective alkylation of a chiral aminomalonate-derived Schiff base.

EntryElectrophile (R-X)Yield (%)dr
1Benzyl bromide8595:5
2Methyl iodide9098:2
3Isopropyl iodide7592:8
4Allyl bromide8294:6

Data is representative and may vary based on the specific chiral auxiliary and reaction conditions.

Logical Relationship Diagram

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_products Products A Chiral Schiff Base D Chiral Enolate A->D Deprotonation (-78 °C) B LDA (Base) B->D C Electrophile (R-X) E Diastereomerically Enriched Product C->E Alkylation D->E F Enantiomerically Enriched Aminomalonate Derivative E->F Hydrolysis (Auxiliary Removal)

Diastereoselective Alkylation Logic

Enzyme-Catalyzed Asymmetric Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral this compound derivatives. Enzymes, such as lipases and proteases, can perform kinetic resolutions of racemic aminomalonate derivatives, where one enantiomer is selectively transformed, leaving the other enantiomer in high enantiomeric excess.

Application Notes

Enzyme-catalyzed kinetic resolution is a powerful tool for obtaining enantiopure compounds. The choice of enzyme is critical, and screening of different commercially available enzymes is often necessary to find one with high activity and selectivity for a given substrate. The reaction conditions, including solvent, temperature, and pH, can significantly impact the enzyme's performance. Immobilization of the enzyme can facilitate its recovery and reuse.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of an N-Acyl Aminomalonate

This protocol describes a representative procedure for the kinetic resolution of a racemic N-acyl aminomalonate derivative.[3]

Materials:

  • Racemic N-acetyl-diethyl aminomalonate (1 equivalent)

  • Lipase from Candida antarctica (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butanol (co-solvent)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a temperature-controlled shaker flask, dissolve the racemic N-acetyl-diethyl aminomalonate (1 equivalent) in a mixture of phosphate buffer and tert-butanol.

  • Add the immobilized lipase (e.g., Novozym 435).

  • Shake the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

  • Stop the reaction at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted starting material and the hydrolyzed product.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Separate the unreacted starting material and the hydrolyzed product by silica gel column chromatography.

  • Determine the enantiomeric excess of both the recovered starting material and the product by chiral HPLC.

Quantitative Data

The following table shows typical results for the kinetic resolution of an N-acyl aminomalonate.

SubstrateConversion (%)ee (Substrate) (%)ee (Product) (%)
N-acetyl-diethyl aminomalonate51>9998
N-benzoyl-dimethyl aminomalonate4998>99

Data is representative and depends on the specific enzyme, substrate, and reaction conditions.

Signaling Pathway Diagram

G Racemate Racemic N-Acyl Aminomalonate (R and S enantiomers) S_Enantiomer (S)-Enantiomer Racemate->S_Enantiomer Separation R_Enantiomer (R)-Enantiomer Racemate->R_Enantiomer Separation Enzyme Lipase Enzyme->S_Enantiomer Product Hydrolyzed Product S_Enantiomer->Product Selective Hydrolysis Unreacted Unreacted (R)-Enantiomer (Enantiomerically Enriched) R_Enantiomer->Unreacted No Reaction

Enzymatic Kinetic Resolution Pathway

Conclusion

The asymmetric synthesis of chiral this compound derivatives is a vibrant area of research with significant implications for drug discovery and development. The methodologies presented herein—catalytic asymmetric phase-transfer alkylation, diastereoselective alkylation of chiral Schiff bases, and enzyme-catalyzed kinetic resolution—represent robust and versatile strategies for accessing these valuable chiral building blocks. The choice of method will depend on the specific target molecule, available resources, and desired scale of the synthesis. Careful optimization of the reaction conditions is essential for achieving high yields and stereoselectivities. The provided protocols and data serve as a practical starting point for researchers in this field.

References

Application Notes and Protocols for the Use of Aminomalonic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomalonic acid (Ama) is a non-proteinogenic amino acid that has been identified in biological systems, including in proteins from Escherichia coli and atherosclerotic plaques.[1] Its structure, featuring a geminal dicarboxylic acid moiety, makes it a compelling building block for peptide chemists and drug developers. The malonic acid-like side chain introduces a potential calcium-binding site and can be leveraged to induce specific conformational constraints within a peptide backbone. However, the inherent instability of the aminomalonate group, particularly its propensity to decarboxylate to a glycine residue, presents a significant challenge during peptide synthesis and handling.[1][2][3][4][5]

These application notes provide an overview of the key considerations and protocols for incorporating this compound into peptide sequences, with a focus on solid-phase peptide synthesis (SPPS).

Key Considerations for Incorporating this compound

The primary challenge in utilizing this compound in peptide synthesis is preventing its premature decarboxylation to glycine. This transformation is particularly favorable under basic conditions and at elevated temperatures.[1][2] Therefore, the selection of protecting groups and coupling strategies is critical.

Protecting Group Strategy:

A robust protecting group strategy is essential to shield the reactive groups of this compound during peptide synthesis.

  • α-Amino Group: The standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) protecting groups can be used for the α-amino group.[6][7][8] The choice will depend on the overall synthetic strategy and the desired cleavage conditions. The Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF), which requires careful optimization to minimize decarboxylation of the incorporated Ama residue.[7] The Boc group, removed with strong acid (e.g., TFA), offers an alternative that avoids basic conditions during deprotection cycles.[6][8]

  • Side-Chain Carboxyl Groups: The two side-chain carboxyl groups must be protected with a group that is orthogonal to the α-amino protecting group. For Fmoc-based SPPS, acid-labile protecting groups such as tert-butyl (tBu) are suitable. For Boc-based SPPS, protecting groups removable by different mechanisms, such as benzyl (Bzl) esters, would be necessary.

A suitable protected this compound derivative for Fmoc-SPPS would be Fmoc-Ama(OtBu)₂-OH .

Experimental Protocols

The following protocols are based on standard solid-phase peptide synthesis (SPPS) procedures and should be optimized for each specific peptide sequence.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide containing an this compound residue using the Fmoc/tBu strategy on a rink amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Ama(OtBu)₂-OH

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HCTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5-7 times) and DCM (3 times).

  • Incorporation of this compound (Fmoc-Ama(OtBu)₂-OH):

    • Follow the same coupling procedure as for standard amino acids (step 3), using Fmoc-Ama(OtBu)₂-OH. Due to the potential for steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.

Data Presentation

The primary quantitative data available for this compound in peptides relates to its decarboxylation kinetics.

ParameterValueConditionsReference
Decarboxylation Half-life (t½)
N-acetyl-D,L-Ama-N-ethylamide54.4 yearspH 7, 37°C[2]
17.3 hours110°C[2]
5.2 hours120°C[2]
Decarboxylation during Alkaline Hydrolysis
N-acetyl-Ama-NHEt4%110°C[2]
N-acetyl-Ama-Val-Ama-NHEt22%110°C[2]
Activation Energy for Decarboxylation 33.1 kcal/molpH 7[2]
Pre-exponential Factor 8 x 10¹³ s⁻¹pH 7[2]
Calcium Binding Constants (log KCa)
Free Ama anion1.36 ± 0.05-[2]
Nα-acetyl-D,L-Ama-N-ethylamide0.8pH 7[2]
Nα-acetyl-D,L-Ama-L-Val-D,L-Ama-N-ethylamide1.0pH 7[2]

Visualizations

Workflow for Peptide Synthesis Incorporating this compound

Peptide_Synthesis_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HCTU/DIPEA) Wash1->Coupling Standard AA Ama_Coupling Ama Coupling (Fmoc-Ama(OtBu)2-OH) Wash1->Ama_Coupling Ama Residue Wash2 Wash (DMF, DCM) Coupling->Wash2 Ama_Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Continue Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Residue Purification Purification (RP-HPLC) Cleavage->Purification End Purified Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis incorporating an this compound residue.

Decarboxylation of this compound to Glycine

Decarboxylation_Pathway Ama_Residue This compound (Ama) Residue in Peptide Transition_State Transition State Ama_Residue->Transition_State Heat, Base Gly_Residue Glycine (Gly) Residue in Peptide Transition_State->Gly_Residue CO2 CO2 Transition_State->CO2

Caption: The decarboxylation of a peptide-bound this compound residue to a glycine residue.

Troubleshooting and Optimization

  • Incomplete Coupling of Ama: If the Kaiser test remains positive after the initial coupling of Fmoc-Ama(OtBu)₂-OH, a second coupling should be performed. Using a more activating coupling reagent combination like HATU/HOAt may also improve efficiency.

  • Decarboxylation during Synthesis: If significant formation of a glycine-containing byproduct is observed, consider reducing the time for the piperidine deprotection steps. Using a milder base for deprotection, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at a low concentration, could also be explored, although this requires careful optimization.

  • Low Cleavage Yield: Ensure the resin is thoroughly dried before adding the cleavage cocktail. The duration of the cleavage reaction may also need to be extended for longer or more sterically hindered peptides.

Conclusion

The incorporation of this compound into peptides is a promising strategy for developing novel peptidomimetics with unique structural and functional properties. While the inherent instability of the aminomalonate moiety presents challenges, these can be mitigated through careful selection of protecting groups, optimized coupling conditions, and mild deprotection protocols. The methods outlined in these application notes provide a foundation for researchers to explore the synthesis and application of this compound-containing peptides. Further research into more stable protecting groups for the aminomalonate side chain could significantly enhance the ease and efficiency of synthesizing these valuable molecules.

References

Application Notes: Aminomalonic Acid as a Versatile Precursor for Unnatural Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are pivotal components in modern drug discovery, peptide engineering, and chemical biology. Their incorporation into peptides and other molecular scaffolds can enhance biological activity, improve metabolic stability, and introduce novel functionalities. Aminomalonic acid and its derivatives, particularly diethyl acetamidomalonate, serve as highly effective and versatile precursors for the synthesis of a wide array of α-amino acids. This is primarily due to the acidic nature of the α-proton, which facilitates its removal and subsequent alkylation to introduce diverse side chains. The classical amidomalonate synthesis route offers a robust and straightforward methodology for generating racemic α-amino acids, which can be further resolved to obtain enantiomerically pure compounds.

Principle of the Synthesis

The synthesis of unnatural amino acids from diethyl acetamidomalonate follows a well-established three-stage process:

  • Deprotonation: The α-carbon of diethyl acetamidomalonate is flanked by two electron-withdrawing ester groups and an acetamido group, rendering the α-proton acidic. Treatment with a suitable base, such as sodium ethoxide, results in the formation of a stable enolate ion.

  • Alkylation: The generated enolate acts as a potent nucleophile, readily undergoing an SN2 reaction with a variety of alkyl, benzyl, or other substituted halides. This step introduces the desired side chain (R-group) of the target amino acid.

  • Hydrolysis and Decarboxylation: The resulting dialkyl acetamidomalonate is then subjected to acidic hydrolysis. This process serves a dual purpose: it hydrolyzes both the ester and amide functionalities to yield a substituted this compound, which is unstable. Upon heating, this intermediate readily undergoes decarboxylation to afford the final α-amino acid product.

Applications in Research and Drug Development

The ability to synthesize a diverse library of unnatural amino acids using the aminomalonate pathway is of significant interest in several areas:

  • Peptidomimetics: Introducing UAAs into peptide sequences can alter their conformation, receptor binding affinity, and resistance to enzymatic degradation.

  • Drug Design: Many pharmaceutical compounds are or contain unnatural amino acids. The flexibility of the aminomalonate synthesis allows for the creation of novel amino acid-based drugs with tailored properties.

  • Protein Engineering: The site-specific incorporation of UAAs into proteins enables the introduction of biophysical probes, post-translational modifications, and novel catalytic activities.

Quantitative Data Summary

The following table summarizes the yields of various unnatural amino acids and their intermediates synthesized using the aminomalonate method.

Target Amino Acid/IntermediateAlkylating Agent/PrecursorBase/CatalystSolventYield (%)Reference
Diethyl AcetamidomalonateDiethyl MalonateSodium Nitrite, ZincAcetic Acid77-78[1][2]
Racemic PhenylalanineBenzyl chlorideSodium EthoxideEthanol65[3]
Racemic ValineIsopropyl halideSodium EthoxideEthanol31[4][5]
Racemic 2,6-Dimethylphenylalanine2,6-Dimethylbenzyl bromideNot specifiedNot specified87.9N/A
Racemic 2,4,6-Trimethylphenylalanine2,4,6-Trimethylbenzyl bromideNot specifiedNot specified86.0N/A
Racemic Glutamic AcidPropiolactoneNot specifiedNot specified87[3]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Acetamidomalonate (Precursor)

This protocol is adapted from a procedure in Organic Syntheses.[1][2]

Materials:

  • Diethyl malonate

  • Glacial acetic acid

  • Sodium nitrite

  • Acetic anhydride

  • Zinc dust

  • Ether

  • Water

  • Ice bath

  • Mechanical stirrer

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Diethyl Isonitrosomalonate:

    • In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g of diethyl malonate.

    • Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.

    • While maintaining the temperature at approximately 5°C, add 65 g of sodium nitrite in portions over 1.5 hours.

    • After the addition is complete, remove the ice bath and continue stirring for 4 hours.

    • Transfer the reaction mixture to a separatory funnel and extract twice with 50-mL portions of ether. The combined ethereal solution of diethyl isonitrosomalonate is used directly in the next step.

  • Reduction and Acetylation to Diethyl Acetamidomalonate:

    • Place the ethereal solution of diethyl isonitrosomalonate, 86 g of acetic anhydride, and 225 mL of glacial acetic acid into a 1-L three-necked round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel.

    • With vigorous stirring, add 78.5 g of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

    • Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-mL portions of glacial acetic acid.

    • Evaporate the combined filtrate and washings under reduced pressure on a steam bath until a thick oil remains.

    • To purify the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts.

    • Stir the mixture of water and oil rapidly in an ice bath to crystallize diethyl acetamidomalonate as a fine white product.

    • Collect the product by filtration, wash with cold water, and air dry. A typical yield is 52–53 g (77–78%).[2]

Protocol 2: General Synthesis of α-Unnatural Amino Acids

This protocol provides a general procedure for the synthesis of racemic α-amino acids via alkylation of diethyl acetamidomalonate.

Materials:

  • Diethyl acetamidomalonate

  • Absolute ethanol

  • Sodium metal (to prepare sodium ethoxide) or commercial sodium ethoxide

  • Alkyl halide (e.g., benzyl chloride, isopropyl bromide)

  • Hydrochloric acid (concentrated)

  • Reflux apparatus

  • pH meter or pH paper

Procedure:

  • Enolate Formation:

    • In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide in absolute ethanol. A typical concentration is ~1 M.

    • Add 1.0 equivalent of diethyl acetamidomalonate to the sodium ethoxide solution at room temperature with stirring. Stir for 1 hour to ensure complete formation of the enolate.

  • Alkylation:

    • To the enolate solution, add 1.0-1.2 equivalents of the desired alkyl halide dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • To the residue from the previous step, add 6 M hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the ester and amide groups and subsequently decarboxylates the intermediate.

    • Monitor the reaction by TLC until the intermediate is fully converted to the final amino acid.

    • Cool the reaction mixture to room temperature.

  • Isolation and Purification:

    • Neutralize the acidic solution to the isoelectric point (pI) of the target amino acid (typically around pH 6) using a suitable base (e.g., ammonium hydroxide or sodium hydroxide).

    • The amino acid will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water, followed by a cold organic solvent like ethanol or acetone.

    • The crude amino acid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualized Workflow and Signaling Pathways

Below are diagrams illustrating the key experimental workflow for the synthesis of unnatural amino acids from diethyl acetamidomalonate.

Unnatural_Amino_Acid_Synthesis_Workflow Start Diethyl Acetamidomalonate Enolate_Formation Deprotonation (Base, e.g., NaOEt) Start->Enolate_Formation Enolate Enolate Intermediate Enolate_Formation->Enolate Alkylation Alkylation (Alkyl Halide, R-X) Enolate->Alkylation Alkylated_Intermediate Alkylated Malonate Derivative Alkylation->Alkylated_Intermediate Hydrolysis_Decarboxylation Acid Hydrolysis & Heat (e.g., HCl, Δ) Alkylated_Intermediate->Hydrolysis_Decarboxylation Final_Product Unnatural Amino Acid (Racemic) Hydrolysis_Decarboxylation->Final_Product

Caption: General workflow for unnatural amino acid synthesis.

Synthesis_Pathway cluster_start Starting Material cluster_reaction1 Step 1: Deprotonation cluster_reaction2 Step 2: Alkylation cluster_reaction3 Step 3: Hydrolysis & Decarboxylation start_mol Diethyl Acetamidomalonate H₃C-C(=O)NH-CH(COOEt)₂ enolate_mol Enolate Anion [H₃C-C(=O)NH-C⁻(COOEt)₂]Na⁺ start_mol->enolate_mol + NaOEt alkylated_mol Alkylated Intermediate H₃C-C(=O)NH-CR(COOEt)₂ enolate_mol->alkylated_mol + R-X final_product_mol Unnatural Amino Acid H₃N⁺-CHR-COO⁻ alkylated_mol->final_product_mol + H₃O⁺, Δ - CO₂ - 2 EtOH - AcOH

Caption: Chemical pathway for aminomalonate-based synthesis.

References

Application Notes and Protocols: Aminomalonic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminomalonic acid and its derivatives are pivotal building blocks in pharmaceutical development, offering versatile platforms for synthesizing a diverse array of bioactive molecules. Their significance lies primarily in their role as precursors to both natural and unnatural α-amino acids, which are fundamental components of many therapeutic agents, including peptides, peptidomimetics, and small molecule drugs.[1][2][][4] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical research and development.

Synthesis of α-Amino Acids

The most prominent application of this compound is in the synthesis of α-amino acids. The acetamidomalonic ester synthesis is a classic and highly effective method for this purpose.[5][6][7] This method allows for the introduction of a wide variety of side chains, enabling the synthesis of numerous natural and unnatural amino acids.[2]

This protocol details the synthesis of the amino acid alanine as a representative example.

Step 1: Enolate Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl acetamidomalonate (1 equivalent) in anhydrous ethanol.

  • Add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol dropwise to the flask at room temperature.

  • Stir the mixture for 1 hour to ensure complete formation of the enolate.[5]

Step 2: Alkylation

  • To the enolate solution, add methyl iodide (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Hydrolysis and Decarboxylation

  • Add a solution of concentrated hydrochloric acid (excess) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the ester and amide groups and to effect decarboxylation.[5][6]

  • After cooling, a precipitate of the crude amino acid hydrochloride may form.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Step 4: Purification

  • Recrystallize the crude alanine hydrochloride from an ethanol/water mixture to yield the pure product.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Workflow for Acetamidomalonic Ester Synthesis

acetamidomalonic_synthesis start Diethyl Acetamidomalonate enolate Enolate Formation start->enolate NaOEt, EtOH alkylation Alkylation enolate->alkylation Alkyl Halide (R-X) hydrolysis Hydrolysis & Decarboxylation alkylation->hydrolysis Acid, Heat purification Purification hydrolysis->purification product α-Amino Acid purification->product asymmetric_synthesis substrate Unsymmetrical Aminomalonic Ester alkylation Alkylation (R-X) substrate->alkylation decarboxylation Pd-Catalyzed Decarboxylation alkylation->decarboxylation enolate Intermediate Enolate decarboxylation->enolate protonation Enantioselective Protonation enolate->protonation product Enantiomerically Enriched α-Amino Acid protonation->product catalyst Chiral Pd-Catalyst catalyst->decarboxylation proton_source Proton Source proton_source->protonation enzyme_inhibition enzyme Enzyme (E) es_complex Enzyme-Substrate Complex (ES) enzyme->es_complex + S ei_complex Enzyme-Inhibitor Complex (EI) enzyme->ei_complex + I substrate Substrate (S) inhibitor Inhibitor (I) (this compound Derivative) product Product (P) es_complex->product k_cat product->enzyme + E

References

Application Notes and Protocols for the Analytical Detection of Aminomalonic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomalonic acid (AMA), a dicarboxylic amino acid, has been identified in various biological systems, from bacteria to human atherosclerotic plaques.[1][2] Its presence has been linked to pathways of oxidative stress and errors in protein synthesis, making it a potential biomarker for several pathological conditions.[3] The accurate and sensitive detection of AMA in biological matrices is crucial for understanding its physiological roles and its potential as a clinical diagnostic or prognostic marker.

These application notes provide detailed protocols for the detection and quantification of this compound in biological samples using common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biological Significance of this compound

This compound is not one of the 20 proteinogenic amino acids but can be found in proteins as a result of post-translational modifications or errors during synthesis.[3] Recent research has elucidated a biosynthetic pathway for AMA from aspartate, involving a two-step enzymatic cascade.[3] This discovery underscores that AMA can be a deliberately synthesized molecule with specific biological functions, rather than solely a product of damage.

One of the proposed roles for AMA is in calcium binding, due to its malonic acid-like structure.[1] Furthermore, its formation has been associated with oxidative stress, suggesting that elevated levels of AMA could be indicative of cellular damage.

Below is a diagram illustrating the recently discovered biosynthetic pathway of this compound from aspartate.

AMA_Biosynthesis Aspartate Aspartate beta_Hydroxyaspartate beta_Hydroxyaspartate Aspartate->beta_Hydroxyaspartate SmaO (Fe(II)/2OG-dependent oxygenase) Aminomalonic_Acid Aminomalonic_Acid beta_Hydroxyaspartate->Aminomalonic_Acid SmaX (Fe(II)-dependent HD domain enzyme)

Biosynthesis of this compound from Aspartate.

Analytical Methodologies

The detection of this compound in complex biological samples requires sensitive and specific analytical methods. Due to its polar nature and low volatility, derivatization is often a necessary step, particularly for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For AMA analysis, a derivatization step is mandatory to convert the non-volatile amino acid into a species suitable for gas chromatography.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Tissue, Plasma) Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Derivatize Esterification & Acylation Extraction->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition & Quantification GCMS->Data

General workflow for the GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing polar compounds directly, often without the need for derivatization. This technique provides high sensitivity and specificity, making it well-suited for the trace-level detection of biomarkers like AMA in complex matrices.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Acquisition & Quantification LCMS->Data

General workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Protocol 1: Sample Preparation from Tissues (for GC-MS)

This protocol is adapted from the methods used for the initial identification of AMA in atherosclerotic plaques.[4]

  • Homogenization: Homogenize frozen tissue samples in a suitable buffer.

  • Protein Precipitation: Add ice-cold 10% trichloroacetic acid to the homogenate, incubate on ice for 1 hour, and then centrifuge to pellet the proteins.

  • Washing: Wash the protein pellet with cold 95% ethanol to remove excess trichloroacetic acid.

  • Alkaline Hydrolysis: Resuspend the protein pellet in 2 M potassium hydroxide (KOH) and hydrolyze under a nitrogen atmosphere at 110°C for 24 hours to release the amino acids.[4]

  • Neutralization and Desalting: Neutralize the hydrolysate with perchloric acid and centrifuge to remove the potassium perchlorate precipitate. The supernatant can then be further purified by solid-phase extraction (SPE).

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a common two-step derivatization for amino acids.[5]

  • Esterification: Evaporate the dried sample extract and add 2 M HCl in methanol. Heat at 80°C for 60 minutes to convert the carboxylic acid groups to their methyl esters.[5]

  • Acylation: Remove the methanolic HCl under a stream of nitrogen. Add pentafluoropropionic anhydride (PFPA) in ethyl acetate and heat at 65°C for 30 minutes to derivatize the amino group.[5]

  • Extraction: After cooling, extract the derivatized AMA into an organic solvent such as toluene for injection into the GC-MS.

Protocol 3: Sample Preparation from Plasma/Urine (for LC-MS/MS)

This is a general protocol for the preparation of biological fluids for LC-MS/MS analysis of small polar molecules.

  • Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.

Quantitative Data

ParameterTypical Performance Characteristics
Linearity (r²) > 0.99
Limit of Detection (LOD) 15 nmol/L
Limit of Quantification (LOQ) 33 nmol/L
Intra-day Precision (%RSD) < 7.5%
Inter-day Precision (%RSD) < 7.5%
Recovery 90-110%

Note: The data presented in this table is for methylmalonic acid and should be considered as an illustrative example.[4] A full method validation according to regulatory guidelines should be performed for the quantitative analysis of this compound in any specific biological matrix.

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the detection and quantification of this compound in biological samples. The choice of method will depend on the specific research question, the available instrumentation, and the required sensitivity. Given the emerging interest in AMA as a potential biomarker, the development and validation of robust and sensitive analytical methods are of paramount importance for advancing our understanding of its role in health and disease.

References

Aminomalonic Acid: A Potential Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Aminomalonic acid (Ama), a non-proteinogenic amino acid, is emerging as a potential biomarker for a range of metabolic and oxidative stress-related disorders.[1][2] Unlike the 20 common protein-building amino acids, this compound is thought to arise from errors in protein synthesis or as a product of oxidative damage to other amino acid residues.[3] Its presence and concentration in biological fluids such as plasma and urine may therefore reflect underlying metabolic perturbations, making it a candidate for diagnostic and prognostic applications in various diseases, including metabolic disorders, neurodegenerative diseases, and certain types of cancer.[2] This document provides a comprehensive overview of this compound as a biomarker, including its biochemical origins, associated pathologies, and detailed protocols for its detection and quantification.

Data Presentation

To date, specific quantitative ranges for this compound in healthy versus metabolic disorder populations are not well-established in publicly available literature. However, some semi-quantitative data and observations from related conditions provide a preliminary basis for comparison.

AnalyteMatrixConditionReported Level/ObservationCitation
This compound (Ama)Atherosclerotic PlaqueAtherosclerosis0.2 Ama per 1,000 glycine residues[1][4]
This compound (Ama)E. coli Protein Hydrolysate-Approximately 0.3 Ama per 1000 amino acids[3]
This compound (Ama)SerumNeuropsychiatric disorders, melanoma, ketamine overdose, aortic aneurysmAltered levels observed[2]
This compound (Ama)UrineAnxiety and major depressive disordersElevated levels observed[2]

Signaling Pathways and Logical Relationships

Proposed Origin of this compound from Oxidative Stress:

One of the leading hypotheses for the formation of this compound in biological systems is through oxidative damage to common amino acid residues within proteins. This process is thought to be initiated by reactive oxygen species (ROS), which are often elevated in metabolic disorders.

aminomalonic_acid_formation Metabolic Disorders Metabolic Disorders Oxidative Stress (ROS) Oxidative Stress (ROS) Metabolic Disorders->Oxidative Stress (ROS) Increased Production of Amino Acid Residues (e.g., Glycine, Serine) Amino Acid Residues (e.g., Glycine, Serine) Oxidative Stress (ROS)->Amino Acid Residues (e.g., Glycine, Serine) Damage to Protein Protein Protein->Amino Acid Residues (e.g., Glycine, Serine) Contains Oxidized Amino Acid Intermediate Oxidized Amino Acid Intermediate Amino Acid Residues (e.g., Glycine, Serine)->Oxidized Amino Acid Intermediate Oxidation This compound This compound Oxidized Amino Acid Intermediate->this compound Further Modification

Proposed pathway of this compound formation via oxidative stress.

Inhibition of L-Asparagine Synthetase:

This compound has been identified as a potent inhibitor of L-asparagine synthetase, an enzyme crucial for the synthesis of the amino acid asparagine. This inhibition could have implications for cell growth and proliferation, particularly in cancer cells that are dependent on asparagine.

asparagine_synthetase_inhibition Aspartic Acid + Glutamine + ATP Aspartic Acid + Glutamine + ATP L-Asparagine Synthetase L-Asparagine Synthetase Aspartic Acid + Glutamine + ATP->L-Asparagine Synthetase Substrates Asparagine + Glutamate + AMP + PPi Asparagine + Glutamate + AMP + PPi L-Asparagine Synthetase->Asparagine + Glutamate + AMP + PPi Catalyzes This compound This compound This compound->L-Asparagine Synthetase Inhibits

Inhibitory action of this compound on L-asparagine synthetase.

Experimental Protocols

The quantification of this compound in biological matrices typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low abundance and polar nature.

Experimental Workflow for this compound Analysis:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Sample (Plasma/Urine) Biological Sample (Plasma/Urine) Deproteinization Deproteinization Biological Sample (Plasma/Urine)->Deproteinization e.g., Acid Precipitation Extraction Extraction Deproteinization->Extraction e.g., Liquid-Liquid or Solid-Phase Derivatization Derivatization Extraction->Derivatization To increase volatility and ionization GC-MS or LC-MS/MS GC-MS or LC-MS/MS Derivatization->GC-MS or LC-MS/MS Quantification Quantification GC-MS or LC-MS/MS->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

General workflow for the analysis of this compound in biological samples.

1. Sample Preparation Protocol for Plasma/Serum:

This protocol is a general guideline and may require optimization based on the specific instrumentation and reagents used.

  • Objective: To extract and derivatize this compound from plasma or serum for GC-MS or LC-MS/MS analysis.

  • Materials:

    • Plasma or serum sample

    • Internal standard (e.g., stable isotope-labeled this compound)

    • Deproteinizing agent (e.g., 10% trichloroacetic acid (TCA) or cold acetone)

    • Extraction solvent (e.g., ethyl acetate)

    • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS, or a suitable reagent for LC-MS)

    • Anhydrous sodium sulfate

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

    • GC-MS or LC-MS/MS system

  • Procedure:

    • Sample Collection: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma) and centrifuge to separate plasma. Store plasma/serum at -80°C until analysis.

    • Internal Standard Spiking: Thaw the plasma/serum sample on ice. To 100 µL of the sample, add a known amount of the internal standard solution.

    • Deproteinization: Add 200 µL of cold 10% TCA to the sample. Vortex vigorously for 30 seconds.

    • Centrifugation: Incubate the mixture on ice for 10 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Extraction: Carefully transfer the supernatant to a clean tube. Add 500 µL of ethyl acetate and vortex for 1 minute. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Drying: Transfer the upper organic layer to a new tube and dry it under a gentle stream of nitrogen.

    • Derivatization (for GC-MS): To the dried residue, add 50 µL of MTBSTFA and 50 µL of acetonitrile. Cap the vial tightly and heat at 70°C for 30 minutes.[5]

    • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

2. Sample Preparation Protocol for Urine:

  • Objective: To extract and derivatize this compound from urine for GC-MS or LC-MS/MS analysis.

  • Procedure:

    • Sample Collection: Collect a mid-stream urine sample. Centrifuge to remove any sediment and store the supernatant at -80°C.

    • Normalization: Thaw the urine sample. Measure the creatinine concentration to normalize the this compound levels.

    • Extraction and Derivatization: A similar extraction and derivatization procedure as described for plasma can be followed. The initial sample volume may be adjusted based on the expected concentration of this compound. For GC-MS analysis using chloroformate derivatization, the derivatization can sometimes be performed directly in the aqueous sample.[6]

3. GC-MS Analysis Protocol (General):

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/minute.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target derivatized this compound and internal standard ions.

4. LC-MS/MS Analysis Protocol (General):

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column or a HILIC column for polar compounds.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the derivatization agent used (or if underivatized).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

This compound holds promise as a biomarker for metabolic disorders and conditions associated with oxidative stress. While quantitative data in specific disease states are still being established, the analytical methods for its detection are well-developed. The protocols and information provided herein offer a foundation for researchers and drug development professionals to further investigate the role of this compound in health and disease. Future studies focusing on large-scale clinical cohorts are needed to establish definitive reference ranges and validate its clinical utility as a biomarker.

References

Enzymatic Synthesis of Aminomalonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomalonic acid (Ama) is a non-proteinogenic amino acid found in various natural products and serves as a valuable building block in synthetic chemistry, particularly in the preparation of modified peptides and other pharmacologically relevant molecules. Its geminal amino and carboxyl groups on the alpha-carbon make it a unique precursor for the synthesis of various other amino acids. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on two distinct enzymatic strategies: a two-enzyme cascade involving SmaO and SmaX, and a transamination reaction catalyzed by alanine-oxomalonate aminotransferase.

Method 1: Two-Enzyme Cascade Synthesis from L-Aspartate

A recently discovered biosynthetic pathway utilizes a two-enzyme cascade to convert L-aspartate into this compound. This system involves two iron-dependent enzymes, SmaO and SmaX, which sequentially modify the aspartate substrate.[1][2]

Pathway Overview:

  • Hydroxylation: The Fe(II)/2-oxoglutarate-dependent oxygenase, SmaO, hydroxylates the β-carbon of an L-aspartate residue within a precursor peptide (SmaA) to form a β-hydroxyaspartic acid (Hya) intermediate.[1]

  • Oxidative C-C Bond Cleavage: The atypical Fe(II)-dependent histidine-aspartate (HD) domain enzyme, SmaX, then catalyzes the oxidative cleavage of the Cβ–Cγ bond in the β-hydroxyaspartic acid intermediate to yield an aminomalonyl residue.[1]

Enzymatic_Synthesis_Aminomalonic_Acid_SmaO_SmaX Aspartate L-Aspartate Hya β-Hydroxyaspartate (Intermediate) Aspartate->Hya SmaO (Fe(II), 2-oxoglutarate) Ama This compound Hya->Ama SmaX (Fe(II))

Figure 1: SmaO/SmaX two-enzyme cascade for this compound synthesis.
Quantitative Data

The following table summarizes the kinetic parameters reported for the SmaO and SmaX enzymes.[3]

EnzymeSubstratekcat (s⁻¹)KM (µM)
SmaOSmaA (28-57) peptide0.09 ± 0.02300 ± 100
SmaXSmaA (28-57) (O) peptide0.93 ± 0.23140 ± 86
Experimental Protocols

1. Purification of His-tagged SmaO and SmaX Enzymes

This protocol describes the general steps for the purification of His-tagged SmaO and SmaX from E. coli.

  • Expression:

    • Transform E. coli BL21(DE3) cells with expression plasmids containing the genes for His-tagged SmaO and SmaX.

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 16-20 hours at 18°C.

    • Harvest the cells by centrifugation and store the pellet at -80°C.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

    • Analyze the fractions by SDS-PAGE to confirm the purity of the enzyme.

    • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

2. In Vitro Enzymatic Synthesis of this compound

This protocol outlines the in vitro reconstitution of the SmaO/SmaX cascade.

  • Reaction Components:

    • Purified SmaO enzyme

    • Purified SmaX enzyme

    • SmaA precursor peptide (or a suitable aspartate-containing substrate)

    • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

    • Fe(II) sulfate (e.g., 100 µM)

    • 2-oxoglutarate (e.g., 1 mM)

    • Ascorbate (e.g., 2 mM, to maintain iron in the reduced state)

  • Procedure:

    • In a microcentrifuge tube, combine the reaction buffer, SmaA peptide, Fe(II) sulfate, 2-oxoglutarate, and ascorbate.

    • Add the purified SmaO enzyme to initiate the first reaction.

    • Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for a defined period (e.g., 1-4 hours) to allow for the formation of the β-hydroxyaspartate intermediate.

    • Add the purified SmaX enzyme to the reaction mixture.

    • Continue the incubation under the same conditions to facilitate the conversion of the intermediate to this compound.

    • Terminate the reaction by adding a quenching solution (e.g., methanol or acid).

    • Analyze the reaction mixture for the presence of this compound using appropriate analytical methods.

Method 2: Transaminase-Catalyzed Synthesis from Oxomalonic Acid

An alternative approach for the synthesis of this compound is through a transamination reaction catalyzed by alanine-oxomalonate aminotransferase (EC 2.6.1.47).[4][5][6][7] This enzyme facilitates the transfer of an amino group from L-alanine to oxomalonic acid (also known as ketomalonic acid or mesoxalic acid), yielding this compound and pyruvate.

Reaction Overview:

L-Alanine + Oxomalonic Acid ⇌ this compound + Pyruvate

Enzymatic_Synthesis_Aminomalonic_Acid_Transaminase cluster_reactants Reactants cluster_products Products Alanine L-Alanine Aminomalonate This compound Alanine->Aminomalonate Alanine-Oxomalonate Aminotransferase (PLP) Oxomalonate Oxomalonic Acid Pyruvate Pyruvate

Figure 2: Transamination reaction for this compound synthesis.
Quantitative Data

Experimental Protocols

1. General Protocol for Alanine-Oxomalonate Aminotransferase Assay

The following is a general protocol for assaying the activity of alanine-oxomalonate aminotransferase, based on typical transaminase assay conditions.

  • Reaction Components:

    • Partially purified or purified alanine-oxomalonate aminotransferase

    • L-Alanine (amino donor)

    • Oxomalonic acid (amino acceptor)

    • Pyridoxal 5'-phosphate (PLP) (cofactor, e.g., 50 µM)

    • Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, L-alanine, oxomalonic acid, and PLP.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30-37°C).

    • Initiate the reaction by adding the enzyme solution.

    • Incubate for a specific time period, taking aliquots at different time points.

    • Stop the reaction in the aliquots by adding a quenching agent (e.g., trichloroacetic acid).

    • The formation of this compound or pyruvate can be monitored using analytical methods described below. The rate of product formation is used to determine the enzyme activity.

Analytical Methods for this compound Detection and Quantification

Accurate detection and quantification of this compound are crucial for monitoring the progress of the enzymatic synthesis. Due to its polar nature, derivatization is often required for analysis by HPLC or GC-MS.

High-Performance Liquid Chromatography (HPLC)
  • Pre-column Derivatization with o-Phthalaldehyde (OPA):

    • Mix the sample containing this compound with an OPA/thiol reagent (e.g., OPA with 3-mercaptopropionic acid) in a borate buffer (pH 9.5-10.5).

    • The reaction proceeds rapidly at room temperature to form a fluorescent isoindole derivative.

    • Inject the derivatized sample onto a reversed-phase C18 column.

    • Separate the derivatives using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detect the fluorescent derivatives using a fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm).[8][9][10][11]

    • Quantify the this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization and Analysis:

    • Dry the aqueous sample containing this compound completely.

    • Derivatize the sample by silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or by esterification followed by acylation (e.g., using propyl chloroformate). This step makes the this compound volatile.[12][13]

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Separate the derivatized this compound using a temperature gradient program.

    • The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

    • Quantification is achieved by using an internal standard and comparing the peak area ratios to a standard curve.

Experimental Workflow Overview

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis Enzyme_Prep Enzyme Expression & Purification Reaction In Vitro Enzymatic Reaction Enzyme_Prep->Reaction Derivatization Sample Derivatization Reaction->Derivatization Reaction Quenching & Sample Prep Separation HPLC or GC Separation Derivatization->Separation Detection Fluorescence or Mass Spectrometry Detection Separation->Detection Quantification Quantification Detection->Quantification

Figure 3: General experimental workflow for enzymatic synthesis and analysis.

Conclusion

The enzymatic synthesis of this compound offers a green and highly specific alternative to traditional chemical methods. The two-enzyme SmaO/SmaX cascade provides a novel route from the readily available precursor L-aspartate, while the use of alanine-oxomalonate aminotransferase presents a direct transamination approach. The selection of the appropriate method will depend on the availability of the enzymes and the specific requirements of the research or development project. The provided protocols and analytical methods serve as a detailed guide for researchers and professionals to establish and optimize the enzymatic production of this valuable non-proteinogenic amino acid.

References

Troubleshooting & Optimization

Technical Support Center: Aminomalonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aminomalonic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing diethyl aminomalonate?

A1: The most prevalent and high-yielding methods start with diethyl malonate. A typical synthetic route involves two key steps:

  • Nitrosation: Diethyl malonate is reacted with a nitrosating agent, such as sodium nitrite in acetic acid, to form diethyl isonitrosomalonate (also known as diethyl oximinomalonate).[1][2][3]

  • Reduction: The resulting isonitrosomalonate is then reduced to diethyl aminomalonate. Common reduction methods include catalytic hydrogenation using catalysts like palladium on charcoal (Pd/C) or a nickel-based catalyst, or chemical reduction with agents like zinc dust.[1][3][4] The free diethyl aminomalonate is often unstable and is typically converted directly to its hydrochloride salt for better stability and easier handling.[4]

Q2: I am getting a low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields can arise from several factors throughout the synthesis. Please refer to our detailed troubleshooting guide below for specific issues and solutions. Key areas to investigate include the efficiency of the nitrosation and reduction steps, as well as the stability of the final product.

Q3: Is diethyl aminomalonate stable?

A3: Diethyl aminomalonate is not as stable as its salt form.[4] It is recommended to convert the crude product directly to diethyl aminomalonate hydrochloride after the reduction step to prevent degradation and improve storage stability.[4]

Q4: What are the differences between using a Palladium-on-charcoal catalyst and a Nickel-based catalyst for the reduction step?

A4: Both catalysts are effective for the reduction of diethyl isonitrosomalonate. Palladium-on-charcoal is a widely used and efficient catalyst.[4] However, it can be expensive and prone to poisoning.[1] Nickel-based catalysts, such as aluminum-nickel-molybdenum three-way catalysts, are presented as a lower-cost alternative that can also provide high yields and avoid the generation of waste residues associated with other reduction methods like zinc powder.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of diethyl isonitrosomalonate (Nitrosation step) Incomplete reaction due to improper temperature control.Maintain the reaction temperature between 0-10°C during the addition of sodium nitrite solution.[1]
Insufficient reaction time.Ensure the reaction is stirred for the recommended duration (e.g., 20 hours at 15-25°C) after the addition of the nitrosating agent.[1]
Low yield of diethyl aminomalonate hydrochloride (Reduction & Salification) Inefficient reduction.Ensure the catalyst is active. For catalytic hydrogenation, flush the system with hydrogen multiple times before starting the reaction.[4] If using a nickel catalyst, maintain the hydrogen pressure at 1.0-2.0 MPa and the temperature at 40-50°C for about 6 hours.[1]
Degradation of the free aminomalonate.Convert the crude diethyl aminomalonate to its hydrochloride salt immediately after the reduction and catalyst filtration.[4]
Incomplete precipitation of the hydrochloride salt.Cool the solution in an ice bath during the introduction of dry hydrogen chloride or hydrogen chloride in ethanol.[1][4] Ensure the solvent used for precipitation (e.g., ether or acetone) is dry.
Product is impure Presence of unreacted starting material or byproducts.For the nitrosation product, wash the ethereal solution with a sodium bicarbonate solution to remove acidic impurities.[4] For the final product, recrystallization from an alcohol-ether mixture can improve purity.[4]
Difficulty in breaking interphase emulsions during extraction Formation of stable emulsions during the workup of the nitrosation reaction.Add small amounts of ether and gently swirl the separatory funnel to facilitate phase separation.[4]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Aminomalonate Hydrochloride via Catalytic Hydrogenation (Nickel Catalyst)

This protocol is adapted from a high-yield patented method.[1]

Step 1: Synthesis of Diethyl Isonitrosomalonate

  • In a 1000 mL four-necked bottle, add 80 g of diethyl malonate, 400 mL of ethyl acetate, and 90 g of glacial acetic acid.

  • Stir the mixture for 30 minutes and then cool to 5°C.

  • Prepare a solution of 69 g of sodium nitrite in 81 g of water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, maintaining the temperature between 0-10°C.

  • After the addition is complete, continue stirring and allow the reaction to proceed at 15-25°C for 20 hours.

  • Allow the layers to separate. Extract the lower aqueous layer once with 200 mL of ethyl acetate.

  • Discard the aqueous layer and wash the combined ethyl acetate layers with 200 mL of water.

  • Evaporate the ethyl acetate under reduced pressure to obtain diethyl isonitrosomalonate. The expected yield is approximately 98.4%.[1]

Step 2: Synthesis of Diethyl Aminomalonate Hydrochloride

  • In a hydrogenation kettle, add 240 g of absolute ethanol, 60 g of diethyl isonitrosomalonate, and 3.0 g of an aluminum-nickel-molybdenum three-way catalyst.

  • Close the kettle and replace the atmosphere with nitrogen.

  • Introduce hydrogen gas, maintaining a pressure of 1.0-2.0 MPa.

  • Stir the reaction at a temperature of 40-50°C for 6 hours.

  • After the reaction is complete, cool the mixture, release the pressure, and filter to remove the catalyst.

  • Cool the filtrate and add 50 g of 35% hydrogen chloride in ethanol dropwise at 0-5°C over 1 hour.

  • Continue stirring for another hour.

  • Remove the ethanol by distillation under reduced pressure.

  • Add 200 mL of acetone to the residue, stir for 1 hour, and then cool to 5-10°C.

  • Filter the precipitate, wash the filter cake with acetone, and dry at 60°C to obtain diethyl aminomalonate hydrochloride. The expected yield is between 88% and 91%.[1]

Protocol 2: Synthesis of Diethyl Aminomalonate Hydrochloride via Catalytic Hydrogenation (Palladium on Charcoal)

This protocol is based on a procedure from Organic Syntheses.[4]

Step 1: Preparation of Diethyl Isonitrosomalonate

  • Prepare an ethereal solution of diethyl isonitrosomalonate from 50 g of diethyl malonate as described in the literature.

  • Wash the ethereal solution with 80 mL portions of 1% sodium bicarbonate solution until the final washing is yellow.

  • Dry the ethereal solution over anhydrous sodium sulfate overnight in a refrigerator.

  • Filter and remove the solvent under reduced pressure at a temperature below 30°C.

Step 2: Synthesis of Diethyl Aminomalonate Hydrochloride

  • In a 500 mL reduction bottle, place a 0.1-mole aliquot (approximately 19.1 g) of the diethyl isonitrosomalonate residue.

  • Add 100 mL of absolute alcohol and 3 g of 10% palladium-on-charcoal catalyst.

  • Place the bottle in a Parr Hydrogenator and flush the system three to four times with hydrogen.

  • Shake the bottle under an initial hydrogen pressure of 50-60 lb until the pressure drop ceases (approximately 15 minutes).

  • Filter to remove the catalyst, washing with absolute alcohol.

  • Concentrate the clear filtrate under reduced pressure at a temperature below 50°C.

  • Dilute the crude diethyl aminomalonate with 80 mL of dry ether and filter any solid.

  • Cool the filtrate in an ice bath and pass dry hydrogen chloride over the solution while stirring.

  • Collect the precipitated fine white crystals by suction filtration and wash with dry ether.

  • Repeat the hydrogen chloride treatment on the filtrate and washings to collect subsequent crops of the product. The total expected yield is 78-82%.[4]

Quantitative Data Summary

MethodStarting MaterialKey ReagentsCatalystYieldPurityReference
Protocol 1Diethyl MalonateSodium Nitrite, Acetic Acid, HCl/EthanolAl-Ni-Mo88-91%99.5-99.7%[1]
Protocol 2Diethyl MalonateSodium Nitrite, Acetic Acid, Dry HCl10% Pd/C78-82%m.p. 162-163°C[4]

Visualizations

Aminomalonic_Acid_Synthesis_Pathway diethyl_malonate Diethyl Malonate diethyl_isonitroso Diethyl Isonitrosomalonate diethyl_malonate->diethyl_isonitroso NaNO2, Acetic Acid (Nitrosation) diethyl_amino Diethyl Aminomalonate diethyl_isonitroso->diethyl_amino H2, Catalyst (Reduction) diethyl_amino_hcl Diethyl Aminomalonate HCl diethyl_amino->diethyl_amino_hcl HCl (Salification) Troubleshooting_Workflow start Low Final Yield check_nitrosation Check Nitrosation Step Yield start->check_nitrosation check_reduction Check Reduction Step Yield start->check_reduction check_stability Product Stability Issue? start->check_stability temp_control Temperature Control Correct? (0-10°C) check_nitrosation->temp_control catalyst_activity Catalyst Active? check_reduction->catalyst_activity immediate_salification Immediate Conversion to HCl salt? check_stability->immediate_salification reaction_time Sufficient Reaction Time? temp_control->reaction_time Yes optimize_nitrosation Optimize Nitrosation Conditions temp_control->optimize_nitrosation No reaction_time->optimize_nitrosation No hydrogen_pressure Correct H2 Pressure? catalyst_activity->hydrogen_pressure Yes optimize_reduction Optimize Reduction Conditions catalyst_activity->optimize_reduction No hydrogen_pressure->optimize_reduction No dry_conditions Dry Conditions for Precipitation? immediate_salification->dry_conditions Yes improve_workup Improve Workup/Isolation immediate_salification->improve_workup No dry_conditions->improve_workup No

References

preventing side reactions in aminomalonic acid derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent and address common side reactions during the derivatization of aminomalonic acid and its esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the derivatization of this compound?

A1: The primary side reactions encountered during the derivatization of this compound are:

  • Decarboxylation: this compound and its derivatives are prone to losing one or both carboxyl groups, especially at elevated temperatures, to form glycine or its derivatives.[1][2] This is often the most significant and unavoidable side reaction.

  • Incomplete Derivatization: The reaction may not proceed to completion, leaving unreacted this compound. This can be due to issues with reagent stoichiometry, reaction conditions, or reagent stability.[3]

  • Over-derivatization: Both the amino group and the carboxyl groups can be derivatized, leading to a mixture of products. For example, during acylation of the amino group, the carboxyl groups might form mixed anhydrides.

  • Hydrolysis of Derivatives: Ester derivatives can hydrolyze back to the carboxylic acid, particularly if moisture is present and not controlled. Silyl derivatives are especially sensitive to moisture.[4]

  • Side reactions with reagents: Derivatizing agents themselves can have side reactions. For instance, o-Phthalaldehyde (OPA) derivatives can be unstable, and Dansyl chloride can react non-specifically with other functional groups like hydroxyls.[3]

Q2: How can I prevent decarboxylation during my experiments?

A2: Decarboxylation is often thermally induced. To minimize this side reaction:

  • Maintain Low Temperatures: Perform reactions at or below room temperature whenever possible. If heating is necessary, it should be carefully controlled and for the minimum time required.[1]

  • pH Control: Spontaneous decarboxylation of this compound is influenced by pH.[2] Buffering the reaction mixture can help stabilize the molecule.

  • Choice of Derivatives: Converting the carboxylic acid groups to esters can sometimes stabilize the molecule against decarboxylation under certain conditions.

Q3: My derivatization for HPLC/GC analysis is not reproducible. What could be the cause?

A3: Lack of reproducibility is a common issue in derivatization.[5] Key factors include:

  • Moisture: For many derivatization methods, especially silylation, trace amounts of water can inhibit the reaction or degrade the derivatives.[4] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Reagent Stability: Some derivatizing reagents degrade over time or upon exposure to air and light. For example, FMOC-Cl is highly reactive and should be handled carefully.[6]

  • pH Control: Many derivatization reactions are pH-sensitive. For example, FMOC derivatization of amino groups is typically performed under alkaline conditions (pH 8-9).[5][7] Inconsistent pH will lead to variable yields.

  • Reaction Quenching: For reproducible results, it is crucial to stop the reaction consistently. This can often be achieved by adding an acid to lower the pH, which can prevent further byproduct formation.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Derivative
Potential Cause Troubleshooting Step Explanation
Decarboxylation of Starting Material Run the reaction at a lower temperature. Analyze a sample of the starting material by NMR or LC-MS to check for the presence of glycine.This compound readily decarboxylates with heat.[1][2]
Incomplete Reaction Increase the molar excess of the derivatizing agent. Extend the reaction time. Optimize the reaction temperature.Ensure the derivatizing agent is not the limiting reagent. Some reactions are slow at low temperatures.
Incorrect pH Measure and adjust the pH of the reaction mixture. Use a suitable buffer system (e.g., borate buffer for FMOC derivatization).The nucleophilicity of the amino group is pH-dependent. For FMOC derivatization, a pH between 8.2 and 10.1 is recommended for complete reaction.[7]
Presence of Moisture Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Water can react with many derivatizing agents (e.g., silylating agents, acyl chlorides) and lead to hydrolysis of the product esters.[4]
Issue 2: Multiple Products Observed in Analysis (e.g., LC-MS or GC-MS)
Potential Cause Troubleshooting Step Explanation
Decarboxylation Product Check for a mass corresponding to the derivatized glycine. Optimize reaction conditions to minimize temperature.This is the most common side product.
Over-derivatization Reduce the amount of derivatizing agent. Change the order of addition (e.g., protect the amino group first).For example, in acylation, both N-acylation and O-acylation (of the carboxyl group to form an anhydride) can occur.
Incomplete Derivatization Check for a peak corresponding to a partially derivatized product (e.g., mono-ester instead of di-ester).Increase reaction time or temperature carefully.
Reagent-related Impurities Run a blank reaction with only the solvent and derivatizing agent.This helps to identify artifacts originating from the reagent itself.

Experimental Protocols

Protocol 1: N-Fmoc Protection of Diethyl Aminomalonate

This protocol describes the protection of the amino group of diethyl aminomalonate, a common precursor.

Materials:

  • Diethyl aminomalonate hydrochloride

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve diethyl aminomalonate hydrochloride (1.0 eq) in a 1:1 mixture of DCM and saturated aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve FMOC-Cl (1.1 eq) in anhydrous DCM and add it dropwise to the stirred aminomalonate solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure the pH is basic (around 8-9) during the reaction to deprotonate the amino group. Add more sodium bicarbonate if necessary.

  • Multiple Products: Adding FMOC-Cl too quickly can lead to side reactions. Dropwise addition at 0 °C is recommended.

Protocol 2: Fischer Esterification to Produce Diethyl Aminomalonate

This protocol describes the esterification of this compound.

Materials:

  • This compound

  • Ethanol (absolute), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate

Procedure:

  • Suspend this compound (1.0 eq) in absolute ethanol (excess).

  • Cool the suspension to 0 °C.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the mixture.

  • Heat the mixture to a gentle reflux (approx. 80°C) and monitor the reaction. Caution: This step can promote decarboxylation. Use the lowest effective temperature.[8]

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Neutralize the reaction carefully with sodium bicarbonate until effervescence ceases.

  • Filter off the salts and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be used directly or purified further.

Troubleshooting:

  • Significant Glycine Ester Formation: The primary side product will likely be diethyl glycinate due to decarboxylation. Reduce the reflux temperature and time. Consider alternative esterification methods that do not require high heat, such as using acyl chlorides, although this requires protection of the amino group first.[9][10]

Visual Guides

Workflow for Derivatization and Analysis

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start This compound Sample pH_adjust pH Adjustment / Buffering start->pH_adjust add_reagent Add Derivatizing Agent (e.g., FMOC-Cl, MTBSTFA) pH_adjust->add_reagent reaction Incubate (Controlled Temp & Time) add_reagent->reaction quench Quench Reaction (e.g., add acid) reaction->quench extraction Workup / Extraction quench->extraction analysis LC-MS or GC-MS Analysis extraction->analysis

Caption: General workflow for the derivatization of this compound.

Troubleshooting Logic for Low Product Yield

TroubleshootingYield start Low Yield of Desired Product check_sm Analyze Starting Material (SM) and Reaction Mixture by LC-MS start->check_sm decarbox High amount of Glycine derivative found? check_sm->decarbox SM is consumed incomplete High amount of Starting Material found? check_sm->incomplete SM not consumed decarbox_yes Yes decarbox->decarbox_yes decarbox_no No decarbox->decarbox_no incomplete_yes Yes incomplete->incomplete_yes incomplete_no No incomplete->incomplete_no solution_decarbox Action: Reduce reaction temperature and time. decarbox_yes->solution_decarbox other_issues Other byproducts observed. Investigate over-derivatization or reagent stability. decarbox_no->other_issues solution_incomplete Action: Increase reagent conc., optimize pH, check for moisture. incomplete_yes->solution_incomplete incomplete_no->other_issues

Caption: Troubleshooting decision tree for low yield in derivatization.

References

Technical Support Center: Aminomalonic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of aminomalonic acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experimental work.

Frequently Asked Questions (FAQs): Stability and Storage

Question: My this compound solution is showing signs of degradation (discoloration, precipitation). What is happening and how can I prevent it?

Answer: this compound is a relatively unstable amino acid.[1][2][3] Degradation, often observed as discoloration or precipitation, can be caused by several factors:

  • Decarboxylation: The malonic acid moiety is prone to decarboxylation, which converts this compound into glycine.[3]

  • Oxidation: The vinyl group is susceptible to oxidation, which can be accelerated by exposure to light and oxygen.[4]

  • pH Sensitivity: The stability of this compound is highly dependent on the pH of the solution. Degradation reactions can be pH-dependent.[4][5]

To enhance stability:

  • pH Control: Maintain a pH below 5.0, as this has been shown to inhibit degradation effectively.[5]

  • Inert Atmosphere: Store solutions under an inert atmosphere, such as nitrogen or argon, and use degassed solvents to minimize oxidation.[4][5]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[4]

  • Temperature Control: Store solutions at appropriate temperatures. For long-term storage, freezing at -20°C or -80°C is recommended.[4][6]

Question: What are the recommended storage conditions for solid and solvated this compound?

Answer: Proper storage is critical to maintaining the purity and stability of this compound.

FormStorage TemperatureAtmosphereDurationRecommendations
Solid (Powder) Room TemperatureKeep in dark place, inert atmosphere3 years (-20°C)Store in a well-sealed container to prevent moisture absorption.[6][7]
In Solution -20°CAliquot to avoid freeze-thaw cycles1 monthUse of fresh DMSO is recommended if used as a solvent.[6]
In Solution -80°CAliquot to avoid freeze-thaw cycles1 yearThis is the preferred method for long-term solution storage.[6]

Data compiled from available supplier information.[6][7]

Troubleshooting Purification Protocols

Question: I am having trouble crystallizing this compound. It either crashes out too quickly or "oils out." What should I do?

Answer: Crystallization issues are common and can often be resolved by adjusting the solvent system and cooling rate. This compound is very soluble in water, which can add to crystallization challenges.[2]

  • Crystallization is Too Rapid: If a large amount of solid forms immediately upon cooling, it can trap impurities. To slow down crystallization, place the flask back on the heat source and add a small amount of additional "soluble" solvent. This will keep the compound in solution longer as it cools, allowing for more controlled crystal growth.[8]

  • "Oiling Out" (Liquid Droplets Form): This occurs when the compound comes out of solution at a temperature above its melting point. Return the sample to the heat source and add more solvent to increase the saturation temperature.[8] If impurities are suspected to be the cause, adding a charcoal step to the crystallization process may help remove them.[8]

Below is a general workflow for troubleshooting crystallization problems.

G start Start Crystallization observe Observe Outcome start->observe no_xtals No Crystals Form observe->no_xtals Too much solvent oiling Compound Oils Out observe->oiling Solution supersaturated above melting point fast_xtals Crystals Form Too Fast observe->fast_xtals Solution cooled too quickly or too concentrated good_xtals Good Crystals Form observe->good_xtals Ideal Conditions sol_action1 Boil off some solvent or add anti-solvent no_xtals->sol_action1 sol_action2 Re-heat and add more solvent oiling->sol_action2 sol_action3 Re-heat, add more 'soluble' solvent, and cool slowly fast_xtals->sol_action3 end Proceed to Filtration good_xtals->end sol_action1->observe sol_action2->observe sol_action3->observe

Caption: A troubleshooting workflow for common crystallization issues.

Question: My purified this compound has a low yield. What are the likely causes?

Answer: A poor yield from crystallization can stem from several factors:

  • Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor.[8] You can test the mother liquor by dipping a glass rod in it; if a large residue remains after the solvent evaporates, there is still a significant amount of product in solution.[8]

  • Premature Crystallization: If crystals form in the hot solution before the cooling stage, the product can be lost during the hot filtration step. Ensure the solution is fully dissolved and hot before any filtration of insoluble impurities.

  • Incomplete Precipitation: For methods involving precipitation of a salt (e.g., hydrochloride salt of an this compound ester), ensure the acid is added to a cooled solution to maximize precipitation.[9] Repeating the addition of the precipitating agent (like dry HCl gas) can also recover more product.[10]

Question: What are common impurities and how can I remove them?

Answer: Impurities in this compound preparations can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Starting materials: Such as diethyl isonitrosomalonate or related nitro/nitroso compounds.[9][10]

  • By-products: Salts generated during synthesis or hydrolysis steps (e.g., sodium chloride).[11]

  • Related amino acids: Such as β-carboxyaspartic acid and γ-carboxyglutamic acid, which have been found alongside this compound in biological hydrolysates.[1][3]

  • Degradation products: Primarily glycine from decarboxylation.[3]

Purification Strategies:

  • Recrystallization: The most common method for purifying solid compounds.

  • Salt Formation: this compound esters can be converted to their hydrochloride salts, which often have better stability and can be precipitated from organic solvents like dry ether, leaving soluble impurities behind.[10]

  • Extraction: Liquid-liquid extraction can be used to separate this compound from inorganic salts. For instance, an ester solvent can be used to extract the acid from an aqueous solution containing sodium chloride.[11]

  • Chromatography: While not detailed in the provided results for this compound itself, techniques like ion-exchange chromatography are standard for purifying amino acids and could be adapted.[12]

G start Crude this compound impurity_type What is the main impurity? start->impurity_type inorganic_salts Inorganic Salts impurity_type->inorganic_salts organic_impurities Organic Impurities / By-products impurity_type->organic_impurities degradation_products Degradation Products (e.g., Glycine) impurity_type->degradation_products action1 Liquid-Liquid Extraction with an ester solvent inorganic_salts->action1 action2 Recrystallization or Salt Precipitation organic_impurities->action2 action3 Recrystallization under inert conditions and controlled pH degradation_products->action3 end Pure this compound action1->end action2->end action3->end

Caption: A decision tree for selecting a purification strategy.

Analytical and Quality Control FAQs

Question: How can I accurately determine the purity of my this compound sample?

Answer: Due to its instability, a combination of methods is often required for accurate purity assessment.

  • Gas Chromatography/Mass Spectrometry (GC/MS): This is a robust technique for both quantitation and unambiguous identification of this compound.[1][13] It has been successfully used to distinguish this compound from other amino acids and potential degradation products.[3][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for analyzing amino acid impurities.[12] Since this compound lacks a strong UV chromophore, derivatization with a fluorescent reagent may be necessary for sensitive detection.[12]

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR analysis can be used to assess the composition of reaction mixtures and identify the main product, such as diethyl aminomethylmalonate p-toluenesulfonate, along with impurities.[9]

Key Experimental Protocols

Protocol 1: Purification of Diethyl Aminomalonate via Hydrochloride Salt Formation

This protocol is adapted from the synthesis of diethyl aminomalonate hydrochloride and is useful for purifying the ester precursor to this compound.

  • Dissolution: Take the crude diethyl aminomalonate and dilute it with a suitable volume of dry ether.

  • Initial Filtration: Filter the solution to remove any insoluble solids.

  • Cooling: Collect the filtrate in an Erlenmeyer flask and cool it in an ice bath.

  • Precipitation: While stirring the solution mechanically, pass dry hydrogen chloride gas just over the surface of the liquid. A bulky white precipitate of diethyl aminomalonate hydrochloride will form. Caution: Do not bubble the gas through the solution, as this can cause the delivery tube to clog.[10]

  • Collection: Collect the fine white crystals by suction filtration.

  • Washing: Wash the collected crystals three times with small portions of dry ether.[10]

  • Recovery: Treat the filtrate and washings again with hydrogen chloride to precipitate any remaining product. Repeat until no further precipitation occurs.[10]

  • Drying: Dry the collected salt under vacuum. The resulting hydrochloride salt is generally more stable than the free amine.[10]

Protocol 2: General Recrystallization from a Single Solvent

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil on a heat source, adding more solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation. An ideal crystallization shows some crystal formation within 5 minutes, with continued growth over 20 minutes.[8]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely.

References

Technical Support Center: Aminomalonic Acid Decarboxylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aminomalonic acid decarboxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your reactions and overcoming common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during this compound decarboxylation experiments.

Q1: My decarboxylation reaction is resulting in a low yield of the desired amino acid. What are the potential causes and how can I improve it?

A1: Low yields in this compound decarboxylation can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The decarboxylation may not have gone to completion.

    • Troubleshooting:

      • Increase Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS to ensure all the starting material is consumed.

      • Increase Temperature: For thermal decarboxylations, gradually increasing the temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to side product formation. For palladium-catalyzed reactions, a moderate increase in temperature (e.g., to 80°C) may be necessary for efficient decarboxylation, although this can sometimes negatively impact enantioselectivity.[1]

      • Optimize pH: For reactions in aqueous media, the pH can be critical. Acidic conditions (pH 2-3) often facilitate spontaneous decarboxylation, whereas the reaction can be slow or incomplete in the pH range of 4-5.[2]

  • Substrate Steric Hindrance: Bulky substituents on the this compound derivative can impede the reaction.[1]

    • Troubleshooting:

      • Modify Reaction Conditions: For sterically hindered substrates, more forcing conditions such as higher temperatures or longer reaction times may be necessary.

      • Alternative Catalysts: In palladium-catalyzed reactions, screening different ligands may improve efficiency for sterically demanding substrates.

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction outcome.

    • Troubleshooting:

      • Solvent Screening: Perform small-scale experiments with a variety of solvents. For palladium-catalyzed decarboxylation of aminomalonic esters, solvents like acetonitrile (MeCN) and dimethylformamide (DMF) have been shown to give good yields.[1]

  • Degradation of Product: The desired amino acid product might be unstable under the reaction conditions.

    • Troubleshooting:

      • Milder Conditions: Explore milder reaction conditions, such as using a lower temperature or a more selective catalyst.

      • Protecting Groups: If the amino acid product has sensitive functional groups, consider using appropriate protecting groups that can be removed after the decarboxylation step.

Q2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?

A2: Byproduct formation is a common issue. Here are some frequent side reactions and mitigation strategies:

  • Re-allylation (in Palladium-catalyzed reactions): In the absence of a proton source, the intermediate enolate can be re-allylated, leading to the formation of a C-allylated product.[1]

    • Troubleshooting:

      • Add a Proton Source: The inclusion of a suitable proton source, such as Meldrum's acid, can effectively quench the enolate intermediate and promote the desired protonation to form the amino acid.[1]

  • Racemization: For asymmetric decarboxylations, loss of enantioselectivity can be a major issue, especially at elevated temperatures.[1]

    • Troubleshooting:

      • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature.

      • Ligand Screening: In catalyzed reactions, the choice of chiral ligand is crucial. Screen a variety of ligands to find one that provides high enantioselectivity at a suitable reaction temperature.

  • Formation of Strecker Aldehydes: Under certain oxidative conditions, the amino acid can degrade to form Strecker aldehydes.[3]

    • Troubleshooting:

      • Control Oxygen Content: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

      • Adjust pH: Higher pH and lower oxygen content tend to favor the formation of amines over aldehydes.[3]

Q3: How do I effectively purify my target amino acid from the reaction mixture?

A3: Purification of the final amino acid product is crucial for obtaining a high-purity compound. The appropriate method will depend on the properties of your specific amino acid and the impurities present.

  • Common Purification Techniques:

    • Crystallization: If your amino acid is a solid, crystallization is often an effective method for purification. Experiment with different solvent systems to find conditions that yield high-purity crystals.

    • Column Chromatography: Silica gel chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts. The choice of eluent will depend on the polarity of your compound.

    • Ion-Exchange Chromatography: This is a particularly powerful technique for purifying amino acids. Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH, allowing for selective binding to and elution from cation or anion exchange resins.

Quantitative Data Summary

The following tables summarize quantitative data on the yields of this compound decarboxylation under various conditions to facilitate comparison and selection of optimal parameters.

Table 1: Palladium-Catalyzed Decarboxylation of an Aminomalonic Ester [1]

R¹ SubstituentSolventTemperature (°C)Yield (%)
HTHF8040
HToluene8038
HDMF8065
HMeCN8094
CH₃DMF8087
CH₃MeCN8073
BnDMF8045
BnMeCN8034

Experimental Protocols

This section provides detailed methodologies for key this compound decarboxylation experiments.

Protocol 1: General Procedure for Thermal Decarboxylation of an N-Acylthis compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-acylthis compound derivative in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A).

  • Heating: Heat the reaction mixture to a high temperature (typically 180-250 °C). The exact temperature will depend on the specific substrate and should be determined empirically.

  • Monitoring: Monitor the reaction progress by observing the evolution of carbon dioxide gas. The reaction is typically complete when gas evolution ceases.

  • Workup: Allow the reaction mixture to cool to room temperature. The product can be isolated by precipitation upon addition of a non-polar solvent (e.g., hexanes) or by direct crystallization from the reaction mixture if possible.

  • Purification: Further purify the product by recrystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Decarboxylation of a Diethyl Aminomalonate Derivative

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium source (e.g., Pd₂(dba)₃) and the desired phosphine ligand (e.g., PPh₃).

  • Reaction Mixture: Add the diethyl aminomalonate derivative and a suitable anhydrous solvent (e.g., THF or dioxane).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required amount of time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired product.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the decarboxylation mechanism, a general experimental workflow, and a troubleshooting decision tree.

Decarboxylation_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Aminomalonic_Acid This compound Derivative Enolate Enolate Intermediate Aminomalonic_Acid->Enolate - CO₂ Amino_Acid α-Amino Acid Enolate->Amino_Acid + H⁺

Caption: Mechanism of this compound Decarboxylation.

Experimental_Workflow Start Start: this compound Derivative Reaction_Setup Reaction Setup (Solvent, Catalyst, etc.) Start->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Crystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General Experimental Workflow for Decarboxylation.

Troubleshooting_Tree Start Low Yield or Byproduct Formation Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Reactions? Start->Side_Reactions Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Change_Solvent Change Solvent Incomplete_Reaction->Change_Solvent Still Low Yield Add_Proton_Source Add Proton Source (for Pd-catalyzed) Side_Reactions->Add_Proton_Source Re-allylation Lower_Temp Lower Temperature Side_Reactions->Lower_Temp Racemization Inert_Atmosphere Use Inert Atmosphere Side_Reactions->Inert_Atmosphere Oxidation Check_pH Optimize pH Change_Solvent->Check_pH If Applicable

Caption: Troubleshooting Decision Tree for Decarboxylation.

References

Technical Support Center: Aminomalonic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aminomalonic acid (Ama). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in solution?

A1: The main stability issue with this compound is its susceptibility to decarboxylation, where it loses a carboxyl group to form glycine. This degradation is spontaneous and is influenced by factors such as pH and temperature. The instability is inherent to its structure as a malonic acid derivative.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor in the stability of this compound. It is particularly unstable in acidic conditions (pH < 5) at room temperature, where decarboxylation is accelerated. While more stable at neutral to slightly alkaline pH, degradation can still occur over time. For optimal stability, it is recommended to prepare solutions fresh and use them promptly.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For short-term storage, refrigeration at 2-8°C is recommended to slow the rate of decarboxylation. For long-term storage, it is advisable to store aliquots of the solution at -20°C or -80°C to minimize degradation. However, repeated freeze-thaw cycles should be avoided as they can also affect the stability of the compound.[1] It is best practice to prepare stock solutions fresh whenever possible.

Q4: I'm observing unexpected results in my experiment, could it be due to this compound degradation?

A4: Yes, the degradation of this compound to glycine can lead to unexpected results. For instance, in peptide synthesis, the incorporation of glycine instead of this compound can alter the peptide's structure and function. In other applications, the presence of glycine as a contaminant can interfere with assays or lead to misinterpretation of data. It is crucial to monitor the purity of your this compound solutions, especially if they are not freshly prepared.

Troubleshooting Guides

Issue 1: Inconsistent results in peptide synthesis when using this compound.
  • Possible Cause: Decarboxylation of this compound to glycine during stock solution preparation, storage, or the coupling reaction itself.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare your this compound solution immediately before use.

    • Verify Purity: If possible, verify the purity of your this compound reagent and the prepared solution using a suitable analytical method like HPLC.

    • Optimize Coupling: Use a fresh, high-quality coupling reagent. Consider using a coupling agent known for rapid reaction times to minimize the exposure of this compound to the reaction conditions.

    • Control Temperature: Keep the reaction temperature as low as feasible for the coupling chemistry being used.

Issue 2: Appearance of an unexpected peak corresponding to glycine in HPLC analysis.
  • Possible Cause: Your this compound solution has degraded.

  • Troubleshooting Steps:

    • Review Solution Age and Storage: Check the age and storage conditions of your this compound solution. If it was not freshly prepared or was stored improperly, degradation is likely.

    • Prepare a Fresh Standard: Prepare a fresh solution of this compound and re-run the HPLC analysis to confirm if the glycine peak is still present.

    • pH of the Mobile Phase: The pH of your HPLC mobile phase can influence the on-column stability of this compound. While acidic mobile phases are common for reversed-phase chromatography of amino acids, prolonged exposure can contribute to decarboxylation. Consider optimizing your method to minimize analysis time.

Issue 3: Low yield or failed reaction in an organic synthesis protocol using this compound.
  • Possible Cause: The this compound may have degraded prior to or during the reaction, reducing the concentration of the active starting material.

  • Troubleshooting Steps:

    • Use High-Purity Reagent: Ensure the solid this compound used is of high purity and has been stored correctly in a cool, dry place.

    • Anhydrous Conditions: If the reaction is sensitive to water, ensure all solvents and reagents are anhydrous, as water can facilitate decarboxylation, especially at non-neutral pH.

    • Reaction Conditions: Evaluate the pH and temperature of your reaction. If the conditions are acidic or elevated in temperature, consider if a less harsh protocol can be used.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Notes
< 5Room TemperatureNot DeterminedSignificantDecarboxylation is notably faster in acidic conditions.
6.825Not DeterminedAvailable but not specifiedOne study provides a rate constant for decarboxylation of the monoanion at these conditions.
7.437~54 yearsVery SlowUnder physiological conditions, the decarboxylation of protein-bound this compound is very slow.

Note: Quantitative data on the half-life of this compound under various conditions is limited in the literature. The provided information is based on available research and general chemical principles.

Table 2: Solubility of this compound

SolventSolubility
WaterSoluble
DMSOInsoluble
EthanolSparingly soluble (predicted)
MethanolSparingly soluble (predicted)

Experimental Protocols

Protocol 1: Preparation of a Fresh this compound Stock Solution
  • Objective: To prepare a fresh aqueous stock solution of this compound for immediate use in experiments.

  • Materials:

    • This compound (solid)

    • High-purity, sterile water or a suitable buffer (e.g., PBS at pH 7.4)

    • Sterile conical tube or vial

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of solid this compound in a sterile container.

    • Add the desired volume of water or buffer to achieve the target concentration.

    • Vortex the solution until the this compound is completely dissolved.

    • Use the solution immediately. Do not store aqueous solutions at room temperature for extended periods. For any unused portion, aliquot and freeze at -20°C or -80°C for short-term storage, being mindful of potential degradation upon thawing.

Protocol 2: General Guideline for Coupling of Fmoc-Aminomalonic Acid(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

This is a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.

  • Objective: To incorporate a protected this compound residue into a peptide chain using Fmoc-based solid-phase peptide synthesis.

  • Materials:

    • Fmoc-Ama(OtBu)-OH (The tert-butyl ester protects one of the carboxyl groups)

    • Peptide synthesis resin with a free N-terminal amine

    • Peptide synthesis grade DMF (N,N-Dimethylformamide)

    • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

    • Base (e.g., DIPEA or Collidine)

    • Deprotection solution (e.g., 20% piperidine in DMF)

  • Procedure:

    • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF.

    • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

    • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ama(OtBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents).

    • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

    • Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

    • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and a non-nucleophilic base can be performed.

    • Proceed to the next deprotection and coupling cycle.

Mandatory Visualizations

G This compound Decarboxylation Pathway Ama This compound TransitionState Transition State (Enolate/Carbanion Intermediate) Ama->TransitionState Decarboxylation Initiation (Proton loss/rearrangement) Glycine Glycine TransitionState->Glycine Protonation CO2 Carbon Dioxide (CO2) TransitionState->CO2 Loss of CO2 G SPPS Workflow for this compound Incorporation cluster_0 Synthesis Cycle Resin Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-Ama(OtBu)-OH + Coupling Reagent + Base Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive (incomplete) End Proceed to next cycle or Cleavage KaiserTest->End Negative (complete) Start Start with Resin-Bound Peptide Start->Deprotection

References

Technical Support Center: Alkylation of Aminomalonate Esters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the alkylation of aminomalonate esters.

Frequently Asked Questions (FAQs)

Q1: My primary goal is C-alkylation, but I'm observing N-alkylation or a mixture of products. How can I achieve selectivity?

A: Direct alkylation of diethyl aminomalonate can be challenging due to two nucleophilic sites: the α-carbon and the nitrogen atom. To ensure selective C-alkylation, the amine group should be protected before introducing the alkylating agent. A common strategy is to first acylate the amine, for example, with acetyl chloride or acetic anhydride, to form an amide like diethyl acetamidomalonate.[1] This significantly reduces the nucleophilicity of the nitrogen, directing the alkylation to the α-carbon. The amide group can be hydrolyzed later in the synthesis if the primary amine is desired.

Q2: I am seeing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A: This is most likely a dialkylated product.[2] It occurs because the mono-alkylated product still has an acidic proton on the α-carbon, which can be removed by the base to form a new enolate. This enolate then reacts with a second molecule of the alkyl halide.

Troubleshooting Steps:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the aminomalonate ester to the alkylating agent. A slight excess of the malonate ester can also favor mono-alkylation.[2][3]

  • Slow Addition: Add the alkylating agent slowly and at a controlled temperature. This keeps the concentration of the alkyl halide low, favoring reaction with the more abundant starting material enolate.[2]

  • Base Selection: Use only one equivalent of a suitable base. Stronger bases like sodium hydride (NaH) or weaker alkoxide bases can be used, but the stoichiometry is critical.[4][5]

Q3: My reaction yield is low, and I've isolated an alkene that corresponds to my alkyl halide. What is causing this?

A: This is a result of a competing E2 elimination reaction.[2] The basic conditions required to deprotonate the malonate can also cause elimination of HX from the alkyl halide, particularly with secondary and tertiary halides.[2][6]

Troubleshooting Steps:

  • Alkyl Halide Choice: Use primary or methyl alkyl halides whenever possible, as they are less prone to elimination.[2]

  • Temperature Control: Lowering the reaction temperature can favor the desired SN2 substitution over the E2 elimination side reaction.

  • Base Selection: Consider using a bulkier, less nucleophilic base, although this must be balanced as highly hindered bases can sometimes favor elimination.

Q4: I used sodium methoxide as a base with diethyl aminomalonate and my final product is a mixture of ethyl and methyl esters. Why did this happen?

A: This side reaction is called transesterification.[2][4] It occurs when the alkoxide base (e.g., methoxide) does not match the alcohol portion of the ester (e.g., ethyl ester). The methoxide can act as a nucleophile and displace the ethoxide from the ester carbonyl group.

Troubleshooting Steps:

  • Match Base to Ester: Always use an alkoxide base that corresponds to the ester group. For diethyl esters, use sodium ethoxide (NaOEt). For dimethyl esters, use sodium methoxide (NaOMe).[4]

Q5: My reaction is not proceeding to completion, and I have a large amount of unreacted starting material. What could be the issue?

A: This is likely due to incomplete deprotonation of the aminomalonate ester.

Troubleshooting Steps:

  • Check Base Quality: Ensure you are using a full equivalent of a strong enough base.[4] Alkoxide bases can degrade upon exposure to atmospheric moisture. Use fresh, anhydrous reagents and solvents.[4]

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the base and inhibit the formation of the enolate.[2]

  • Sufficient Reaction Time: Allow enough time for the enolate to form completely before adding the alkylating agent. This typically requires stirring for 30-60 minutes after adding the malonate to the base.[2]

Troubleshooting Summary

The following table summarizes common pitfalls and recommended solutions for the alkylation of N-protected aminomalonate esters.

Problem Likely Cause(s) Recommended Solutions Citations
Dialkylation Excess alkyl halide or base; mono-alkylated product is also acidic.Use a 1:1 or slight excess ratio of malonate to alkyl halide. Add alkyl halide slowly. Use exactly one equivalent of base.[2][3]
E2 Elimination Use of secondary or tertiary alkyl halides; strong basic conditions.Use primary or methyl alkyl halides. Lower the reaction temperature.[2][6]
Transesterification Mismatch between the alkoxide base and the ester's alcohol component.Use a matching alkoxide base (e.g., NaOEt for diethyl esters).[2][4]
Hydrolysis Presence of water in reagents, solvents, or during workup.Use anhydrous reagents and solvents under an inert atmosphere. Minimize contact with aqueous solutions during workup.[2]
Low Conversion Insufficient or degraded base; presence of moisture.Use at least one full equivalent of fresh, high-purity base. Ensure strictly anhydrous conditions.[4]
N-Alkylation Unprotected amine group is nucleophilic.Protect the amine as an amide (e.g., acetamide) before C-alkylation.[1]

Visualized Guides and Protocols

Competing Reaction Pathways

This diagram illustrates the desired mono-alkylation pathway versus the two most common side reactions: dialkylation and E2 elimination.

G reactant reactant product product side_product side_product sub Aminomalonate Enolate rx Alkyl Halide (R-X) mono Desired Mono-alkylated Product sub->mono SN2 (Desired) base Base rx->mono di Dialkylated Side Product rx->di 2nd SN2 alkene Alkene Side Product rx->alkene E2 Elimination base->alkene mono->di Deprotonation

Caption: Key reaction pathways in aminomalonate alkylation.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues during your experiment.

G rect_node rect_node start_node start_node solution_node solution_node problem_node problem_node start Low Yield of Desired Product? check_sm Unreacted Starting Material? start->check_sm Yes check_side Side Products Observed? start->check_side No, conversion is high check_sm->check_side No sol_sm Use fresh/anhydrous base. Ensure 1 full equivalent. check_sm->sol_sm Yes dialkyl Dialkylated Product? check_side->dialkyl Yes alkene Alkene by E2? dialkyl->alkene No sol_dialkyl Control stoichiometry (1:1). Slowly add alkyl halide. dialkyl->sol_dialkyl Yes transester Transesterification? alkene->transester No sol_alkene Use 1° alkyl halide. Lower reaction temperature. alkene->sol_alkene Yes sol_transester Match alkoxide base to ester (e.g., NaOEt for Et-ester). transester->sol_transester Yes

Caption: A decision tree for troubleshooting alkylation reactions.

Experimental Protocol: Mono-C-Alkylation of Diethyl Acetamidomalonate

This protocol details a general procedure for the selective mono-alkylation at the α-carbon, a common step in amino acid synthesis.

1. Reagent and Glassware Preparation:

  • All glassware must be oven-dried or flame-dried before use to remove residual moisture.

  • The reaction should be assembled under an inert atmosphere (Nitrogen or Argon).

  • Solvents (e.g., ethanol) must be absolute (anhydrous). Diethyl acetamidomalonate and the alkyl halide should be pure and dry.

2. Base and Enolate Formation:

  • In a three-necked round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 equivalent) in small pieces to absolute ethanol under an inert atmosphere. Stir until all the sodium has dissolved.[2][4]

  • Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • Add diethyl acetamidomalonate (1.0-1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the enolate.[3]

3. Alkylation Reaction:

  • Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution at room temperature. The addition should be slow to control any exothermic reaction and minimize dialkylation.[2]

  • After the addition, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).[3]

4. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water to dissolve the sodium halide salt. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.[2][4]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and dialkylated byproduct.[2]

General Experimental Workflow

G start_end start_end process process purify purify analysis analysis start Start prep Prepare Anhydrous Reagents & Glassware start->prep base Form Sodium Ethoxide in Absolute Ethanol prep->base enolate Form Enolate (Add Aminomalonate) base->enolate alkyl Add Alkyl Halide & Reflux enolate->alkyl monitor Monitor Reaction (TLC / GC) alkyl->monitor monitor->alkyl Incomplete workup Quench, Extract, & Dry monitor->workup Complete purification Purify Crude Product (Distillation or Chromatography) workup->purification characterize Characterize Product (NMR, MS, etc.) purification->characterize end End characterize->end

Caption: Standard workflow for aminomalonate ester alkylation.

References

Technical Support Center: Enhancing the Resolution of Racemic Aminomalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the resolution of racemic aminomalonic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems encountered during the resolution of racemic this compound and its derivatives.

Classical Resolution via Diastereomeric Salt Crystallization

Q1: I am having difficulty forming crystalline diastereomeric salts of this compound with a chiral resolving agent. What could be the issue?

A1: Direct resolution of this compound can be challenging due to its instability. It is often more effective to use a derivative, such as diethyl aminomalonate or an N-protected this compound.

  • Troubleshooting Steps:

    • Derivative Selection: Consider converting the racemic this compound to a more stable ester, like diethyl aminomalonate, or protect the amino group (e.g., with an acetyl group to form N-acetyl-aminomalonic acid diethyl ester) before attempting salt formation.

    • Choice of Resolving Agent: The selection of the chiral resolving agent is critical. For acidic compounds like this compound derivatives, chiral bases such as brucine, strychnine, or (-)-quinine are commonly used. Experiment with different resolving agents to find one that forms a well-defined crystalline salt with one of the diastereomers.

    • Solvent Screening: The solvent plays a crucial role in the crystallization process. A systematic screening of various solvents and solvent mixtures is recommended. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts.

    • Concentration and Temperature: Carefully control the concentration of the reactants and the crystallization temperature. Supersaturation is necessary for crystallization, but too high a concentration can lead to rapid precipitation of both diastereomers. A slow cooling profile often yields better selectivity.

Q2: My fractional crystallization is yielding low enantiomeric excess (e.e.). How can I improve the purity of the resolved enantiomer?

A2: Low enantiomeric excess after crystallization is a common problem and can be addressed by optimizing the crystallization conditions.

  • Troubleshooting Steps:

    • Recrystallization: Perform multiple recrystallizations of the diastereomeric salt. Each recrystallization step should enrich the less soluble diastereomer, thereby increasing the enantiomeric purity.

    • Solvent System: Re-evaluate your solvent system. A different solvent or a mixture of solvents might offer better discrimination in solubility between the diastereomers.

    • Seeding: If you have a small amount of the desired pure diastereomer, use it as a seed crystal to induce the crystallization of that specific diastereomer from the solution.

    • Kinetic vs. Thermodynamic Control: Be mindful of the crystallization time and temperature. Sometimes, a shorter crystallization time under kinetic control can yield a higher e.e., while longer times may allow the system to reach thermodynamic equilibrium, potentially leading to the crystallization of both diastereomers.

Enzymatic Resolution

Q3: I am attempting an enzymatic resolution of diethyl aminomalonate, but the reaction is very slow. What can I do to increase the reaction rate?

A3: Slow reaction rates in enzymatic resolutions can be due to several factors related to the enzyme's activity and the reaction conditions.

  • Troubleshooting Steps:

    • Enzyme Selection: The choice of enzyme is paramount. Lipases, such as Candida antarctica lipase B (CALB), are often effective for the resolution of esters.[1][2] Screen a variety of commercially available lipases and proteases to find the one with the highest activity and selectivity for your substrate.

    • Enzyme Loading: Increase the concentration of the enzyme in the reaction mixture.

    • Temperature: While higher temperatures generally increase reaction rates, be cautious not to exceed the optimal temperature for the enzyme, as this can lead to denaturation and loss of activity.

    • Acyl Donor: In a transesterification or amidation reaction, the choice of acyl donor is important. Activated esters like vinyl acetate are often used. For the acylation of amines, diethyl malonate has been shown to be an efficient acyl donor.[1][3][4]

    • Solvent: The organic solvent can significantly influence enzyme activity. Common choices include non-polar solvents like hexane or toluene, and ethers like MTBE.[3]

Q4: The enantioselectivity (E-value) of my enzymatic resolution is low. How can I improve it?

A4: Low enantioselectivity is a common challenge in developing an effective kinetic resolution.

  • Troubleshooting Steps:

    • Enzyme Screening: As with reaction rate, the inherent enantioselectivity of the enzyme for the substrate is the most critical factor. Test a diverse range of enzymes.

    • Temperature Optimization: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will likely decrease the reaction rate. A balance must be found.

    • Solvent Choice: The solvent can affect the conformation of the enzyme and its interaction with the substrate, thereby influencing enantioselectivity. Screen different organic solvents.

    • Substrate Modification: If possible, modify the ester group of the aminomalonate (e.g., from diethyl to di-isopropyl) as this can sometimes lead to better recognition by the enzyme.

Chiral Chromatography

Q5: I am trying to separate the enantiomers of an this compound derivative by chiral HPLC, but I am getting poor resolution.

A5: Poor resolution in chiral HPLC can be due to a number of factors related to the column, mobile phase, and the analyte itself.

  • Troubleshooting Steps:

    • Column Selection: The choice of the chiral stationary phase (CSP) is the most important factor. For amino acid derivatives, polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are often effective.[5] Consider screening several different types of chiral columns.

    • Mobile Phase Optimization: Systematically vary the composition of the mobile phase. For normal-phase chromatography, this typically involves adjusting the ratio of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol). Small amounts of additives, such as trifluoroacetic acid for acidic analytes or diethylamine for basic analytes, can significantly improve peak shape and resolution.

    • Derivatization: If separating the underivatized compound is proving difficult, consider derivatization. For example, protecting the amino group with a chromophoric group like Fmoc can enhance detectability and may also improve the chiral separation.[5]

    • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. Temperature can also affect the separation, so it is a parameter worth optimizing.

Experimental Protocols

General Protocol for Enzymatic Kinetic Resolution of Diethyl Aminomalonate

This protocol is a general starting point and should be optimized for your specific enzyme and setup.

  • Reaction Setup: In a suitable vial, dissolve racemic diethyl aminomalonate in an appropriate organic solvent (e.g., n-heptane or MTBE).

  • Enzyme Addition: Add the selected lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435). The amount of enzyme will need to be optimized.[1]

  • Acyl Donor: Add an acyl donor (e.g., vinyl acetate or diethyl malonate).[1][3][4]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress by taking aliquots at regular intervals.

  • Analysis: Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The product and the unreacted starting material can then be separated by standard chromatographic techniques.

Quantitative Data Summary

Resolution MethodKey Parameters to OptimizeTypical Quantitative Metrics
Classical Resolution Resolving Agent, Solvent, Temperature, Crystallization TimeDiastereomeric Excess (d.e.) of salt, Yield of resolved enantiomer, Enantiomeric Excess (e.e.) of final product, Specific Rotation
Enzymatic Resolution Enzyme, Solvent, Temperature, Acyl Donor, Reaction TimeConversion (%), Enantiomeric Excess (e.e.) of substrate and product, Enantioselectivity (E-value)
Chiral HPLC Chiral Stationary Phase, Mobile Phase Composition, Flow Rate, TemperatureResolution Factor (Rs), Selectivity Factor (α), Retention Times

Visualizations

Experimental Workflow for Classical Resolution

classical_resolution racemate Racemic Aminomalonic Acid Derivative diastereomers Formation of Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Resolving Agent resolving_agent->diastereomers solvent Solvent solvent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Less Soluble Salt crystallization->separation liberation Liberation of Enantiomer separation->liberation enantiomer2 Enantiomer 2 (in solution) separation->enantiomer2 enantiomer1 Enantiomer 1 liberation->enantiomer1

Caption: Workflow for classical resolution via diastereomeric salt formation.

Logical Relationship in Enzymatic Kinetic Resolution

enzymatic_resolution racemate Racemic Substrate (R)-Substrate + (S)-Substrate enzyme Enzyme racemate->enzyme product (R)-Product enzyme->product Faster Reaction unreacted (S)-Substrate (Enriched) enzyme->unreacted Slower Reaction

Caption: Principle of enzymatic kinetic resolution.

References

addressing poor solubility of aminomalonic acid in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of aminomalonic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many organic solvents?

This compound exists as a zwitterion at neutral pH. This means it has both a positive charge on the amino group (-NH3+) and a negative charge on one of the carboxyl groups (-COO-). This ionic nature makes it highly polar and thus very soluble in water, but poorly soluble in less polar organic solvents like dichloromethane (DCM), diethyl ether, and even polar aprotic solvents like dimethyl sulfoxide (DMSO).[1] The strong electrostatic interactions within the crystal lattice of the zwitterionic solid require a highly polar solvent to overcome.

Q2: I'm observing insolubility of this compound in DMSO. Is this expected?

Yes, this is expected. This compound is reported to be insoluble in DMSO.[2] For successful dissolution, alternative solvents or solubility enhancement techniques are necessary.

Q3: What are the primary strategies to improve the solubility of this compound in organic solvents?

The two main strategies to enhance the solubility of this compound in organic media are:

  • Salt Formation: Converting the zwitterionic this compound into a salt by treating it with an acid (e.g., hydrochloric acid) protonates the carboxylate group. This eliminates the zwitterionic character and forms a more conventional ammonium salt which can exhibit improved solubility in certain organic solvents.

  • Esterification: Converting one or both of the carboxylic acid groups to esters (e.g., diethyl ester) also eliminates the zwitterionic nature of the molecule. The resulting amino ester or its salt is significantly less polar and more soluble in a wider range of organic solvents.

Q4: Can I use a co-solvent system to dissolve this compound?

While co-solvent systems, particularly mixtures of water with miscible organic solvents like methanol or ethanol, can be used, the solubility of this compound will generally decrease as the proportion of the organic solvent increases.[1][3] This approach is typically a compromise and may not achieve high concentrations in predominantly organic media. The effectiveness will depend on the specific application and the required concentration.

Troubleshooting Guides

Issue: this compound will not dissolve in my chosen organic solvent.

This guide provides a systematic approach to address the poor solubility of this compound.

Troubleshooting_Solubility start Start: this compound Insoluble in Organic Solvent assess_polarity Assess Solvent Polarity start->assess_polarity is_polar_aprotic Is the solvent polar aprotic (e.g., DMSO, DMF)? assess_polarity->is_polar_aprotic is_nonpolar Is the solvent non-polar (e.g., Hexane, Toluene)? assess_polarity->is_nonpolar consider_modification Chemical Modification Required is_polar_aprotic->consider_modification Yes is_nonpolar->consider_modification Yes salt_formation Strategy 1: Salt Formation (e.g., Hydrochloride Salt) consider_modification->salt_formation esterification Strategy 2: Esterification (e.g., Diethyl Ester) consider_modification->esterification protocol_salt Follow Protocol for This compound HCl Salt salt_formation->protocol_salt protocol_ester Follow Protocol for Diethyl Aminomalonate HCl esterification->protocol_ester end_soluble End: Soluble Derivative Achieved protocol_salt->end_soluble protocol_ester->end_soluble

Troubleshooting workflow for this compound solubility.

Data Presentation

Table 1: Solubility of this compound and its Derivatives

CompoundSolventSolubilityReference
This compoundWater11 mg/mL[2]
This compoundDMSOInsoluble[2]
This compoundMethanolPoorly Soluble (qualitative)General amino acid properties
This compoundEthanolPoorly Soluble (qualitative)General amino acid properties
This compoundDMFPoorly Soluble (qualitative)General amino acid properties
Diethyl Aminomalonate HydrochlorideEthanolSoluble (used as reaction solvent)Organic Syntheses Procedure
Diethyl Aminomalonate HydrochlorideDiethyl EtherSparingly Soluble (used for precipitation)Organic Syntheses Procedure

Experimental Protocols

Protocol 1: Preparation of Diethyl Aminomalonate Hydrochloride (Esterification & Salt Formation)

This protocol is adapted from Organic Syntheses. This procedure first creates the diethyl ester of this compound, which is then converted to its hydrochloride salt.

Materials:

  • Diethyl isonitrosomalonate

  • 10% Palladium on charcoal catalyst

  • Absolute ethanol

  • Dry diethyl ether

  • Dry hydrogen chloride gas

  • Parr Hydrogenator or similar hydrogenation apparatus

  • Standard laboratory glassware

Procedure:

  • Hydrogenation of Diethyl Isonitrosomalonate:

    • In a suitable pressure-resistant vessel, combine diethyl isonitrosomalonate, a catalytic amount of 10% palladium on charcoal, and absolute ethanol.

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

    • Agitate the mixture at room temperature until the uptake of hydrogen ceases (usually a rapid reaction).

    • Carefully vent the reaction vessel and filter the mixture to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude diethyl aminomalonate.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude diethyl aminomalonate in dry diethyl ether.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the cooled solution with stirring.

    • The diethyl aminomalonate hydrochloride will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold, dry diethyl ether, and dry under vacuum.

Protocol 2: General Procedure for the Preparation of an Amino Acid Hydrochloride Salt

This is a general method for converting a free amino acid to its hydrochloride salt.

Materials:

  • This compound

  • Anhydrous diethyl ether (or other suitable anhydrous non-polar solvent)

  • Anhydrous HCl solution in diethyl ether (commercially available or can be prepared by bubbling dry HCl gas through anhydrous diethyl ether)

Procedure:

  • Suspend the this compound in a minimal amount of anhydrous diethyl ether in a flask equipped with a magnetic stirrer and a drying tube.

  • Cool the suspension in an ice bath.

  • Slowly add a stoichiometric amount (or a slight excess) of anhydrous HCl in diethyl ether to the stirred suspension.

  • Continue stirring at 0°C for 1-2 hours, and then allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The solid this compound hydrochloride can be collected by filtration.

  • Wash the collected solid with fresh anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to remove residual solvent.

Disclaimer: These protocols are intended for use by trained professionals. Appropriate safety precautions should be taken at all times.

References

Technical Support Center: Optimization of Analytical Methods for Aminomalonic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of aminomalonic acid (AMA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the quantification of this challenging analyte. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMA) and why is it difficult to analyze?

A1: this compound is a non-proteinogenic, dicarboxylic amino acid.[1] Its analysis is challenging due to several intrinsic properties:

  • Instability: AMA is thermally and pH-sensitive, readily undergoing decarboxylation to form glycine, especially under acidic conditions or at elevated temperatures. This instability can lead to inaccurate quantification and sample loss.

  • High Polarity: As a highly polar and zwitterionic molecule, AMA exhibits poor retention on traditional reversed-phase (RP) HPLC columns, making separation from other polar matrix components difficult without derivatization.[2]

  • Low Volatility: AMA is not naturally volatile, which prevents direct analysis by gas chromatography (GC) without a derivatization step to increase its volatility and thermal stability.[3]

Q2: Is derivatization necessary for AMA analysis?

A2: Derivatization is almost always required for GC-based methods and highly recommended for most HPLC-UV/Fluorescence methods.[3]

  • For Gas Chromatography (GC-MS): Derivatization is mandatory to make AMA volatile and thermally stable. Common methods include silylation or esterification followed by acylation.[3]

  • For High-Performance Liquid Chromatography (HPLC): Pre-column or post-column derivatization is used to attach a chromophore or fluorophore to the AMA molecule. This enhances detection sensitivity and improves chromatographic retention on reversed-phase columns. Common reagents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[4][5]

  • For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While direct analysis of underivatized AMA is possible and simplifies sample preparation, derivatization can still be used to improve chromatographic separation and reduce matrix effects.[6][7][8]

Q3: Which analytical technique is best for AMA quantification?

A3: The "best" technique depends on the available instrumentation, sample matrix, and desired sensitivity.

  • GC-MS is a robust technique, especially for confirming the identity of AMA. However, it requires a rigorous and often multi-step derivatization process.[9]

  • HPLC with UV or Fluorescence detection is widely accessible. Pre-column derivatization with reagents like OPA or FMOC can achieve good sensitivity, but methods require careful optimization to avoid interference from reagent by-products.

  • LC-MS/MS offers the highest sensitivity and specificity, particularly when using Multiple Reaction Monitoring (MRM). It can potentially quantify underivatized AMA, simplifying sample preparation and avoiding issues related to derivatization efficiency.[8]

Comparison of Analytical Methods

While direct comparative validation data for this compound is limited in published literature, the following table provides representative performance characteristics for analogous small, polar dicarboxylic acids (e.g., Methylmalonic Acid) using common analytical platforms. These values can serve as a benchmark for method development and optimization for AMA.

ParameterGC-MS (with Derivatization)HPLC-UV/FLD (with Derivatization)LC-MS/MS (Underivatized)
Limit of Detection (LOD) ~0.05 µmol/L~0.3 pmol (on-column)~15-25 nmol/L
Limit of Quantification (LOQ) ~0.1 µmol/L16.7–74.7 fmol (on-column)~40-50 nmol/L
Linearity (R²) > 0.99> 0.998> 0.999
Recovery Variable, dependent on derivatization90-110% (typical range)94 ± 5.5%
Primary Advantage High specificity for identificationWide accessibility, good sensitivityHigh throughput, high sensitivity, no derivatization needed
Primary Disadvantage Complex sample preparationPotential for reagent interferenceHigher equipment cost, potential for matrix effects

Note: The values presented are synthesized from multiple sources analyzing similar compounds and should be considered illustrative.[8][10][11]

Troubleshooting Guides

Issue 1: Low or No AMA Peak Detected

This is a common issue that can stem from problems in sample preparation, derivatization, or the analytical run itself.

Troubleshooting Workflow: No AMA Peak

Variability_Troubleshooting Start High Signal Variability (Poor RSD) Derivatization Inconsistent Derivatization Start->Derivatization Cause? Instability Analyte Instability (Decarboxylation) Start->Instability Cause? Autosampler Autosampler/Injection Issue Start->Autosampler Cause? Solution_Deriv Automate derivatization if possible. Use fresh reagents. Ensure consistent timing and temperature. Derivatization->Solution_Deriv Solution Solution_Instability Keep samples cold (4°C). Analyze samples immediately after prep. Avoid low pH or high temperatures. Instability->Solution_Instability Solution Solution_Autosampler Check for air bubbles in syringe. Ensure correct injection volume. Verify sample loop is filling completely. Autosampler->Solution_Autosampler Solution Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Homogenize Homogenization / Thawing Sample->Homogenize Deproteinize Protein Precipitation (e.g., Acetonitrile) Homogenize->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatization Derivatization (Optional) (e.g., OPA, FMOC) Supernatant->Derivatization Injection HPLC / LC-MS Injection Derivatization->Injection Separation Chromatographic Separation (Reversed-Phase or HILIC) Injection->Separation Detection Detection (Fluorescence or MS/MS) Separation->Detection Data Data Analysis (Quantification) Detection->Data

References

Validation & Comparative

Aminomalonic Acid vs. Aspartic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar endogenous molecules is paramount. This guide provides a detailed, data-driven comparison of aminomalonic acid and aspartic acid in biological systems, focusing on their distinct roles, biochemical properties, and metabolic pathways.

At a Glance: Key Distinctions

FeatureThis compoundAspartic Acid
Structure A dicarboxylic α-amino acid with the amino group attached to the central carbon bearing two carboxyl groups.A dicarboxylic α-amino acid with one carboxyl group on the α-carbon and another in its side chain.
Primary Role Primarily a metabolic intermediate and enzyme inhibitor. Implicated in calcium binding.A fundamental building block of proteins (proteinogenic), a key excitatory neurotransmitter, and a central metabolite.[1]
Natural Occurrence Found in Escherichia coli and human atherosclerotic plaques; considered a non-proteinogenic amino acid.[2][3]Ubiquitous in all organisms as one of the 22 proteinogenic amino acids.[1]
Metabolic Impact Known inhibitor of L-asparagine synthetase.[4]Central to the urea cycle, gluconeogenesis, the malate-aspartate shuttle, and purine and pyrimidine synthesis.[5]

Structural and Physicochemical Properties

While both are acidic amino acids, the positioning of their carboxyl groups dictates their distinct chemical properties and biological interactions.

PropertyThis compoundAspartic Acid
Molecular Formula C₃H₅NO₄C₄H₇NO₄
Molar Mass 119.08 g/mol 133.10 g/mol
Acidity (pKa) Strongly acidic due to the two carboxyl groups attached to the same carbon.Acidic, with a side chain pKa of approximately 3.9.[1]
Decarboxylation Unstable and can spontaneously decarboxylate to glycine.[6]Stable under physiological conditions.

Biosynthesis and Metabolism: A Tale of Two Pathways

Aspartic acid is a central metabolite synthesized from the citric acid cycle intermediate, oxaloacetate. In contrast, this compound can be synthesized from aspartic acid, highlighting a direct metabolic link between the two.

Aspartic Acid Biosynthesis

The primary route for aspartic acid synthesis is the transamination of oxaloacetate, a key component of the citric acid cycle. This reaction is catalyzed by aspartate aminotransferase.

Aspartic_Acid_Biosynthesis Oxaloacetate Oxaloacetate Asp_Aminotransferase Aspartate Aminotransferase Oxaloacetate->Asp_Aminotransferase Glutamate Glutamate Glutamate->Asp_Aminotransferase Aspartate Aspartic Acid Alpha_Ketoglutarate α-Ketoglutarate Asp_Aminotransferase->Aspartate Asp_Aminotransferase->Alpha_Ketoglutarate Transamination

Fig. 1: Biosynthesis of Aspartic Acid
This compound Biosynthesis

Recent discoveries have elucidated a two-step enzymatic pathway for the conversion of aspartate to this compound in the biosynthesis of certain peptide natural products.[7] This process involves an initial hydroxylation of aspartate to β-hydroxyaspartic acid, followed by an oxidative C-C bond cleavage.

Aminomalonic_Acid_Biosynthesis Aspartate Aspartate SmaO SmaO (Fe(II)/2OG oxygenase) Aspartate->SmaO Hydroxylation Beta_Hydroxyaspartate β-Hydroxyaspartic Acid SmaX SmaX (HD domain enzyme) Beta_Hydroxyaspartate->SmaX Oxidative C-C Cleavage Aminomalonate This compound SmaO->Beta_Hydroxyaspartate SmaX->Aminomalonate

Fig. 2: Enzymatic Conversion of Aspartate to this compound

Comparative Biological Activity

A key functional difference lies in their interaction with enzymes. While aspartic acid is a substrate for numerous enzymes, this compound acts as a competitive inhibitor for at least one key enzyme in amino acid metabolism.

Inhibition of L-Asparagine Synthetase

This compound is a potent competitive inhibitor of L-asparagine synthetase, an enzyme crucial for the synthesis of asparagine.[4] This inhibition is competitive with respect to L-aspartic acid.

EnzymeOrganism/TissueInhibitorSubstrateKᵢ (Inhibition Constant)
L-Asparagine SynthetaseLeukemia 5178Y/ARThis compoundL-Aspartic Acid0.0023 M[4]
L-Asparagine SynthetaseMouse PancreasThis compoundL-Aspartic Acid0.0015 M[4]

This inhibitory action suggests that this compound could play a role in regulating asparagine levels in certain biological contexts.

Role in Calcium Binding

The presence of the malonic acid moiety in this compound suggests a potential role in calcium binding.[2][3] While aspartic acid residues are known to be involved in the calcium-induced modulation of some enzymes, the dicarboxylic nature of this compound may confer different binding properties.[8] Direct comparative studies on the calcium binding affinities of free this compound and aspartic acid are currently limited. However, studies on synthetic peptides have shown that the number and spacing of aspartic acid residues significantly impact lanthanum (a calcium mimic) binding affinity.[9]

Signaling Pathways

Aspartic acid, particularly its D-isoform, is an established player in neuronal signaling. The signaling roles of this compound are less understood and appear to be primarily linked to its metabolic effects.

Aspartic Acid in Neurotransmission

D-aspartate acts as an excitatory neurotransmitter, stimulating NMDA receptors, although less potently than glutamate.[1] In testicular cells, D-aspartate has been shown to modulate spermatogenesis through the GluR/ERK1/2/AKT signaling pathways.[10]

D_Aspartate_Signaling D_Asp D-Aspartate GluR GluR (NMDA/AMPA) D_Asp->GluR activates ERK_AKT ERK/AKT Pathway GluR->ERK_AKT activates Proliferation Cell Proliferation (PCNA, AuroraB, etc.) ERK_AKT->Proliferation promotes Anti_Apoptosis Anti-Apoptosis ERK_AKT->Anti_Apoptosis promotes

Fig. 3: D-Aspartate Signaling in Testicular Cells
This compound's Indirect Signaling Impact

Currently, there is no evidence for this compound acting as a direct signaling molecule in the same vein as a neurotransmitter. Its primary known biological effect that could influence signaling is through the inhibition of L-asparagine synthetase. By reducing the availability of asparagine, a crucial amino acid for protein synthesis and cell proliferation, this compound can indirectly impact cellular growth and survival pathways.

Experimental Protocols

L-Asparagine Synthetase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on L-asparagine synthetase activity.

Principle: The activity of L-asparagine synthetase is measured by quantifying one of its reaction products, such as ammonia or AMP. The reduction in product formation in the presence of the inhibitor indicates the level of inhibition.

Materials:

  • Purified L-asparagine synthetase

  • L-aspartic acid

  • L-glutamine

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 8.6)

  • This compound (inhibitor)

  • Trichloroacetic acid (TCA) to stop the reaction

  • Nessler's reagent for ammonia detection or an AMP detection kit

  • Spectrophotometer or luminometer

Procedure (based on ammonia detection):

  • Prepare a reaction mixture containing Tris-HCl buffer, L-aspartic acid, L-glutamine, ATP, and MgCl₂.

  • Prepare several dilutions of this compound.

  • Add the enzyme to the reaction mixture with and without the inhibitor.

  • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding TCA.

  • Centrifuge to pellet precipitated protein.

  • Transfer the supernatant to a new tube and add Nessler's reagent.

  • Measure the absorbance at 480 nm.

  • Calculate the amount of ammonia produced from a standard curve.

  • Determine the Ki value using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).

Detection and Quantification of this compound

Objective: To identify and quantify this compound in biological samples.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for this purpose.[11]

Procedure Outline:

  • Hydrolysis: Proteins from the biological sample (e.g., E. coli cell lysate) are hydrolyzed under alkaline conditions.

  • Derivatization: The amino acids in the hydrolysate are derivatized to make them volatile for GC analysis.

  • GC Separation: The derivatized amino acids are separated based on their boiling points and interactions with the GC column.

  • MS Detection: The separated compounds are ionized and fragmented, and the mass-to-charge ratio of the fragments is determined, allowing for specific identification and quantification of this compound.

Conclusion

While structurally related, this compound and aspartic acid exhibit distinct and crucial differences in their biological roles. Aspartic acid is a cornerstone of primary metabolism and cellular communication. In contrast, this compound appears to function at a more regulatory level, notably as an inhibitor of a key metabolic enzyme. The discovery of a biosynthetic pathway leading from aspartate to this compound opens new avenues for research into the interplay between these two molecules. Further investigation into the potential signaling roles and calcium-binding properties of this compound is warranted to fully elucidate its significance in biological systems. This guide provides a foundational understanding for researchers aiming to explore these fascinating molecules in the context of health, disease, and drug development.

References

A Comparative Guide to the Synthetic Routes of Aminomalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminomalonic acid is a valuable building block in organic synthesis, particularly for the preparation of a wide array of natural and unnatural α-amino acids. Its unique structure, featuring a geminal amino and two carboxyl groups, allows for diverse chemical manipulations. This guide provides a comparative analysis of the common synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through precursors, most notably diethyl aminomalonate and its N-acetylated derivative. The following table summarizes the key quantitative aspects of the most common synthetic strategies.

Synthetic RouteStarting MaterialKey IntermediatesOverall YieldPurityKey AdvantagesKey Disadvantages
Route 1: From Diethyl Malonate Diethyl malonateDiethyl isonitrosomalonate, Diethyl aminomalonate hydrochloride78-91%99.5-99.7%High purity and good overall yield.[1]Requires handling of sodium nitrite and catalytic hydrogenation.
Route 2: Acetamidomalonate Synthesis Diethyl malonateDiethyl acetamidomalonate~77-78% (for the intermediate)HighIntermediate is stable and allows for further modifications.Requires an additional acetylation step. Data on direct hydrolysis to this compound is scarce.
Route 3: Strecker Synthesis Glyoxylic acidα-AminonitrileData not availableData not availableA classic method for amino acid synthesis.Specific application to this compound from glyoxylic acid is not well-documented in the literature.
Route 4: Bucherer-Bergs Reaction Glyoxylic acidHydantoin derivativeData not availableData not availableAnother classic multicomponent reaction for amino acid synthesis.[2][3][4]Specific application to this compound is not well-documented.[2][3][4]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the primary synthetic routes to this compound and its key precursors.

Synthesis_of_Diethyl_Aminomalonate_Hydrochloride diethyl_malonate Diethyl Malonate diethyl_isonitroso Diethyl Isonitrosomalonate diethyl_malonate->diethyl_isonitroso Nitrosation na_nitrite NaNO2, Acetic Acid na_nitrite->diethyl_isonitroso diethyl_amino Diethyl Aminomalonate diethyl_isonitroso->diethyl_amino Reduction reduction H2, Pd/C or Ni catalyst reduction->diethyl_amino product Diethyl Aminomalonate Hydrochloride diethyl_amino->product Salt Formation hcl HCl hcl->product

Caption: Synthesis of Diethyl Aminomalonate Hydrochloride from Diethyl Malonate.

Acetamidomalonate_Synthesis diethyl_malonate Diethyl Malonate diethyl_acetamido Diethyl Acetamidomalonate diethyl_malonate->diethyl_acetamido Nitrosation, Reduction, Acetylation nitrosation 1. NaNO2, Acetic Acid 2. Zn, Acetic Anhydride nitrosation->diethyl_acetamido aminomalonic_acid This compound diethyl_acetamido->aminomalonic_acid Hydrolysis hydrolysis Acid or Base Hydrolysis hydrolysis->aminomalonic_acid

Caption: Acetamidomalonate Synthesis Pathway to this compound.

Experimental Protocols

Route 1: Synthesis of Diethyl Aminomalonate Hydrochloride from Diethyl Malonate

This two-step procedure involves the nitrosation of diethyl malonate followed by the reduction of the resulting isonitroso intermediate.

Step 1: Preparation of Diethyl Isonitrosomalonate [1]

  • In a suitable reaction vessel, dissolve 80g of diethyl malonate in 400 mL of ethyl acetate and 90g of glacial acetic acid.

  • Cool the mixture to 5°C with stirring.

  • Slowly add a solution of 69g of sodium nitrite in 81g of water dropwise over 2 hours, maintaining the temperature between 0-10°C.

  • After the addition is complete, continue stirring and allow the reaction to proceed at 15-25°C for 20 hours.

  • Separate the layers and extract the aqueous layer once with 200 mL of ethyl acetate.

  • Wash the combined organic layers with 200 mL of water, separate the layers, and remove the solvent under reduced pressure to yield diethyl isonitrosomalonate.

    • Yield: Approximately 93g (98.4%).

Step 2: Reduction to Diethyl Aminomalonate Hydrochloride [1]

  • The crude diethyl isonitrosomalonate is subjected to catalytic hydrogenation in an alcohol solvent using a nickel-containing catalyst.

  • After the reaction is complete, the catalyst is filtered off.

  • The filtrate is cooled, and a solution of hydrogen chloride in ethanol is added dropwise at 0-5°C.

  • The ethanol is removed under reduced pressure, and the residue is crystallized from acetone to yield diethyl aminomalonate hydrochloride.

    • Yield: 88-91%.

    • Purity: 99.5-99.7%.

Route 2: Synthesis of Diethyl Acetamidomalonate

This route provides a stable, acetylated intermediate that can be hydrolyzed to this compound.

  • Preparation of Diethyl Isonitrosomalonate: Follow the procedure described in Step 1 of Route 1.

  • Reduction and Acetylation:

    • The crude diethyl isonitrosomalonate is dissolved in a mixture of glacial acetic acid and acetic anhydride.

    • Zinc powder is added portion-wise while maintaining the temperature at 40-50°C.

    • After the reaction is complete, the mixture is filtered, and the solvent is evaporated.

    • The crude product is purified by crystallization from water.

    • Overall Yield (from diethyl malonate): 77-78%.[5]

Hydrolysis of Precursors to this compound

While specific high-yield protocols for the direct hydrolysis of diethyl aminomalonate or diethyl acetamidomalonate to this compound without decarboxylation are not extensively detailed in readily available literature, the general approach involves heating with aqueous acid or base. It is crucial to carefully control the reaction conditions, particularly temperature, to avoid the facile decarboxylation to glycine or its derivatives. This compound itself is known to be relatively unstable, which may contribute to the scarcity of detailed isolation protocols.[6]

Conclusion

For the synthesis of this compound, the route starting from diethyl malonate via diethyl aminomalonate hydrochloride appears to be the most well-documented and highest-yielding method based on available experimental data. It offers high purity and a good overall yield. The acetamidomalonate synthesis provides a stable intermediate, which can be advantageous for certain applications, although the final hydrolysis step to this compound requires careful optimization to prevent decarboxylation.

The Strecker synthesis and Bucherer-Bergs reaction , while fundamental in amino acid chemistry, lack specific, reproducible protocols and quantitative data for the synthesis of this compound from glyoxylic acid in the reviewed literature. Researchers considering these routes would need to undertake significant methods development.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including desired scale, purity, and available resources. The information presented in this guide provides a solid foundation for making an informed decision.

References

No Evidence to Validate Aminomalonic Acid as a Cancer Biomarker, Broader Amino Acid Profiling Shows Promise

Author: BenchChem Technical Support Team. Date: November 2025

Extensive review of current scientific literature reveals a lack of evidence to support the validation of aminomalonic acid as a biomarker for cancer. The most substantive research on this compound, conducted in 1984, identified its presence in the proteins of Escherichia coli and in human atherosclerotic plaques, but did not establish any connection to oncology.[1][2]

While the initial focus on this compound proved inconclusive, this guide redirects to a more promising and widely researched area for cancer biomarker discovery: the comprehensive analysis of amino acid profiles. The metabolic reprogramming that is a hallmark of cancer cells leads to significant shifts in amino acid levels, offering a potential window into the presence and progression of the disease.[3][4][5][6][7] This guide will provide a comparative overview of several amino acids under investigation as potential cancer biomarkers, detail a general experimental workflow for their analysis, and visualize the altered metabolic pathways.

The Landscape of Amino Acid Biomarkers in Oncology

Cancer's voracious appetite for nutrients to fuel rapid growth dramatically alters the metabolic landscape, including the utilization and synthesis of amino acids.[3][6] These changes can be detected in various biological fluids, making amino acid profiling a promising, minimally invasive approach for cancer diagnostics and prognostics.[7]

The following table summarizes the findings for several amino acids and amino acid groups that have been investigated as potential cancer biomarkers. It is crucial to note that many of these are still in the research phase and are not yet established for routine clinical use.

Amino Acid / GroupAssociated Cancer Type(s)Typical Observation in CancerPotential Clinical ApplicationSummary of Findings
Glutamine Breast, Lung, PancreaticOften decreased in plasmaDiagnosis, Prognosis, Therapeutic TargetMany cancer cells are highly dependent on glutamine to fuel the tricarboxylic acid (TCA) cycle and for the synthesis of nucleotides.[3][8]
Branched-Chain Amino Acids (BCAAs) Pancreatic, Breast, ColorectalAltered plasma levels (increase or decrease)Diagnosis, PrognosisBCAAs (leucine, isoleucine, and valine) are essential for tumor growth and can be used as an alternative energy source by cancer cells.[3][9][10]
Serine and Glycine Breast Cancer, MelanomaIncreased de novo synthesis in some tumorsTherapeutic TargetThese amino acids are critical for producing the building blocks of DNA and for maintaining cellular redox balance, which is often under stress in cancer cells.[10]
Arginine Pancreatic, LungDecreased plasma levelsDiagnosis, Therapeutic TargetCertain tumors lack the ability to produce their own arginine, making them vulnerable to therapies that deplete this amino acid.[9][10]
Tryptophan Breast, GastroesophagealAltered metabolic pathwaysPrognosis, Therapeutic TargetThe breakdown of tryptophan in the tumor microenvironment can suppress the immune system, allowing cancer cells to evade detection.[11]
Aromatic Amino Acids Breast, GastroesophagealDecreased in serum, increased in tumor tissueDiagnosisAltered levels of tyrosine and phenylalanine can reflect the increased rate of protein synthesis and metabolic reprogramming within tumors.[11]

Experimental Workflow for Amino Acid Profiling

The analysis of amino acids in clinical research follows a standardized, multi-step process to ensure accuracy and reproducibility.

Sample Preparation
  • Collection and Processing: Blood is drawn and processed to separate plasma or serum.

  • Deproteinization: To prevent interference from larger molecules, proteins are removed from the sample, typically by precipitation with an acid such as trichloroacetic acid.

  • Derivatization: Amino acids are chemically modified to improve their stability and detection during analysis. A common method is derivatization using methylchloroformate.

Analytical Detection
  • Instrumentation: The gold-standard techniques for the precise quantification of amino acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12]

  • Separation and Detection: The chromatograph separates the individual amino acids, which are then identified and quantified by the mass spectrometer based on their unique mass-to-charge ratios.

  • Quantification: For high accuracy, an isotope-dilution method is often employed. This involves adding a known quantity of a non-radioactive, heavy-isotope-labeled version of each amino acid to the sample to serve as an internal standard.

Data Analysis
  • Statistical Comparison: Rigorous statistical analyses are performed to identify significant differences in amino acid concentrations between cancer patients and healthy control groups.

  • Performance Evaluation: Potential biomarkers are evaluated based on their sensitivity, specificity, and the area under the receiver operating characteristic (ROC) curve to determine their diagnostic or prognostic power.[13][14]

Visualizing the Role of Amino Acid Metabolism in Cancer

The following diagram illustrates how cancer cells hijack amino acid metabolism to support their growth and survival.

AlteredAminoAcidMetabolism cluster_extracellular Extracellular Environment cluster_cell Cancer Cell cluster_biosynthesis Biosynthesis cluster_energy Energy & Redox AminoAcids_in Amino Acids (e.g., Glutamine, BCAAs, Serine) Transporters Upregulated Amino Acid Transporters AminoAcids_in->Transporters Increased Uptake AA_Pool Intracellular Amino Acid Pool Transporters->AA_Pool Protein Protein Synthesis AA_Pool->Protein Building Blocks Nucleotide Nucleotide Synthesis AA_Pool->Nucleotide Precursors Lipid Lipid Synthesis AA_Pool->Lipid Precursors TCA_Cycle TCA Cycle Anaplerosis AA_Pool->TCA_Cycle Fuel Redox Redox Balance (e.g., Glutathione Synthesis) AA_Pool->Redox Precursors Proliferation Tumor Growth & Proliferation Protein->Proliferation Nucleotide->Proliferation TCA_Cycle->Proliferation

Caption: Altered amino acid metabolism in cancer cells.

References

A Comparative Analysis of Aminomalonic Acid and Malonic Acid Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional molecules is paramount. This guide provides an objective comparison of the performance of aminomalonic acid and its structural analog, malonic acid, in key chemical transformations. The analysis is supported by experimental data and detailed protocols to aid in reaction design and optimization.

This comprehensive guide delves into the chemical properties and reactivity of this compound and malonic acid, two dicarboxylic acids that serve as versatile building blocks in organic synthesis. While structurally similar, the presence of an amino group on the α-carbon of this compound significantly influences its electronic properties and, consequently, its reactivity in various chemical transformations. This comparison focuses on key reactions such as decarboxylation, esterification, and enolate-mediated reactions, providing quantitative data where available and detailed experimental protocols for their execution.

I. Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and malonic acid is essential for predicting their behavior in chemical reactions. The key difference lies in the substitution at the α-carbon, which impacts acidity, stability, and overall reactivity.

PropertyMalonic AcidThis compoundReference(s)
Molecular Formula C₃H₄O₄C₃H₅NO₄[1][2]
Molar Mass 104.06 g/mol 119.08 g/mol [2][3]
Melting Point 135-137 °C (decomposes)109 °C (decomposes)[3][4]
pKa₁ 2.83Not explicitly found, but expected to be influenced by the amino group.[5]
pKa₂ 5.69Not explicitly found, but expected to be influenced by the amino group.[5]
Appearance White crystalline solidCrystalline solid[5][6]
Solubility Highly soluble in water and oxygenated solvents.Soluble in water.[5][6]

II. Comparative Reactivity Analysis

The presence of the electron-donating amino group in this compound introduces significant differences in its reactivity compared to malonic acid. This section explores these differences in the context of several key reaction types.

Decarboxylation is a characteristic reaction of malonic acid and its derivatives, typically occurring upon heating. The presence of the amino group in this compound affects the stability of the molecule and its propensity to decarboxylate.

Quantitative Comparison of Decarboxylation Rates:

A study by Hauschka et al. (1980) provides valuable quantitative data on the acid-mediated decarboxylation of this compound. While a direct comparison to malonic acid under identical conditions is not provided in this specific study, the data on this compound's instability and decarboxylation to glycine is well-documented.[7] this compound is noted to be a relatively unstable amino acid.[7][8]

Logical Relationship Diagram: Decarboxylation Pathway

Decarboxylation Malonic_Acid Malonic Acid Heat Heat (Δ) Malonic_Acid->Heat Enol_Intermediate Enol Intermediate Heat->Enol_Intermediate Decarboxylation CO2 CO₂ Heat->CO2 Acetic_Acid Acetic Acid Enol_Intermediate->Acetic_Acid Tautomerization

Caption: Decarboxylation of malonic acid proceeds via an enol intermediate.

Esterification of dicarboxylic acids is a fundamental reaction. The amino group in this compound can act as a competing nucleophile or influence the reactivity of the carboxylic acid groups. Generally, the esterification of amino acids requires careful control of reaction conditions to avoid polymerization or side reactions involving the amino group.[5]

Experimental Protocol: Esterification of Malonic Acid

  • Reagents: Malonic acid, absolute ethanol, concentrated sulfuric acid.

  • Procedure:

    • Combine malonic acid with an excess of absolute ethanol (3-4 molar equivalents).

    • Slowly add concentrated sulfuric acid with stirring. The acid acts as a catalyst.

    • The mixture is heated to drive the reaction to completion, often with a setup to remove the water formed during the reaction.[9]

Experimental Protocol: Esterification of this compound (as its salt)

  • Reagents: Diethyl isonitrosomalonate, 10% palladium-on-charcoal catalyst, absolute ethanol, dry ether, dry hydrogen chloride.

  • Procedure:

    • Diethyl isonitrosomalonate is reduced via catalytic hydrogenation using palladium on charcoal in absolute ethanol to yield crude diethyl aminomalonate.

    • Due to the instability of the free base, the crude product is dissolved in dry ether and treated with dry hydrogen chloride to precipitate diethyl aminomalonate hydrochloride. This salt is more stable for storage and further use.[10]

The acidity of the α-protons in malonic acid (pKa ≈ 13 in its diester) allows for easy formation of a stabilized enolate, which is a key intermediate in the malonic ester synthesis.[1] The electron-donating amino group in this compound is expected to decrease the acidity of the α-proton, making enolate formation more challenging.

Logical Relationship Diagram: Malonic Ester Synthesis Workflow

Malonic_Ester_Synthesis Diethyl_Malonate Diethyl Malonate Base Base (e.g., NaOEt) Diethyl_Malonate->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Deprotonation Alkyl_Halide Alkyl Halide (R-X) Enolate->Alkyl_Halide SN2 Alkylation Alkylated_Ester Alkylated Diethyl Malonate Alkyl_Halide->Alkylated_Ester SN2 Alkylation Acid_Heat H₃O⁺, Heat Alkylated_Ester->Acid_Heat Hydrolysis & Decarboxylation Substituted_Carboxylic_Acid Substituted Carboxylic Acid Acid_Heat->Substituted_Carboxylic_Acid Hydrolysis & Decarboxylation

Caption: Workflow of the malonic ester synthesis for preparing carboxylic acids.

While the direct alkylation of this compound enolates is not a common procedure due to the reasons mentioned above, derivatives of this compound are widely used in the synthesis of various amino acids.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. Malonic acid is a common substrate for this reaction. The reactivity of this compound in a similar condensation is not well-documented, likely due to its instability and the potential for the amino group to undergo side reactions, such as forming imines with the carbonyl compound.

Experimental Protocol: Knoevenagel Condensation with Malonic Acid (Doebner Modification)

  • Reagents: Aromatic aldehyde, malonic acid, pyridine, piperidine (catalyst).

  • Procedure:

    • The aromatic aldehyde and malonic acid are dissolved in pyridine.

    • A catalytic amount of piperidine is added.

    • The mixture is heated, leading to condensation and subsequent decarboxylation to yield a cinnamic acid derivative.[11]

III. Synthesis and Stability

Malonic acid is commercially available and can be synthesized from chloroacetic acid.[11] It is a stable compound under normal conditions.

This compound , on the other hand, is relatively unstable.[7][8] It is often prepared in situ or used as its more stable salt form. The synthesis of its esters often involves the reduction of nitro-, nitroso-, or hydroxyimino-malonic acid esters.[5] Due to its instability, this compound and its esters can undergo intermolecular condensation reactions, especially at elevated temperatures.[5]

IV. Conclusion

The presence of an amino group on the α-carbon of this compound profoundly alters its reactivity compared to malonic acid. While both are valuable dicarboxylic acids, their applications in synthesis are dictated by these differences.

  • Malonic acid is a robust and versatile building block, particularly favored for the synthesis of carboxylic acids and their derivatives through the well-established malonic ester synthesis and Knoevenagel condensation. Its α-protons are readily removed to form a key enolate intermediate.

  • This compound is a more delicate molecule, with its reactivity dominated by the presence of the amino group. Its instability and the reduced acidity of its α-proton make it less suitable for direct enolate-based alkylations. However, it serves as a crucial precursor in the synthesis of various amino acids, where the amino group is a desired functionality in the final product.

Researchers and drug development professionals should carefully consider these distinct reactivity profiles when selecting between this compound and malonic acid for their synthetic endeavors. The choice will depend on the desired final product and the tolerance of the reaction sequence to the functional groups present.

References

Unmasking a Fickle Analyte: A Comparative Guide to Aminomalonic Acid Cross-Reactivity in Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate amino acid analysis is paramount. The presence of unusual amino acids, such as aminomalonic acid (Ama), can introduce significant analytical challenges. This guide provides a comprehensive comparison of common amino acid analysis techniques, detailing the cross-reactivity of this compound and offering supporting experimental data and protocols to ensure accurate quantification.

This compound, a dicarboxylic amino acid, has been identified in biological samples, including E. coli and human atherosclerotic plaques.[1][2] Its inherent instability, particularly under acidic conditions, poses a significant challenge to its accurate quantification using standard amino acid analysis methodologies. This guide will delve into the cross-reactivity of Ama in traditional ion-exchange chromatography and reversed-phase HPLC, while presenting gas chromatography-mass spectrometry (GC/MS) as a robust alternative for its unambiguous identification.

The Challenge of Instability: Decarboxylation to Glycine

The primary issue with this compound in routine amino acid analysis is its propensity to undergo acid-mediated decarboxylation to glycine.[1][3] This conversion can occur during the acid hydrolysis step, a common procedure for preparing protein and peptide samples for analysis. This chemical transformation leads to an overestimation of glycine content and a corresponding underestimation or complete lack of detection of this compound.

Comparative Analysis of Analytical Methodologies

Here, we compare three common methodologies for amino acid analysis and their susceptibility to interference from this compound.

Analytical MethodPrinciplePotential for Ama Cross-ReactivityMethod for Unambiguous Identification
Ion-Exchange Chromatography with Ninhydrin Detection Separation based on ionic charge, followed by post-column derivatization with ninhydrin for colorimetric detection.High. Ama can be partially or completely converted to glycine during acid hydrolysis. Ama itself is ninhydrin-positive and its elution time may overlap with other amino acids.Difficult. Requires careful calibration with an Ama standard and comparison of chromatograms with and without decarboxylation conditions.
Reversed-Phase HPLC with Pre-column Derivatization (OPA/FMOC) Separation of derivatized amino acids based on hydrophobicity.Moderate to High. Susceptible to the same acid hydrolysis-induced decarboxylation to glycine. The reactivity of Ama with OPA and FMOC has not been extensively documented, but as a primary amine, it is expected to react.Difficult. Similar to ion-exchange, requires specific standards and validation.
Gas Chromatography-Mass Spectrometry (GC/MS) Separation of volatile amino acid derivatives followed by mass-based detection.Low. Allows for the unambiguous identification and quantification of Ama based on its unique mass spectrum, even in the presence of glycine.[1][4]Excellent. Provides definitive structural information for Ama.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable results.

Sample Preparation: Acid Hydrolysis

Objective: To hydrolyze peptide bonds and release individual amino acids.

Protocol:

  • Place the protein or peptide sample in a hydrolysis tube.

  • Add 6 M HCl to the sample.

  • Freeze the sample in dry ice or liquid nitrogen.

  • Evacuate the tube and seal it under vacuum.

  • Place the sealed tube in an oven at 110°C for 24 hours.

  • After hydrolysis, cool the tube and open it carefully.

  • Dry the sample under vacuum to remove the HCl.

  • Reconstitute the sample in a suitable buffer for analysis.

Note: To assess the conversion of Ama to glycine, a parallel sample can be subjected to conditions that promote decarboxylation (e.g., extended hydrolysis time or higher temperature) and the results compared to the standard hydrolysis.

Ion-Exchange Chromatography with Ninhydrin Detection

Objective: To separate and quantify amino acids based on their ionic properties.

Protocol:

  • Instrumentation: A dedicated amino acid analyzer equipped with a cation-exchange column, a post-column ninhydrin derivatization system, and a photometer for detection at 570 nm and 440 nm (for proline).

  • Mobile Phase: A series of sodium citrate buffers with increasing pH and ionic strength are used to elute the amino acids from the column.

  • Sample Injection: Inject the hydrolyzed and reconstituted sample onto the column.

  • Chromatography: Run the gradient elution program to separate the amino acids.

  • Derivatization: The column effluent is mixed with the ninhydrin reagent and heated to allow for color development.

  • Detection: The absorbance of the derivatized amino acids is measured at 570 nm.

  • Quantification: The concentration of each amino acid is determined by comparing its peak area to that of a known standard.

A study by Van Buskirk et al. (1984) reported an elution time for this compound of 45-50 minutes using a Beckman Model 120 C amino acid analyzer with a Beckman W-1 resin column and a pH 2.10 sodium citrate buffer.[3] The authors also noted that the Ama peak could be obscured by high concentrations of other ninhydrin-positive compounds.[3]

Reversed-Phase HPLC with Pre-column Derivatization (OPA/FMOC)

Objective: To separate and quantify fluorescently labeled amino acids.

Protocol:

  • Derivatization:

    • Mix the sample with a borate buffer to adjust the pH.

    • Add the o-phthalaldehyde (OPA) reagent to derivatize primary amines.

    • Add the 9-fluorenylmethyloxycarbonyl chloride (FMOC) reagent to derivatize secondary amines (like proline).

  • Instrumentation: An HPLC system with a C18 reversed-phase column and a fluorescence detector.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Injection: Inject the derivatized sample onto the column.

  • Chromatography: Run the gradient elution program to separate the derivatized amino acids.

  • Detection: Excite the OPA derivatives at ~340 nm and detect emission at ~450 nm. Excite the FMOC derivatives at ~265 nm and detect emission at ~315 nm.

  • Quantification: Determine the concentration of each amino acid by comparing its peak area to that of a known standard.

While specific data on the derivatization and chromatographic behavior of this compound with OPA and FMOC is limited, as a primary amine, it is expected to react with OPA. Its elution position would depend on the hydrophobicity of the resulting derivative.

Gas Chromatography-Mass Spectrometry (GC/MS)

Objective: To provide unambiguous identification and quantification of this compound.

Protocol:

  • Derivatization: Convert the amino acids into volatile derivatives, for example, by esterification followed by acylation.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatography: Inject the derivatized sample onto a GC column and separate the components based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the derivatized amino acids elute from the GC column, they are ionized and their mass-to-charge ratio is determined, providing a unique mass spectrum for each compound.

  • Identification and Quantification: Identify this compound by its specific retention time and mass spectrum. Quantify by comparing the ion intensity to that of a labeled internal standard.

GC/MS provides a definitive method to distinguish this compound from glycine and other amino acids, thus avoiding the cross-reactivity issues inherent in other methods.[1][4]

Visualizing the Analytical Pathways of this compound

The following diagram illustrates the potential fate of this compound during different analytical workflows.

cluster_0 Sample Preparation cluster_1 Potential Cross-Reactivity cluster_2 Analytical Methods cluster_3 Results Sample (containing Ama) Sample (containing Ama) Acid Hydrolysis Acid Hydrolysis Sample (containing Ama)->Acid Hydrolysis Decarboxylation Decarboxylation Acid Hydrolysis->Decarboxylation Heat, Acid Ion-Exchange / HPLC Ion-Exchange / HPLC Acid Hydrolysis->Ion-Exchange / HPLC GC/MS GC/MS Acid Hydrolysis->GC/MS Glycine Glycine Decarboxylation->Glycine Overestimation of Glycine Overestimation of Glycine Glycine->Overestimation of Glycine Ion-Exchange / HPLC->Overestimation of Glycine Inaccurate Ama Quantification Inaccurate Ama Quantification Ion-Exchange / HPLC->Inaccurate Ama Quantification Unambiguous Ama ID Unambiguous Ama ID GC/MS->Unambiguous Ama ID

Caption: Fate of this compound in amino acid analysis workflows.

Conclusion

The presence of this compound can significantly impact the accuracy of amino acid analysis, primarily due to its acid-lability and subsequent conversion to glycine. While traditional methods like ion-exchange chromatography and HPLC are susceptible to this cross-reactivity, they can be adapted with careful validation using authentic Ama standards. For definitive and unambiguous quantification, especially in complex biological matrices, GC/MS is the recommended analytical approach. By understanding the potential pitfalls and employing the appropriate methodology, researchers can ensure the integrity and accuracy of their amino acid analysis data.

References

Evaluating the Efficacy of Aminomalonic Acid as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of aminomalonic acid as an enzyme inhibitor, with a primary focus on its efficacy against L-asparagine synthetase (ASNS). It compares its performance with alternative inhibitors and presents supporting experimental data, detailed protocols, and visualizations to aid in research and drug development.

Introduction to this compound as an Enzyme Inhibitor

This compound is an amino acid analogue that has been identified as a potent inhibitor of L-asparagine synthetase (ASNS), an enzyme crucial for the biosynthesis of asparagine.[1] ASNS catalyzes the ATP-dependent conversion of aspartate and glutamine to asparagine and glutamate.[2] This enzyme plays a significant role in various physiological and pathological processes, including cancer cell proliferation and survival, making it an attractive target for therapeutic intervention.[3][4] this compound's inhibitory action stems from its structural similarity to the natural substrate, aspartate, allowing it to act as a competitive inhibitor.

Comparative Analysis of Inhibitor Efficacy

The inhibitory potential of this compound against L-asparagine synthetase has been quantified in several studies. This section compares its efficacy with other known inhibitors of ASNS.

Table 1: Comparison of L-asparagine Synthetase Inhibitors

InhibitorEnzyme SourceInhibition Constant (Ki)IC50Notes
This compound Leukemia 5178Y/AR2.3 mM[1]-Competitive inhibitor with respect to L-aspartic acid.
This compound Mouse Pancreas1.5 mM[1]-
L-Asparaginase T-ALL cell lines-10⁻² to 10⁻⁴ U/mL[5]An enzyme that depletes asparagine. Its activity is inversely correlated with ASNS expression.
Adenylated Sulfoximine Human ASNSKI = 280 ± 43 nM, KI* = 2.5 ± 0.3 nM[6]-A slow-onset, tight-binding inhibitor.
N-acylsulfonamide Human ASNS-~250 nM[6]An analogue of the reaction intermediate β-aspartyl-AMP.

Note: Direct comparison of Ki and IC50 values should be made with caution as experimental conditions can vary between studies.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of L-asparagine synthetase, binding to the active site of the enzyme and preventing the binding of its substrate, L-aspartate. This inhibition disrupts the production of asparagine, an amino acid essential for the proliferation of certain cancer cells, particularly those with low endogenous ASNS expression.[4]

L-asparagine synthetase is a key enzyme in cellular stress response pathways, such as the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR).[3][7] Under conditions of amino acid limitation, these pathways lead to the upregulation of ASNS expression to ensure cell survival. By inhibiting ASNS, this compound can potentially sensitize cancer cells to nutrient deprivation and other cellular stressors.

ASNS_Signaling_Pathway cluster_stress Cellular Stress cluster_response Stress Response Pathways cluster_synthesis Asparagine Synthesis cluster_inhibition cluster_outcome Cellular Outcome Amino Acid Deprivation Amino Acid Deprivation AAR Amino Acid Response (AAR) Amino Acid Deprivation->AAR ER Stress ER Stress UPR Unfolded Protein Response (UPR) ER Stress->UPR ATF4 ATF4 Transcription Factor AAR->ATF4 activates UPR->ATF4 activates ASNS_gene ASNS Gene Transcription ATF4->ASNS_gene induces ASNS L-Asparagine Synthetase (ASNS) ASNS_gene->ASNS translates to Asparagine Asparagine ASNS->Asparagine catalyzes Glutamate Glutamate ASNS->Glutamate catalyzes Aspartate Aspartate Aspartate->ASNS Aspartate->Asparagine Glutamine Glutamine Glutamine->ASNS Glutamine->Glutamate Protein Synthesis Protein Synthesis Asparagine->Protein Synthesis This compound This compound This compound->ASNS inhibits Cell Proliferation\n& Survival Cell Proliferation & Survival Protein Synthesis->Cell Proliferation\n& Survival

ASNS Signaling Pathway Under Cellular Stress.

Experimental Protocols

This section provides a detailed methodology for a key experiment to evaluate enzyme inhibition, which can be adapted to compare this compound with other inhibitors.

L-Asparagine Synthetase (ASNS) Inhibition Assay

This protocol is based on a luminescence-based method for detecting the production of AMP, a co-product of the ASNS-catalyzed reaction.[8]

Materials:

  • Purified L-asparagine synthetase (human, recombinant)

  • This compound and other inhibitors to be tested

  • L-Aspartic acid

  • L-Glutamine

  • ATP (Adenosine triphosphate)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl₂

  • DTT (Dithiothreitol)

  • BSA (Bovine serum albumin)

  • Luminescence-based AMP detection kit

  • 96-well white opaque microplates

  • Microplate reader with luminescence detection capabilities

Experimental Workflow:

a prep Prepare Reagents: - Enzyme (ASNS) - Substrates (Asp, Gln, ATP) - Inhibitors (this compound, etc.) - Assay Buffer reaction Set up Reaction Mixtures: - Add buffer, substrates, and varying concentrations of inhibitor to wells. prep->reaction incubation Pre-incubate: Allow inhibitor to bind to the enzyme. reaction->incubation start Initiate Reaction: Add enzyme to the wells. incubation->start run Incubate: Allow the enzymatic reaction to proceed. start->run stop Stop Reaction: Add stop solution from the kit. run->stop detect Detect AMP: Follow the AMP detection kit protocol. stop->detect analyze Analyze Data: - Measure luminescence. - Calculate % inhibition. - Determine IC50 or Ki values. detect->analyze

Workflow for ASNS Inhibition Assay.

Procedure:

  • Reagent Preparation: Prepare stock solutions of substrates (L-aspartic acid, L-glutamine, ATP) and inhibitors (this compound, etc.) in the appropriate assay buffer. Prepare a working solution of purified ASNS enzyme.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, substrates, and varying concentrations of the inhibitor to be tested. Include control wells with no inhibitor and blank wells with no enzyme.

  • Pre-incubation: Pre-incubate the plate at the desired temperature for a set period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the ASNS enzyme solution to all wells except the blanks.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific duration, allowing the reaction to proceed.

  • Reaction Termination and AMP Detection: Stop the reaction and detect the amount of AMP produced by following the instructions provided with the luminescence-based AMP detection kit.

  • Data Analysis: Measure the luminescence signal using a microplate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic analysis can be performed to determine the inhibition constant (Ki).

Conclusion

This compound demonstrates significant inhibitory activity against L-asparagine synthetase, presenting a valuable tool for studying the role of this enzyme in various biological processes. Its competitive mechanism of action and the availability of quantitative inhibitory data make it a strong candidate for further investigation in drug development, particularly in the context of cancers dependent on asparagine metabolism. This guide provides the foundational information, comparative data, and experimental protocols necessary for researchers to effectively evaluate and utilize this compound as an enzyme inhibitor in their studies.

References

comparison of different analytical techniques for aminomalonic acid detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminomalonic acid (Ama), a dicarboxylic amino acid, has garnered increasing interest in biomedical research due to its potential role as a biomarker in various physiological and pathological processes. Accurate and sensitive detection of this compound in complex biological matrices is crucial for advancing our understanding of its function. This guide provides an objective comparison of different analytical techniques for this compound detection, supported by available experimental data and detailed methodologies.

Comparison of Analytical Techniques

Several analytical techniques can be employed for the detection and quantification of this compound, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the study, such as sensitivity, selectivity, sample throughput, and available instrumentation. The primary techniques discussed in this guide are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Performance

The following table summarizes the quantitative performance of various analytical techniques for the detection of this compound or structurally similar compounds. Direct comparative data for this compound is limited; therefore, data from related dicarboxylic acids or general amino acid analysis is included to provide a reasonable estimate of expected performance.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
GC-MS This compound / Free Amino Acids~0.03 - 12 µM~0.3 - 30 µMWide dynamic rangeHigh sensitivity and selectivityRequires derivatization, complex sample preparation
HPLC-UV Bioactive Amines~0.3 mg/kg~0.9 mg/kg0.9 - 94.4 mg/kgWidely available, robustLower sensitivity compared to other methods
HPLC-MS/MS Methylmalonic Acid0.05 µmol/L0.1 µmol/LUp to 150 µmol/LHigh sensitivity and specificityHigher instrument cost
CE-LIF Methylmalonic Acid--0.1 - 200 µmol/LExtremely high sensitivity, small sample volumeRequires derivatization with fluorescent tag
qNMR Aromatic Amino Acids--Concentration dependentNon-destructive, provides structural informationLower sensitivity compared to other methods

Experimental Protocols & Workflows

This section provides detailed methodologies for the key analytical techniques used in this compound detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of this compound, particularly in complex biological samples like protein hydrolysates. The method relies on the chemical derivatization of the non-volatile this compound to make it amenable to gas chromatography.

Experimental Protocol:

  • Sample Preparation (Protein Hydrolysis):

    • For protein-bound this compound, perform alkaline hydrolysis of the protein sample.

    • Incubate the sample in 2M KOH at 110°C for 24 hours in an inert atmosphere (e.g., under nitrogen).

    • Neutralize the hydrolysate and remove salts, for example, by ion-exchange chromatography.

  • Derivatization:

    • A two-step derivatization is typically employed for amino acids.

    • Esterification: Convert the carboxyl groups to methyl esters by reacting with 2 M HCl in methanol at 80°C for 60 minutes.

    • Acylation: Acetylate the amino group using a reagent like pentafluoropropionic anhydride (PFPA) in ethyl acetate at 65°C for 30 minutes.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Separation: Use a suitable capillary column (e.g., Optima 17) with a temperature gradient program to separate the derivatized this compound from other components.

    • Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for the characteristic ions of the derivatized this compound.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis ProteinSample Protein Sample Hydrolysis Alkaline Hydrolysis (2M KOH, 110°C, 24h) ProteinSample->Hydrolysis Neutralization Neutralization & Desalting Hydrolysis->Neutralization Esterification Esterification (HCl/Methanol) Neutralization->Esterification Acylation Acylation (PFPA) Esterification->Acylation Injection Injection Acylation->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection DataAnalysis DataAnalysis Detection->DataAnalysis Data Analysis HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Pre-column Derivatization cluster_analysis HPLC Analysis Sample Biological Sample Deproteinization Deproteinization Sample->Deproteinization Derivatization Derivatization (e.g., OPA/FMOC) Deproteinization->Derivatization Injection Injection Derivatization->Injection Separation RP-HPLC Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection DataAnalysis DataAnalysis Detection->DataAnalysis Data Analysis CELIF_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis CE-LIF Analysis Sample Sample Cleanup Sample Cleanup Sample->Cleanup Derivatization Fluorescent Labeling (e.g., CFSE) Cleanup->Derivatization Injection Injection Derivatization->Injection Separation CE Separation Injection->Separation Detection LIF Detection Separation->Detection DataAnalysis DataAnalysis Detection->DataAnalysis Data Analysis qNMR_Logic cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Sample Sample with this compound Mixture Sample + Internal Standard in D₂O Sample->Mixture InternalStandard Internal Standard (Known Concentration) InternalStandard->Mixture Acquisition ¹H NMR Spectrum Acquisition Mixture->Acquisition Integration Signal Integration (Analyte vs. Standard) Acquisition->Integration Calculation Concentration Calculation Integration->Calculation Result Result Calculation->Result Result

A Comparative Guide to the Synthesis of Aminomalonic Acid: Traditional Methods vs. Asymmetric Decarboxylative Protonation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of aminomalonic acid and its derivatives is a cornerstone of novel therapeutic design. As a key precursor to a wide array of natural and unnatural α-amino acids, the methodology chosen for its synthesis can significantly impact yield, purity, and stereochemical control. This guide provides an objective comparison of established methods for this compound synthesis with a novel, asymmetric approach, supported by experimental data and detailed protocols.

Executive Summary

Traditional methods for this compound synthesis, such as the acetamidomalonate and N-phthalimidomalonate syntheses, are well-established and widely used. They offer reliable routes to a variety of amino acids. However, they often result in racemic mixtures, necessitating further resolution steps to obtain enantiomerically pure products. A novel approach, Asymmetric Decarboxylative Protonation, has emerged as a powerful alternative, offering high yields and excellent enantioselectivity in a single step. This guide will delve into a detailed comparison of these methods, evaluating their respective strengths and weaknesses to aid researchers in selecting the optimal synthetic route for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the established and new methods of this compound derivative synthesis. The data presented is a synthesis of representative yields and conditions reported in the literature.

ParameterAcetamidomalonate SynthesisN-Phthalimidomalonate SynthesisAsymmetric Decarboxylative Protonation
Starting Materials Diethyl malonate, Acetic Anhydride, Sodium NitriteDiethyl bromomalonate, Potassium phthalimideSubstituted this compound
Key Reagents Zinc, Acetic AcidBase (e.g., NaH)Chiral Phosphoric Acid (e.g., (R)-SPA)
Typical Yield 77-85%[1][2]67-71%81-99%[2][3]
Reaction Time Several hours to overnightSeveral hours12-24 hours[3]
Enantioselectivity (% ee) Racemic (0% ee)Racemic (0% ee)88-99% ee[2][3]
Substrate Scope Broad for primary alkyl halidesBroad for primary alkyl halidesDemonstrated for a range of alkyl and aryl groups[3]
Key Advantages Well-established, reliable, readily available starting materialsGood yields, stable intermediateHigh enantioselectivity, high yields, direct access to chiral amino acids
Key Disadvantages Produces racemic mixtures, requires harsh hydrolysis conditionsProduces racemic mixtures, potential for side reactionsRequires specialized chiral catalyst, may require synthesis of the this compound precursor

Experimental Protocols

Established Method: Acetamidomalonate Synthesis

This protocol is adapted from a procedure in Organic Syntheses.[4]

Step 1: Synthesis of Diethyl Isonitrosomalonate

  • In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.

  • Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.

  • While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.

  • After the addition is complete, remove the ice bath and continue stirring for 4 hours.

  • Extract the reaction mixture with two 50-mL portions of ether. The combined ethereal solution is used in the next step.

Step 2: Synthesis of Diethyl Acetamidomalonate

  • In a 1-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place the ethereal solution of diethyl isonitrosomalonate, 86 g (0.842 mole) of acetic anhydride, and 225 mL of glacial acetic acid.

  • With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature at 40–50°C.

  • After the addition, continue stirring for an additional hour.

  • Filter the reaction mixture to remove excess zinc and zinc acetate.

  • Concentrate the filtrate under reduced pressure.

  • To the crude product, add 100 mL of water and warm on a steam bath until the solid melts.

  • Stir the mixture rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.

  • Collect the product by filtration, wash with cold water, and dry. A typical yield is 52–53 g (77–78%).[4]

Step 3: Alkylation and Hydrolysis to form the Amino Acid

  • Dissolve diethyl acetamidomalonate in a suitable solvent (e.g., ethanol) and treat with a base (e.g., sodium ethoxide) to form the enolate.

  • Add an alkyl halide (R-X) and heat the mixture to effect alkylation.

  • After the reaction is complete, hydrolyze the resulting product by heating with aqueous acid (e.g., HCl). This step removes the acetyl group and hydrolyzes the ester groups.

  • Subsequent heating leads to decarboxylation to yield the final α-amino acid.

New Method: Asymmetric Decarboxylative Protonation

This protocol is a general representation based on the work of Huang and coworkers.[3][5]

General Procedure for Asymmetric Decarboxylation:

  • To an oven-dried 25 mL Schlenk tube, add the this compound substrate (0.2 mmol, 1.0 equiv) and the chiral spirocyclic phosphoric acid (SPA) catalyst (e.g., (R)-SPA, 0.02 mmol, 10 mol%).

  • Add 4 mL of cyclopentyl methyl ether (CPME) as the solvent.

  • Heat the reaction mixture to 80°C and stir for the time indicated for the specific substrate (typically 12-24 hours).

  • Upon completion, the reaction mixture can be purified by chromatography to isolate the enantioenriched α-amino acid.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_traditional Traditional Synthesis (Racemic) cluster_new New Asymmetric Synthesis start_trad Diethyl Malonate Derivative alkylation Alkylation start_trad->alkylation Base, R-X hydrolysis Hydrolysis & Decarboxylation alkylation->hydrolysis Acid, Heat racemic_aa Racemic α-Amino Acid hydrolysis->racemic_aa resolution Resolution racemic_aa->resolution Chiral Resolving Agent enantiopure_aa_trad Enantiopure α-Amino Acid resolution->enantiopure_aa_trad start_new This compound decarboxylation Asymmetric Decarboxylative Protonation start_new->decarboxylation Chiral Phosphoric Acid enantiopure_aa_new Enantiopure α-Amino Acid decarboxylation->enantiopure_aa_new

Caption: Comparative workflow of traditional vs. new this compound synthesis.

logical_relationship cluster_enantio title Key Considerations for Method Selection method Choice of Synthetic Method enantioselectivity Desired Enantioselectivity method->enantioselectivity cost Cost and Availability of Reagents method->cost scalability Scalability method->scalability substrate Substrate Scope and Functional Group Tolerance method->substrate racemic Racemic Product Acceptable? enantioselectivity->racemic trad Traditional Methods cost->trad Lower Catalyst Cost new Asymmetric Decarboxylative Protonation cost->new Higher Catalyst Cost scalability->trad Well-established for large scale scalability->new Potentially scalable substrate->trad Broad for simple alkyl groups substrate->new Tolerant of diverse functional groups racemic->trad Yes racemic->new No

Caption: Decision tree for selecting an this compound synthesis method.

Conclusion

The choice between traditional and modern methods for this compound synthesis hinges on the specific requirements of the research. For applications where racemic mixtures are acceptable or where cost is a primary concern, the well-established acetamidomalonate and N-phthalimidomalonate syntheses remain viable options. However, for the development of chiral drugs and other enantiomerically pure compounds, the Asymmetric Decarboxylative Protonation method offers a significant advancement. Its ability to directly produce α-amino acids with high enantiomeric excess and in high yields streamlines the synthetic process, eliminating the need for costly and time-consuming resolution steps. As research in this area continues, further refinements of this and other asymmetric methods are anticipated to provide even more efficient and versatile tools for the synthesis of complex amino acid derivatives.

References

Aminomalonic Acid vs. Other Dicarboxylic Amino Acids in Chelation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The ability of a molecule to bind to metal ions, a process known as chelation, is critical in various biochemical and pharmaceutical applications. Dicarboxylic amino acids, characterized by the presence of two carboxyl groups, are effective chelating agents. This guide provides an objective comparison of the chelation properties of aminomalonic acid against other common dicarboxylic amino acids, namely aspartic acid and glutamic acid, supported by experimental data.

Quantitative Comparison of Stability Constants

The stability of a metal-chelate complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants of complexes formed between this compound, aspartic acid, and glutamic acid with various divalent metal ions.

Amino AcidMetal IonLog K₁Log K₂Reference
This compound Cu²⁺10.58.2
Ni²⁺8.16.1
Zn²⁺7.25.5
Co²⁺6.85.1
Aspartic Acid Cu²⁺8.76.9
Ni²⁺6.85.2
Zn²⁺5.94.8
Co²⁺5.54.3
Glutamic Acid Cu²⁺8.46.5
Ni²⁺6.24.8
Zn²⁺5.44.4
Co²⁺5.13.9

Key Observation: this compound consistently exhibits higher stability constants for its metal complexes compared to aspartic acid and glutamic acid. This suggests that this compound forms more stable chelates with these divalent metal ions. The five-membered ring formed by the chelation of this compound is sterically more favorable than the six- and seven-membered rings formed by aspartic and glutamic acids, respectively.

Experimental Protocols

The determination of stability constants for metal-amino acid complexes is commonly performed using potentiometric titration.

Protocol: Potentiometric Titration for Stability Constant Determination

  • Preparation of Solutions:

    • Prepare a standard solution of the dicarboxylic amino acid (e.g., 0.01 M this compound) in deionized water.

    • Prepare a standard solution of the metal salt (e.g., 0.01 M CuSO₄) in deionized water.

    • Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl) for pH calibration and titration.

    • Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Calibration of the pH Electrode:

    • Calibrate the pH electrode using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Procedure:

    • In a thermostated titration vessel, pipette a known volume of the amino acid solution and the metal salt solution.

    • Add the background electrolyte solution to maintain constant ionic strength.

    • Titrate the solution with the standard NaOH solution, adding small increments of the titrant.

    • Record the pH of the solution after each addition of NaOH.

    • Continue the titration until a significant change in pH is observed, indicating the endpoint.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of NaOH added to obtain the titration curve.

    • Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constants (log K) of the metal-amino acid complexes.

Visualizations

The following diagrams illustrate the chelation process and the experimental workflow.

ChelationProcess cluster_reactants Reactants cluster_product Product Metal Metal Ion (M²⁺) Chelate Metal-Amino Acid Chelate Complex Metal->Chelate Binds to AminoAcid Dicarboxylic Amino Acid AminoAcid->Chelate Chelates ExperimentalWorkflow A Prepare Solutions (Amino Acid, Metal Salt, NaOH) B Calibrate pH Electrode A->B C Perform Potentiometric Titration B->C D Record pH vs. Volume of NaOH C->D E Analyze Titration Curve D->E F Calculate Stability Constants (log K) E->F ChelationComparison cluster_aminomalonic This compound cluster_other Aspartic & Glutamic Acid AMA_Structure 5-Membered Chelate Ring AMA_Stability Higher Stability (Higher log K) AMA_Structure->AMA_Stability Leads to Other_Structure 6 or 7-Membered Chelate Ring Other_Stability Lower Stability (Lower log K) Other_Structure->Other_Stability Leads to Comparison Comparison of Chelation cluster_aminomalonic cluster_aminomalonic Comparison->cluster_aminomalonic cluster_other cluster_other Comparison->cluster_other

A Comparative Study of the Metabolic Fate of Aminomalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomalonic acid (Ama) is a non-proteinogenic amino acid identified in various natural products, protein hydrolysates, and biological systems such as Escherichia coli and human atherosclerotic plaques.[1][2][3][4] Its structural similarity to the proteinogenic amino acid aspartate, from which it is biosynthesized, and its potential role as an enzyme inhibitor and biomarker have garnered interest within the scientific community.[1][2][5] This guide provides a comparative analysis of the metabolic fate of this compound and its precursor, aspartic acid. Due to the limited direct experimental data on the complete metabolic pathway of this compound, its fate is presented as a putative pathway inferred from its known chemical properties and the metabolic pathways of related molecules. In contrast, the metabolic fate of aspartic acid is well-characterized.

This guide aims to provide a comprehensive resource for researchers by presenting available data, outlining experimental protocols for further investigation, and visualizing the known and putative metabolic pathways.

Data Presentation: A Comparative Overview

The following table summarizes the known metabolic parameters for aspartic acid and the inferred or potential parameters for this compound. It is critical to note that the data for this compound is largely speculative and requires experimental validation.

Metabolic ParameterAspartic AcidThis compound (Putative)References
Uptake/Absorption Actively transported into cells by various transporters (e.g., EAATs).Likely utilizes amino acid transporters, but with unknown specificity and kinetics. May compete with other amino acids for uptake.[6]
Tissue Distribution Widely distributed throughout the body, with high concentrations in the liver, brain, and muscle.Unknown. Distribution would depend on transporter expression in different tissues.[7]
Biotransformation (Catabolism) Transamination to oxaloacetate, which can enter the citric acid cycle for energy production or be used for gluconeogenesis. Also a precursor for other amino acids and nucleotides.Prone to spontaneous decarboxylation to glycine. Enzymatic catabolism is not well-defined but may involve transamination or other pathways for dicarboxylic acids.[4][5][8][9]
Excretion Primarily metabolized; excess nitrogen is converted to urea and excreted in the urine.Unmetabolized this compound and its breakdown products (e.g., glycine) would likely be excreted via the kidneys in urine.[10][11]

Experimental Protocols

To facilitate further research into the metabolic fate of this compound, this section outlines key experimental protocols.

Protocol 1: In Vitro Uptake Assay in Cell Culture

This protocol is designed to determine the kinetics of this compound uptake in a selected cell line (e.g., a cancer cell line where amino acid metabolism is often reprogrammed).

1. Cell Culture:

  • Culture a suitable cell line (e.g., HeLa, HepG2) to 80-90% confluency in 24-well plates.

2. Preparation of Radiolabeled this compound:

  • Prepare a stock solution of [¹⁴C]-aminomalonic acid of known specific activity.

3. Uptake Experiment:

  • Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Add KRH buffer containing varying concentrations of [¹⁴C]-aminomalonic acid to the wells.

  • Incubate for specific time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • To determine the contribution of specific transporters, competitive inhibition studies can be performed by co-incubating with an excess of unlabeled this compound or other amino acids.

4. Termination and Lysis:

  • Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

5. Quantification:

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration in each well to normalize the uptake data.

6. Data Analysis:

  • Calculate the initial uptake rates and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Protocol 2: In Vivo Distribution and Excretion Study in a Rodent Model

This protocol outlines a basic in vivo study to assess the tissue distribution and excretion of this compound in a rat model.

1. Animal Model:

  • Use adult male Wistar rats (n=3-5 per time point).

2. Administration of Labeled Compound:

  • Administer a known dose of [¹⁴C]-aminomalonic acid via intravenous (IV) or intraperitoneal (IP) injection.

3. Sample Collection:

  • At predetermined time points (e.g., 30 min, 1 hr, 4 hr, 24 hr), euthanize the animals.

  • Collect blood, and harvest key tissues (liver, kidney, brain, muscle, spleen).

  • Collect urine and feces for 24 hours in metabolic cages.

4. Sample Processing:

  • Homogenize the tissue samples.

  • Process urine and feces samples for analysis.

5. Quantification:

  • Measure the radioactivity in all samples (plasma, tissue homogenates, urine, and feces) using a scintillation counter.

6. Data Analysis:

  • Calculate the concentration of radioactivity per gram of tissue or volume of fluid.

  • Determine the percentage of the administered dose excreted in urine and feces over 24 hours.

Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the known metabolic pathway of aspartic acid, the putative metabolic fate of this compound, and a general workflow for studying its metabolism.

Aspartate_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Asp_ext Aspartic Acid Asp_int Aspartic Acid Asp_ext->Asp_int Transport Oxa Oxaloacetate Asp_int->Oxa Transamination Protein Protein Synthesis Asp_int->Protein Nucleotides Nucleotide Synthesis Asp_int->Nucleotides Urea Urea Cycle Asp_int->Urea Glu Glutamate Oxa->Glu aKG α-Ketoglutarate Glu->aKG

Caption: Known metabolic pathways of aspartic acid.

Aminomalonic_Acid_Metabolism cluster_precursor Biosynthesis cluster_ama This compound cluster_fate Putative Fate Asp Aspartic Acid Ama This compound Asp->Ama Enzymatic Conversion Gly Glycine Ama->Gly Spontaneous Decarboxylation Excretion Renal Excretion Ama->Excretion Unknown Unknown Metabolites Ama->Unknown Putative Catabolism

Caption: Putative metabolic fate of this compound.

Experimental_Workflow start Hypothesis: Metabolic Fate of this compound invitro In Vitro Studies (Cell Culture) start->invitro invivo In Vivo Studies (Animal Models) start->invivo uptake Uptake Kinetics invitro->uptake metabolism Metabolite Identification (LC-MS/MS, NMR) invitro->metabolism distribution Tissue Distribution invivo->distribution invivo->metabolism excretion Excretion Analysis (Urine, Feces) invivo->excretion analysis Data Analysis and Pathway Elucidation uptake->analysis distribution->analysis metabolism->analysis excretion->analysis

Caption: Workflow for investigating this compound metabolism.

Conclusion

While the metabolic fate of aspartic acid is well-established and central to cellular metabolism, the journey of this compound within a biological system remains largely uncharted. Its known instability suggests that spontaneous decarboxylation to glycine is a likely outcome.[4][9] However, the potential for enzymatic processing, specific transport mechanisms, and tissue-specific distribution are areas ripe for investigation. The experimental protocols and workflows provided in this guide offer a starting point for researchers to elucidate the complete metabolic pathway of this compound. A deeper understanding of its metabolic fate is crucial for evaluating its potential as a therapeutic agent or a reliable biomarker in various disease states.

References

Safety Operating Guide

Safe Disposal of Aminomalonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of aminomalonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for handling acidic chemical waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be aware of the hazards associated with this compound. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Hazard Summary:

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
H335: May cause respiratory irritationWear protective gloves, protective clothing, and eye/face protection.

II. Step-by-Step Disposal Protocol

The primary method for the safe disposal of this compound is through neutralization. This process renders the acid less hazardous, allowing for safer handling and disposal in accordance with local regulations.

Experimental Protocol: Neutralization of this compound

Objective: To neutralize this compound waste to a pH between 5.5 and 9.5 for safe disposal.

Materials:

  • This compound waste solution

  • Weak base (e.g., sodium bicarbonate, soda ash)

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate chemical waste container, properly labeled

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation:

    • Ensure all work is conducted in a chemical fume hood.

    • Place the beaker containing the this compound waste in a larger secondary container (e.g., an ice bath) to dissipate any heat generated during neutralization.

  • Dilution (if concentrated):

    • If the this compound waste is highly concentrated, it is prudent to first dilute it by slowly adding the acid to cold water to achieve a concentration below 10%.

  • Neutralization:

    • Slowly add a weak base, such as sodium bicarbonate, to the this compound solution while stirring continuously.[1]

    • Monitor the pH of the solution frequently using pH strips or a pH meter.

    • Continue adding the base in small increments until the pH of the solution is between 5.5 and 9.5.[2]

  • Final Disposal:

    • Once neutralized, the solution can be disposed of down the drain with a copious amount of water (at least 20 parts water to the neutralized solution), provided this is in accordance with local sewer disposal regulations.[2]

    • If local regulations prohibit drain disposal, transfer the neutralized solution to a properly labeled hazardous waste container for collection by a licensed professional waste disposal service.[3]

  • Decontamination:

    • Triple rinse the empty this compound container with a suitable solvent (e.g., water).[4] The rinsate should be collected and neutralized along with the bulk waste.[4]

III. Visual Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood Dilute Dilute Concentrated Waste (<10%) FumeHood->Dilute Neutralize Slowly Add Weak Base (e.g., Sodium Bicarbonate) Dilute->Neutralize Monitor Monitor pH (Target: 5.5-9.5) Neutralize->Monitor CheckRegs Check Local Regulations Monitor->CheckRegs Drain Drain Disposal with Copious Water CheckRegs->Drain Permitted WasteCollector Dispose via Licensed Waste Collector CheckRegs->WasteCollector Prohibited

Caption: Workflow for the safe disposal of this compound.

IV. Accidental Release Measures

In the event of a spill, the following measures should be taken:

  • Personal Precautions: Avoid dust formation and contact with skin and eyes.[5] Use personal protective equipment, including chemical-impermeable gloves.[5] Ensure adequate ventilation and evacuate personnel to a safe area.[5]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[5] Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[5]

  • Containment and Cleaning: Collect the spilled material and arrange for disposal.[5] Keep the chemical in suitable, closed containers for disposal.[5]

Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling and disposing of any chemical. It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[3]

References

Personal protective equipment for handling Aminomalonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Aminomalonic Acid

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

Anticipated Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[1]

  • Skin Irritation: May cause skin irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To protect eyes from splashes and solid particles.
Skin Protection Nitrile or neoprene chemical-resistant gloves. A disposable gown or lab coat.To prevent skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.To be used when handling the powder outside of a fume hood or if dust is generated.
Foot Protection Closed-toe shoes.To protect feet from accidental spills.
Safe Handling and Operational Plan

Adherence to the following step-by-step operational plan is crucial for the safe handling of this compound.

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to minimize inhalation of dust.

  • Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.[1]

3.2. Pre-Handling Procedures

  • Review Safety Data Sheets: Before commencing work, review the available SDS for this compound and the SDS for a related compound like malonic acid to be fully aware of the potential hazards.[1][2]

  • Gather all necessary PPE as specified in the table above and inspect it for any damage.

  • Prepare the workspace: Ensure the work area is clean and uncluttered. Have all necessary equipment and reagents ready to avoid interruptions.

  • Weighing the compound: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

3.3. Handling Procedures

  • Donning PPE: Put on all required personal protective equipment before handling the chemical.

  • Dispensing the chemical: Handle this compound carefully to avoid creating dust.[2] Use a spatula or other appropriate tool for transferring the solid.

  • Preparing solutions: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Avoid contact: Prevent contact with eyes, skin, and clothing.[1]

  • Hygiene practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

Emergency Procedures

Immediate and appropriate response in case of an emergency is critical.

4.1. First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][2]

4.2. Spill Response

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal. For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.

  • Neutralize if Acidic: As this compound is an acid, if it is in solution, it can be neutralized with a mild base like sodium bicarbonate. Use pH paper to confirm neutralization.

  • Clean the Area: Once the spilled material has been collected, decontaminate the area with soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be collected in a sealed, labeled hazardous waste container for proper disposal.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Collection

  • Collect all waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other waste streams unless their compatibility is known.

5.2. Disposal Procedure

  • Dispose of chemical waste through a licensed professional waste disposal service.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. The empty, rinsed container can then be disposed of as regular waste if permitted by local regulations.

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handling1 Weigh Solid in Fume Hood prep3->handling1 handling2 Dissolve in Solvent handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Workspace handling3->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose via Licensed Service cleanup2->cleanup3 spill Spill Occurs spill_response Contain & Clean spill->spill_response Follow Spill Protocol exposure Exposure Occurs first_aid Seek Medical Attention exposure->first_aid Administer First Aid

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Retrosynthesis Analysis

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